molecular formula C10H14N6O3 B1666249 AzddMeC CAS No. 87190-79-2

AzddMeC

Cat. No.: B1666249
CAS No.: 87190-79-2
M. Wt: 266.26 g/mol
InChI Key: GZSDAHQGNUAEBC-XLPZGREQSA-N
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Description

inhibits reproduction of AIDS virus in cultured cells

Properties

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSDAHQGNUAEBC-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236164
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87190-79-2
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Identity and Antiviral Profile of AzddMeC: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AzddMeC (3'-Azido-2',3'-dideoxy-5-methylcytidine), a potent nucleoside reverse transcriptase inhibitor (NRTI). We delve into its chemical identity, mechanism of action, antiviral activity, and pharmacokinetic profile. Detailed experimental methodologies for key assays are provided, and quantitative data are presented in structured tables for clarity. Furthermore, visual diagrams illustrating the mechanism of action, experimental workflows, and metabolic pathways are included to facilitate a deeper understanding of this compound.

Chemical Identity

This compound is a synthetic nucleoside analog with a significant inhibitory effect on human immunodeficiency virus type 1 (HIV-1).

  • Full Chemical Name: 4-amino-1-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one[1]

  • Synonyms: Az-Dcme, CS-92, Azidodideoxymethylcytidine, 3'-Azido-2',3'-dideoxy-5-methylcytidine[1]

  • CAS Number: 87190-79-2[1]

  • Molecular Formula: C₁₀H₁₄N₆O₃[1]

  • Molecular Weight: 266.26 g/mol [1]

Mechanism of Action

This compound exerts its antiviral activity by targeting the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form.

The mechanism can be summarized in the following steps:

  • Cellular Uptake: this compound enters host cells.

  • Intracellular Phosphorylation: Cellular kinases phosphorylate this compound to its active 5'-triphosphate metabolite.

  • Competitive Inhibition: The triphosphate form of this compound competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 RT.[1]

  • Chain Termination: Once incorporated into the growing viral DNA chain, the 3'-azido group prevents the formation of the next 3'-5' phosphodiester bond, leading to premature termination of DNA synthesis.[2]

Mechanism_of_Action cluster_cell Host Cell AzddMeC_in This compound AzddMeC_TP This compound-Triphosphate (Active Form) HIV_RT HIV-1 Reverse Transcriptase Viral_DNA Growing Viral DNA Terminated_DNA Terminated Viral DNA AzddMeC_out Extracellular this compound AzddMeC_out->AzddMeC_in Cellular Uptake

Antiviral Activity

This compound has demonstrated potent and selective activity against HIV-1 in various cell types.

Parameter Virus/Cell Line Value Reference
EC₅₀ HIV-1 in Human Peripheral Blood Mononuclear (PBM) cells9 nM[1][3]
EC₅₀ HIV-1 in Human Macrophages6 nM[1][3]
Kᵢ HIV-1 Reverse Transcriptase (for this compound-5'-triphosphate)9.3 nM[1]

EC₅₀: Half-maximal effective concentration. Kᵢ: Inhibition constant.

Pharmacokinetics

A study in rhesus monkeys has shed light on the pharmacokinetic profile of this compound.

Parameter Administration Value (mean ± SD) Reference
Dose Intravenous & Oral60 mg/kg[1][4]
Terminal Half-life Intravenous0.5 - 1.3 hr[1][4]
Total Clearance Intravenous2.00 ± 0.41 L/hr/kg[4]
Volume of Distribution (steady-state) Intravenous0.90 ± 0.55 L/kg[4]
Oral Bioavailability Oral26 ± 13%[4]
Major Metabolite -3'-azido-3'-deoxythymidine (AZT)[1][4]

Pharmacokinetics

Experimental Protocols

Determination of EC₅₀ against HIV-1 in Human PBM Cells

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of this compound.

Objective: To quantify the in vitro antiviral activity of this compound by measuring the inhibition of HIV-1 replication in primary human peripheral blood mononuclear (PBM) cells.

Materials:

  • This compound

  • Human PBM cells, stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and IL-2

  • 96-well microtiter plates

  • Reverse transcriptase (RT) activity assay kit or p24 antigen ELISA kit

  • Cell viability assay (e.g., MTS or XTT)

Procedure:

  • Cell Preparation: Isolate PBM cells from healthy donor blood and stimulate for 2-3 days with PHA. Culture the stimulated cells in complete RPMI-1640 medium containing IL-2.

  • Compound Dilution: Prepare a series of dilutions of this compound in culture medium.

  • Infection: Plate the stimulated PBM cells in a 96-well plate. Add the serially diluted this compound to the wells. Subsequently, infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.

  • Assessment of Viral Replication: After the incubation period, collect the cell culture supernatants. Measure the level of HIV-1 replication by quantifying reverse transcriptase activity or p24 antigen concentration.

  • Assessment of Cytotoxicity: Determine the viability of the cells in parallel plates using a suitable cell viability assay to assess the cytotoxic effects of the compound.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the untreated infected control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

EC50_Workflow A Isolate & Stimulate Human PBM Cells C Plate Cells A->C B Prepare Serial Dilutions of this compound D Add this compound Dilutions to Wells B->D C->D E Infect Cells with HIV-1 D->E F Incubate for 7 Days E->F G Measure Viral Replication (RT activity or p24 ELISA) F->G H Assess Cell Viability (MTS/XTT Assay) F->H I Calculate % Inhibition & EC50 G->I H->I

Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine

The synthesis of this compound, being a complex multi-step process, is typically performed by specialized chemists. A generalized approach based on related nucleoside analog syntheses involves the following key steps:

  • Starting Material: A suitably protected derivative of 5-methylcytidine or a related pyrimidine base is used as the starting material.

  • Glycosylation: The protected base is coupled with a protected deoxyribose sugar that has been modified to introduce an azido group at the 3' position.

  • Deprotection: The protecting groups on the sugar and base moieties are removed to yield the final product, this compound.

  • Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Conclusion

This compound is a potent and selective inhibitor of HIV-1 replication with a well-defined mechanism of action as a chain-terminating nucleoside reverse transcriptase inhibitor. Its in vitro antiviral activity is in the nanomolar range. Pharmacokinetic studies in non-human primates indicate rapid clearance and metabolism to AZT. The detailed information provided in this document serves as a valuable resource for researchers and professionals involved in the development of novel antiretroviral therapies.

References

An In-depth Technical Guide to the Core Structure and Chemical Properties of 3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), also known by its synonyms CS-92, Az-Dcme, and Azidodideoxymethylcytidine, is a potent nucleoside analogue with significant antiviral activity.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with visualizations of its mechanism of action and metabolic activation pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Chemical Structure and Identification

This compound is a synthetic dideoxynucleoside analogue, structurally related to cytidine. The core structure consists of a 5-methylcytosine base linked to a 2,3-dideoxyribose sugar moiety where the 3'-hydroxyl group is replaced by an azido group.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Synonyms CS-92, Az-Dcme, Azidodideoxymethylcytidine, 3'-Azido-2',3'-dideoxy-5-methylcytidine
CAS Number 87190-79-2
Molecular Formula C₁₀H₁₄N₆O₃
Molecular Weight 266.26 g/mol
SMILES CC1=CN(C(=O)N=C1N)[C@H]2C--INVALID-LINK--CO">C@@HN=[N+]=[N-]
InChI Key GZSDAHQGNUAEBC-XLPZGREQSA-N

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. While experimentally determined data for all parameters are not publicly available, a combination of reported values and computationally predicted properties are presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point Not available-
Solubility Soluble in DMSO and DMF. Slightly soluble in water.[2]
pKa (predicted) 4.2 (most acidic), 1.8 (most basic)Predicted
LogP (predicted) -0.8Predicted
Topological Polar Surface Area (TPSA) 127 ŲPredicted
Hydrogen Bond Donors 2Predicted
Hydrogen Bond Acceptors 7Predicted

Predicted values were obtained using publicly available chemical property prediction tools.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) replication. Its primary mechanism of action is the inhibition of the viral enzyme, reverse transcriptase (RT).

Antiviral Activity

This compound demonstrates potent anti-HIV-1 activity in various cell types. The 50% effective concentration (EC₅₀) values highlight its efficacy at nanomolar concentrations.

Table 3: In Vitro Anti-HIV-1 Activity of this compound

Cell LineHIV-1 StrainEC₅₀ (nM)Reference
Human Peripheral Blood Mononuclear (PBM) CellsNot specified9[1]
Human MacrophagesNot specified6[1]
Mechanism of Action

As a nucleoside analogue, this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound-triphosphate (this compound-TP). Cellular kinases catalyze this multi-step conversion. This compound-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 RT. The absence of a 3'-hydroxyl group on the sugar moiety of this compound-TP results in chain termination, thus halting viral DNA synthesis. The interaction of this compound-TP with HIV-1 RT is competitive, with a reported inhibition constant (Kis) of 9.3 nM.[1]

Mechanism_of_Action cluster_0 Competitive Inhibition AzddMeC_TP This compound-TP HIV_RT HIV-1 Reverse Transcriptase AzddMeC_TP->HIV_RT Binds to dCTP dCTP dCTP->HIV_RT Binds to Viral_DNA Growing Viral DNA HIV_RT->Viral_DNA Incorporates dCTP Terminated_DNA Chain-Terminated Viral DNA HIV_RT->Terminated_DNA Incorporates this compound-TP

Mechanism of Action of this compound-TP.
Metabolic Activation

The conversion of this compound to its active triphosphate form is a critical step for its antiviral activity. This process is carried out by host cellular kinases.

Metabolic_Activation This compound This compound AzddMeC_MP This compound-MP This compound->AzddMeC_MP Deoxycytidine Kinase AzddMeC_DP This compound-DP AzddMeC_MP->AzddMeC_DP dCMP Kinase AzddMeC_TP This compound-TP (Active Form) AzddMeC_DP->AzddMeC_TP Nucleoside Diphosphate Kinase

Cellular Phosphorylation Pathway of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies in male rhesus monkeys have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

ParameterValue
Administration Route Intravenous and Oral
Dose 60 mg/kg
Terminal Half-life (t½) 0.5 - 1.3 hours
Oral Bioavailability 26%
Major Metabolite 3'-azido-3'-deoxythymidine (AZT)
Primary Clearance Routes Renal excretion and metabolic deamination to AZT

Experimental Protocols

Representative Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine (this compound)

Synthesis_Workflow Start 5-Methyl-2'-deoxycytidine Step1 Protection of 5'-OH and Amino Groups Start->Step1 Step2 Activation of 3'-OH Group (e.g., Mesylation, Tosylation) Step1->Step2 Step3 Nucleophilic Substitution with Azide (e.g., NaN₃) Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

General Synthetic Workflow for this compound.

Methodology:

  • Protection: The synthesis would commence with the protection of the 5'-hydroxyl and the exocyclic amino group of 5-methyl-2'-deoxycytidine to prevent unwanted side reactions. Common protecting groups for the hydroxyl group include trityl or silyl ethers, while the amino group can be protected with an acyl group like benzoyl.

  • Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a mesylate or tosylate, by reacting the protected nucleoside with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Introduction of the Azido Group: The activated 3'-position is then subjected to nucleophilic substitution with an azide source, commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, leading to the inversion of stereochemistry at the 3'-carbon.

  • Deprotection: Finally, the protecting groups on the 5'-hydroxyl and the amino group are removed under appropriate conditions to yield the final product, this compound. For example, acid-labile protecting groups like trityl can be removed with a mild acid, while silyl ethers are typically cleaved with a fluoride source such as tetrabutylammonium fluoride (TBAF). Acyl protecting groups are often removed by basic hydrolysis.

  • Purification: The crude product is then purified using standard techniques such as column chromatography to obtain pure this compound.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

  • Tris-HCl buffer

  • MgCl₂

  • KCl

  • EDTA

  • Test compound (this compound-TP)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, and the poly(rA)-oligo(dT) template-primer.

  • Add varying concentrations of the test compound (this compound-TP, the active triphosphate form) to the reaction mixture.

  • Initiate the reaction by adding the dNTP mix (containing [³H]-dTTP) and a known amount of recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an excess of EDTA.

  • Precipitate the newly synthesized radiolabeled DNA onto filter paper (e.g., using trichloroacetic acid).

  • Wash the filters to remove unincorporated [³H]-dTTP.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The amount of radioactivity is proportional to the activity of the HIV-1 RT. The inhibitory effect of the compound is determined by comparing the radioactivity in the presence of the compound to that of a control reaction without the inhibitor. The IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) can then be calculated.

In Vitro Anti-HIV-1 Activity Assay in PBM Cells

This protocol outlines a cell-based assay to evaluate the antiviral activity of a compound against HIV-1 in primary human cells.

Materials:

  • Human Peripheral Blood Mononuclear (PBM) cells

  • HIV-1 viral stock

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • p24 antigen ELISA kit

Procedure:

  • Isolate PBM cells from healthy donor blood using density gradient centrifugation.

  • Stimulate the PBM cells with PHA for 2-3 days to induce proliferation.

  • Wash the cells and culture them in medium containing IL-2.

  • Seed the stimulated PBM cells in a multi-well plate.

  • Add serial dilutions of the test compound (this compound) to the wells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the cultures for 7-10 days.

  • Periodically collect the culture supernatant.

  • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit. The p24 antigen level is an indicator of viral replication.

  • The EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is determined by comparing the p24 levels in treated cultures to those in untreated, infected control cultures. A cytotoxicity assay should also be performed in parallel to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.

Conclusion

3'-Azido-2',3'-dideoxy-5-methylcytidine (this compound) is a promising anti-HIV-1 nucleoside analogue that functions as a chain terminator of viral DNA synthesis by inhibiting reverse transcriptase. Its potent in vitro activity and established mechanism of action make it a compound of significant interest for further preclinical and clinical investigation. This technical guide provides a foundational resource of its chemical and biological properties to aid researchers in the ongoing effort to develop novel and effective antiretroviral therapies.

References

Mechanism of Action of AzddMeC as an HIV-1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), also known as CS-92, is a potent and selective nucleoside analogue inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Structurally related to both zidovudine (AZT) and zalcitabine (ddC), this compound demonstrates significant antiviral activity in various cell types, including human peripheral blood mononuclear (PBM) cells and macrophages.[1][2][3] Its mechanism of action is centered on the competitive inhibition of HIV-1 reverse transcriptase (RT) and subsequent chain termination of viral DNA synthesis. This document provides an in-depth technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Mechanism of Action

As a nucleoside reverse transcriptase inhibitor (NRTI), the antiviral action of this compound is a multi-step intracellular process involving metabolic activation followed by direct interference with the viral replication cycle.

Cellular Uptake and Anabolic Phosphorylation

Like other NRTIs, this compound is a prodrug that must be activated within the host cell. Following cellular uptake, it undergoes anabolic phosphorylation by host cellular kinases to its active moiety, this compound-5'-triphosphate (this compound-TP). This three-step phosphorylation converts the nucleoside analogue into a nucleotide analogue that can be recognized by viral polymerase.

Inhibition of HIV-1 Reverse Transcriptase

The active this compound-TP inhibits HIV-1 RT through a dual mechanism:

  • Competitive Inhibition : this compound-TP acts as a competitive inhibitor with respect to the natural substrate, deoxycytidine triphosphate (dCTP), for the catalytic site of HIV-1 RT.[2] The triphosphate form of this compound shows a significantly greater affinity for HIV-1 RT than for ddCTP.[2]

  • Chain Termination : Once HIV-1 RT incorporates this compound-monophosphate into the nascent viral DNA strand, the synthesis process is halted. This compound lacks the 3'-hydroxyl (3'-OH) group necessary to form a phosphodiester bond with the subsequent nucleotide.[4] This irreversible incorporation results in the termination of proviral DNA chain elongation.

Selectivity

This compound exhibits high selectivity for the viral enzyme. The active triphosphate form, this compound-TP, inhibits HIV-1 reverse transcriptase at a concentration 6,000-fold lower than that required to produce similar inhibition of the host cell's DNA polymerase alpha.[2] Furthermore, it is reported to be at least 40 times less toxic to granulocyte-macrophage and erythroid precursor cells in vitro compared to AZT.[2]

Mechanism_of_Action cluster_cell Host Cell cluster_rt Reverse Transcription AZddMeC_in This compound AZddMeC_MP This compound-MP AZddMeC_in->AZddMeC_MP Cellular Kinases AZddMeC_DP This compound-DP AZddMeC_MP->AZddMeC_DP Cellular Kinases AZddMeC_TP This compound-TP (Active Form) AZddMeC_DP->AZddMeC_TP Cellular Kinases RT HIV-1 Reverse Transcriptase (RT) AZddMeC_TP->RT Competitive Binding Terminated_DNA Chain-Terminated Viral DNA RT->Terminated_DNA Incorporation & Termination vRNA Viral RNA Template vDNA Growing Viral DNA vRNA->vDNA AZddMeC_out This compound (Extracellular) AZddMeC_out->AZddMeC_in Cellular Uptake

Caption: Intracellular activation and inhibition pathway of this compound.

Quantitative Data: Efficacy, Potency, and Toxicity

The antiviral activity and selectivity of this compound have been quantified through various in vitro assays.

ParameterValueCell Type / ConditionReference
EC₅₀ (HIV-1) 9 nM (0.09 µM)Human PBM Cells[2][3]
EC₅₀ (HIV-1) 6 nMHuman Macrophages[2][3]
Kᵢ (this compound-TP) 9.3 nMHIV-1 Reverse Transcriptase[2][3]
Cytotoxicity (CC₅₀) > 200 µMPBM and Vero Cells[2]
Selectivity Index (SI) > 22,222Calculated (CC₅₀ / EC₅₀ in PBM)[2]

Pharmacokinetic Profile

Pharmacokinetic studies, primarily conducted in rhesus monkeys, provide insights into the absorption, distribution, metabolism, and excretion of this compound.

ParameterValueSpeciesReference
Oral Bioavailability 21 - 26%Rhesus Monkeys[1][2][3]
Terminal Half-life 0.5 - 1.74 hoursRhesus Monkeys[1][2][3]
Metabolism Deamination to AZTRhesus Monkeys[1][2][3]
Primary Clearance Renal excretion and metabolism to AZTRhesus Monkeys[1][3]
Volume of Distribution (Vd) 0.90 +/- 0.55 L/kgRhesus Monkeys[1]

Experimental Protocols

The characterization of this compound relies on standardized biochemical and cell-based assays.

Experimental_Workflow cluster_inputs Initial Materials cluster_assays Parallel Assays cluster_analysis Data Analysis & Results Cells Host Cells (e.g., PBM, Macrophages) Antiviral Antiviral Activity Assay Cells->Antiviral Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cells->Cytotoxicity Compound Purified HIV-1 RT Compound->Antiviral Compound->Cytotoxicity Biochemical RT Inhibition Assay (Biochemical) Compound->Biochemical Virus HIV-1 Virus Stock Virus->Antiviral Analysis Data Analysis (Dose-Response Curves) Antiviral->Analysis Cytotoxicity->Analysis Ki Ki Value Biochemical->Ki EC50 EC50 Analysis->EC50 CC50 CC50 Analysis->CC50 SI Selectivity Index (CC50 / EC50) EC50->SI CC50->SI Biochemical_Enzyme Purified HIV-1 RT Biochemical_Enzyme->Biochemical

Caption: Workflow for the in vitro evaluation of this compound.

Antiviral Activity Assay (EC₅₀ Determination)

This cell-based assay quantifies the concentration of this compound required to inhibit viral replication by 50%.

  • Cell Seeding : Plate human PBM cells or macrophages in 96-well plates at a predetermined density and culture overnight.

  • Compound Preparation : Prepare serial dilutions of this compound in culture medium.

  • Infection and Treatment : Infect cells with a known multiplicity of infection (MOI) of an HIV-1 laboratory strain. Immediately after, add the serially diluted this compound to the wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only) wells.

  • Incubation : Incubate the plates for a period of 5-7 days to allow for multiple rounds of viral replication.

  • Quantification : Measure a marker of viral replication in the cell supernatant. This is typically done by quantifying the p24 capsid protein via ELISA or by measuring reverse transcriptase activity.

  • Data Analysis : Plot the percentage of viral inhibition against the drug concentration and use non-linear regression to calculate the 50% effective concentration (EC₅₀).

Reverse Transcriptase Inhibition Assay (Kᵢ Determination)

This biochemical assay determines the inhibition constant of the activated drug against purified HIV-1 RT.

  • Reaction Mixture : Prepare a reaction mixture containing a poly(rA)-oligo(dT) template-primer, purified recombinant HIV-1 RT, and a reaction buffer.

  • Inhibitor Addition : Add varying concentrations of this compound-TP to the reaction mixtures.

  • Initiation : Initiate the reaction by adding a mixture of dNTPs, including a radiolabeled (e.g., ³H- or ³²P-) dTTP.

  • Incubation : Allow the polymerase reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C.

  • Termination and Precipitation : Stop the reaction and precipitate the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).

  • Quantification : Wash the filters to remove unincorporated nucleotides and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Determine the mode of inhibition and calculate the inhibition constant (Kᵢ) using enzyme kinetic models, such as Michaelis-Menten kinetics and Dixon plots.

Cytotoxicity Assay (CC₅₀ Determination)

This assay measures the effect of the compound on the metabolic activity of host cells to determine its toxicity profile.

  • Cell Seeding : Plate uninfected PBM or Vero cells in 96-well plates.

  • Compound Addition : Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.

  • MTT Reagent : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization : After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Plot cell viability against drug concentration to calculate the 50% cytotoxic concentration (CC₅₀).

References

AzddMeC as a Bioorthogonal Chemical Reporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), also known as CS-92, is a synthetic nucleoside analog. While initially investigated for its potent anti-retroviral properties, its structure incorporates a key feature for bioorthogonal chemistry: an azide group. This functional group is metabolically incorporated into the DNA of proliferating cells, serving as a "chemical reporter" that can be selectively tagged for visualization and analysis.

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide group on this compound is an ideal bioorthogonal handle because it is virtually absent in biological systems, yet highly reactive with specific chemical partners, most notably alkynes, through a reaction known as "click chemistry". This guide provides an in-depth overview of this compound, its known biological data, and detailed protocols for its application as a bioorthogonal reporter for labeling and analyzing newly synthesized DNA.

Core Concepts and Workflow

The use of this compound as a bioorthogonal reporter follows a two-step process:

  • Metabolic Labeling: this compound is introduced to cultured cells or an in vivo system. As a thymidine analog (due to the 5-methyl group on the cytosine base which makes it a close structural analog of thymidine), it is taken up by cells and cellular salvage pathways convert it into its triphosphate form. DNA polymerases then incorporate this compound-triphosphate into newly synthesized DNA strands during replication, effectively "tagging" the DNA with azide groups.

  • Bioorthogonal Ligation (Click Chemistry): The azide-tagged DNA can then be detected by reacting it with a probe molecule containing a terminal alkyne. This reaction, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage. The alkyne probe can be conjugated to a variety of reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic or genomic analysis.

Metabolic_Labeling_and_Click_Chemistry cluster_0 Cellular Environment cluster_1 Detection This compound This compound AzddMeC_TP This compound-TP This compound->AzddMeC_TP Cellular Kinases DNA_Polymerase DNA Polymerase AzddMeC_TP->DNA_Polymerase Nascent_DNA Nascent DNA (Azide-labeled) DNA_Polymerase->Nascent_DNA Incorporation Labeled_DNA Labeled DNA (Detected) Nascent_DNA->Labeled_DNA  CuAAC  'Click' Reaction Alkyne_Probe Alkyne Probe (e.g., Alkyne-Fluorophore) Alkyne_Probe->Labeled_DNA

Metabolic incorporation and detection of this compound.

Quantitative Data

While this compound's primary characterization has been in an antiviral context, this data provides valuable insights into its biological activity and potential cytotoxicity.

Table 1: In Vitro Anti-HIV-1 Activity of this compound
Cell TypeEC₅₀ (µM)
Human Peripheral Blood Mononuclear (PBM) Cells0.09[1]
Human Macrophages0.006[1]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: In Vitro Toxicity of this compound
Cell LineMaximum Tested Concentration (µM)Observation
PBM Cells200Not toxic[1]
Vero Cells200Not toxic[1]
Table 3: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (60 mg/kg dose)
AdministrationMean Half-life (h)Oral Bioavailability (%)
Intravenous1.52N/A[1]
Oral1.74~21[1]

Experimental Protocols

The following are detailed protocols for the use of this compound as a bioorthogonal chemical reporter. Note: These are generalized protocols based on established methods for other azido-nucleosides. Optimization for specific cell lines and experimental conditions is highly recommended.

Protocol 1: Metabolic Labeling of Nascent DNA in Cultured Mammalian Cells

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO, sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers or trypsin

  • Reagents for cell fixation and permeabilization (e.g., 4% paraformaldehyde in PBS, 0.5% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plates with coverslips for imaging, or larger flasks for downstream analysis). Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Metabolic Labeling (Pulse): Add this compound stock solution to the culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically by testing a range (e.g., 0.5 µM to 20 µM) to maximize signal while minimizing any potential toxicity.

  • Incubation: Incubate the cells for the desired labeling period at 37°C in a CO₂ incubator. The incubation time can range from 1 hour to 24 hours, depending on the cell cycle length and the desired labeling density.

  • Cell Harvest/Fixation:

    • For Imaging: Aspirate the labeling medium, wash the cells twice with warm PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • For DNA Isolation: Aspirate the labeling medium, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization. Pellet the cells by centrifugation and proceed with your desired DNA isolation protocol.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Visualization

Materials:

  • Azide-labeled, fixed, and permeabilized cells on coverslips (from Protocol 1)

  • Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne, DBCO-Cy5)

  • Click Reaction Buffer: 100 mM Tris-HCl (pH 8.5) in PBS

  • Copper(II) Sulfate (CuSO₄) Solution: 100 mM in deionized water

  • Reducing Agent Solution: 500 mM Sodium Ascorbate in deionized water (prepare fresh)

  • Copper Ligand (Optional but Recommended): 100 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Prepare Click Reaction Cocktail: For each 1 mL of reaction cocktail, add the following components in order, vortexing gently after each addition:

    • 880 µL of Click Reaction Buffer

    • 20 µL of Copper(II) Sulfate Solution (Final concentration: 2 mM)

    • (Optional) 20 µL of TBTA Solution (Final concentration: 2 mM)

    • 10 µL of Alkyne-Fluorophore stock (e.g., 1 mM stock for 10 µM final concentration)

    • 50 µL of fresh Sodium Ascorbate Solution (Final concentration: 25 mM)

  • Labeling Reaction: Remove the permeabilization buffer from the coverslips. Add enough Click Reaction Cocktail to completely cover the cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail. Wash the cells three times with PBS containing 0.05% Tween-20, for 5 minutes each wash.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips twice with PBS and mount them onto microscope slides using an appropriate mounting medium. The slides are now ready for fluorescence microscopy.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from cell culture to final analysis.

Experimental_Workflow start Seed Cells add_this compound Add this compound (Metabolic Labeling) start->add_this compound incubate Incubate (e.g., 1-24h) add_this compound->incubate wash_fix Wash & Fix Cells (e.g., 4% PFA) incubate->wash_fix permeabilize Permeabilize (e.g., 0.5% Triton X-100) wash_fix->permeabilize click_reaction Perform Click Reaction (CuAAC with Alkyne-Probe) permeabilize->click_reaction wash_stain Wash & Counterstain (e.g., DAPI) click_reaction->wash_stain mount_image Mount & Image wash_stain->mount_image

Workflow for imaging nascent DNA with this compound.

Applications in Research and Drug Development

The ability to specifically label and visualize newly synthesized DNA using this compound opens up numerous applications:

  • Cell Proliferation Assays: Provides a non-radioactive, high-resolution alternative to traditional methods like BrdU incorporation for measuring DNA replication and cell cycle progression.

  • High-Content Screening: Can be integrated into automated microscopy platforms to screen for compounds that affect cell proliferation in drug discovery.

  • DNA Damage and Repair Studies: Allows for the specific labeling of DNA synthesized during the repair process, enabling detailed studies of DNA repair mechanisms.

  • In Vivo Labeling: The pharmacokinetic data, although from an anti-viral context, suggests that this compound has a reasonable half-life and oral bioavailability, indicating its potential for labeling proliferating cells in animal models.[1]

Conclusion

This compound is a valuable tool for the bioorthogonal labeling of nascent DNA. Its metabolic incorporation and subsequent detection via click chemistry provide a robust and versatile platform for studying DNA replication and cell proliferation. While much of its characterization has been in the field of virology, its inherent chemical properties make it a promising reporter for chemical biology, cell biology, and drug discovery applications. As with any chemical reporter, careful optimization of labeling conditions is crucial to ensure robust signal generation without inducing cellular toxicity.

References

An In-depth Technical Guide to AzddMeC in Click Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to AzddMeC and the Principles of Click Chemistry

3'-Azido-2',3'-dideoxy-5-methylcytidine (this compound), also known as CS-92, is an antiviral nucleoside analog that has gained significant traction as a valuable tool in the field of bioconjugation and drug development through its application in "click chemistry". This area of chemical synthesis focuses on reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign solvents. The azide moiety on this compound makes it an ideal substrate for two of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The CuAAC reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The use of ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can further enhance the reaction rate and stabilize the catalytically active Cu(I) species.[1]

In contrast, SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a catalyst.[2] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[2] The choice between CuAAC and SPAAC is application-dependent, with CuAAC generally offering faster kinetics, while SPAAC provides superior biocompatibility for live-cell imaging and in vivo studies.[3]

Synthesis of this compound

  • Protection of the 5'-hydroxyl group: This is often achieved using a silyl ether protecting group.

  • Formation of a 2',3'-bisxanthate: The ribonucleoside is treated with an alkylating agent to form a bisxanthate at the 2' and 3' positions.

  • Radical deoxygenation: The bisxanthate is then subjected to radical deoxygenation to remove the hydroxyl groups at the 2' and 3' positions. Environmentally friendly reagents like tris(trimethylsilyl)silane can be used for this step.[4]

  • Introduction of the azide group: This can be accomplished through nucleophilic substitution of a suitable leaving group at the 3' position with an azide source, such as sodium azide.

  • Deprotection: The final step involves the removal of the protecting group from the 5'-hydroxyl position.

Quantitative Data on Click Chemistry Reactions

The reactivity of an azide in a click reaction is influenced by both electronic and steric factors. Azides with electron-withdrawing substituents and less steric hindrance tend to react more rapidly.[6] While specific quantitative data for this compound is limited, the following tables summarize reported yields and kinetic data for analogous azido compounds in CuAAC and SPAAC reactions, providing an expected performance range.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides [6]

Azide SubstrateAlkyne PartnerCatalyst SystemSolventYield (%)
Benzyl AzidePhenylacetyleneCuSO₄/Sodium Ascorbatet-BuOH/H₂O95
1-Adamantyl AzidePropargyl AlcoholCuSO₄/Sodium Ascorbatet-BuOH/H₂O98
Phenyl Azide1-OctyneCuITHF92
4-Nitrophenyl AzidePhenylacetyleneCuSO₄/Sodium AscorbateDMFHigh
2'-Azido GuanosineTerminal AlkyneCuSO₄/Sodium Ascorbate/LigandAqueous BufferNear-quantitative

Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Azide SubstrateCyclooctyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)SolventReference
Benzyl AzideDBCO~0.1 - 1.0Various[3]
3-azido-L-alanineSulfo-DBCO0.32 - 0.85PBS (pH 7)[7]
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO0.55 - 1.22HEPES (pH 7)[7]
2-AzidoadenosineFused Cyclopropyl CyclooctyneRapid (60% in 20 min)Aqueous Media[8]
Azido-NucleosidesBCNGenerally slower than DBCOVarious[9]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with an azido-modified nucleoside like this compound. These should be considered as starting points, and optimization may be required for specific applications.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation[1][10]

This protocol is suitable for conjugating an this compound-modified molecule to an alkyne-containing biomolecule.

Materials:

  • This compound-functionalized molecule

  • Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Reaction Buffer

    • Alkyne-functionalized biomolecule (final concentration typically 10-100 µM)

    • This compound-functionalized molecule (typically 2-10 fold molar excess over the alkyne)

  • Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Add the copper catalyst premix to the reaction mixture. The final concentration of CuSO₄ is typically 50-250 µM.

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Upon completion, the reaction can be quenched by adding a chelating agent like EDTA.

  • Purify the conjugate using appropriate methods such as size exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling[11][12]

This protocol describes the labeling of a biomolecule within a cellular context using this compound and a DBCO- or BCN-functionalized probe.

Materials:

  • Cells capable of incorporating this compound into their biomolecules

  • This compound

  • DBCO- or BCN-functionalized fluorescent probe

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture cells in the presence of this compound for a sufficient period to allow for its metabolic incorporation into the desired biomolecules (e.g., DNA). The optimal concentration and incubation time should be determined empirically.

  • After the incubation period, wash the cells with PBS to remove any unincorporated this compound.

  • Add the DBCO- or BCN-functionalized fluorescent probe dissolved in cell culture medium to the cells. The final concentration of the probe is typically in the low micromolar range.

  • Incubate the cells with the probe for 30 minutes to 2 hours at 37°C.

  • Wash the cells with PBS to remove the excess fluorescent probe.

  • The labeled cells can now be visualized using fluorescence microscopy or analyzed by flow cytometry.

Mandatory Visualizations

The following diagrams illustrate generalized workflows and decision-making processes relevant to the application of this compound in click chemistry.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Ascorbate) premix Prepare Catalyst Premix (CuSO4 + Ligand) reagents->premix mix Combine Reactants (this compound, Alkyne, Buffer) initiate Initiate Reaction (Add Ascorbate) mix->initiate incubate Incubate (Room Temperature, 1-4h) initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor quench Quench Reaction (Optional: EDTA) monitor->quench purify Purify Conjugate (Chromatography, Dialysis) quench->purify characterize Characterize Product purify->characterize

General workflow for a CuAAC bioconjugation experiment.

SPAAC_Workflow cluster_labeling Metabolic Labeling cluster_reaction Click Reaction cluster_analysis Analysis culture Culture Cells with this compound wash1 Wash to Remove Excess this compound culture->wash1 add_probe Add DBCO/BCN-Probe wash1->add_probe incubate Incubate (37°C, 30-120 min) add_probe->incubate wash2 Wash to Remove Excess Probe incubate->wash2 analyze Analyze Labeled Cells (Microscopy, Flow Cytometry) wash2->analyze

Workflow for SPAAC-based labeling in a biological system.

Decision_Tree start Choose Click Reaction for this compound q1 Is the reaction in a living system (in vivo or live cells)? start->q1 spaac Use SPAAC q1->spaac Yes q2 Are very fast kinetics required? q1->q2 No (in vitro) cuaac Use CuAAC q2->cuaac Yes q3 Is potential cytotoxicity from copper a major concern? q2->q3 No q3->spaac Yes q3->cuaac No

Decision tree for selecting between CuAAC and SPAAC.

References

The Discovery and Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-2',3'-dideoxy-5-methylcytidine (also known as AzddMeC or CS-92) is a potent nucleoside analogue that has demonstrated significant activity against the Human Immunodeficiency Virus (HIV). Structurally related to zidovudine (AZT), this compound has emerged as a compound of interest in the field of antiviral drug discovery. This technical guide provides a comprehensive overview of its discovery, a detailed methodology for its chemical synthesis, and a summary of its biological activity and pharmacokinetic profile.

Discovery and Biological Activity

3'-Azido-2',3'-dideoxy-5-methylcytidine is a selective inhibitor of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. Its discovery was part of the broader effort to develop nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of HIV/AIDS.

Antiviral Spectrum and Potency

This compound exhibits potent and selective inhibition of HIV-1 replication in various human cell lines, including lymphocytes and macrophages.[1] It is also effective against HIV-2.[1] The compound shows significantly less activity against other viruses such as Friend murine virus, herpes simplex virus type 1 and 2, and coxsackievirus B4, highlighting its specificity for HIV reverse transcriptase.[1]

Mechanism of Action

As a nucleoside analogue, 3'-Azido-2',3'-dideoxy-5-methylcytidine requires intracellular phosphorylation to its 5'-triphosphate form (this compound-TP) to become active. This process is catalyzed by host cell kinases. This compound-TP then acts as a competitive inhibitor of the viral reverse transcriptase.[1] Incorporation of this compound-TP into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication. The 5'-triphosphate of this compound has a significantly higher affinity for HIV-1 reverse transcriptase compared to the natural substrate, deoxycytidine triphosphate (dCTP), and shows a much lower affinity for human DNA polymerase alpha, which accounts for its selective antiviral activity and lower cellular toxicity compared to some other NRTIs.[1]

Metabolic_Activation This compound 3'-Azido-2',3'-dideoxy- 5-methylcytidine (this compound) AzddMeC_MP This compound-Monophosphate (this compound-MP) This compound->AzddMeC_MP Cellular Kinases AzddMeC_DP This compound-Diphosphate (this compound-DP) AzddMeC_MP->AzddMeC_DP Cellular Kinases AzddMeC_TP This compound-Triphosphate (this compound-TP) (Active Form) AzddMeC_DP->AzddMeC_TP Cellular Kinases RT HIV-1 Reverse Transcriptase AzddMeC_TP->RT Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition

Metabolic activation pathway of 3'-Azido-2',3'-dideoxy-5-methylcytidine.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the antiviral activity, cytotoxicity, and enzyme inhibition of 3'-Azido-2',3'-dideoxy-5-methylcytidine.

Table 1: In Vitro Antiviral Activity of 3'-Azido-2',3'-dideoxy-5-methylcytidine
Virus/Cell Line EC50 (µM)
HIV-1 in human PBM cells0.09[1]
HIV-1 in human macrophages0.006[1]
HIV-2 in human lymphocytesEffective (exact EC50 not specified)[1]
Table 2: Cytotoxicity of 3'-Azido-2',3'-dideoxy-5-methylcytidine
Cell Line Toxicity Measure
Human PBM cellsNot toxic up to 200 µM[1]
Vero cellsNot toxic up to 200 µM[1]
Granulocyte-macrophage precursor cellsAt least 40 times less toxic than AZT[1]
Erythroid precursor cellsAt least 40 times less toxic than AZT[1]
Table 3: Enzyme Inhibition Data for this compound-5'-Triphosphate
Enzyme Kis (µM)
HIV-1 Reverse Transcriptase0.0093[1]
Enzyme Inhibition Comparison
HIV-1 Reverse Transcriptase vs. DNA Polymerase Alpha50% inhibition at a concentration 6,000-fold lower than for DNA polymerase alpha[1]

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in rats and rhesus monkeys to evaluate the absorption, distribution, metabolism, and excretion of 3'-Azido-2',3'-dideoxy-5-methylcytidine.

Table 4: Pharmacokinetic Parameters of 3'-Azido-2',3'-dideoxy-5-methylcytidine
Species Parameter Value
RatHalf-life2.7 hours[1]
MetabolismNot deaminated to AZT[1]
Rhesus Monkey (Intravenous)Mean Half-life1.52 hours[1]
Rhesus Monkey (Oral)Mean Half-life1.74 hours[1]
Oral Bioavailability~21%[1]
MetabolismA metabolite with characteristics similar to AZT was detected.[1]

Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine

The synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine can be achieved through a multi-step process involving the preparation of protected intermediates followed by deprotection to yield the final compound. The following workflow and experimental protocols are based on established methods for nucleoside synthesis.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_reagents Key Reagents start 5-Methylcytidine dmt_protection 5'-O-DMT-3'-azido- 2',3'-dideoxy-5-methylcytidine start->dmt_protection [Intermediate Steps] benzoyl_protection 5'-O-DMT-N4-benzoyl-3'-azido- 2',3'-dideoxy-5-methylcytidine dmt_protection->benzoyl_protection Benzoylation deprotection 3'-Azido-2',3'-dideoxy- 5-methylcytidine (Final Product) benzoyl_protection->deprotection Deprotection reagent1 Benzoyl chloride reagent2 Pyridine reagent3 Aqueous ammonia reagent4 Dioxane

Logical workflow for the synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine.
Experimental Protocols

1. Synthesis of 5'-O-DMT-N4-benzoyl-3'-azido-2',3'-dideoxy-5-methylcytidine

  • Materials: 5'-O-DMT-3'-azido-2',3'-dideoxy-5-methylcytidine, benzoyl chloride, pyridine.

  • Procedure:

    • Dissolve 5'-O-DMT-3'-azido-2',3'-dideoxy-5-methylcytidine in pyridine at 0°C.

    • Slowly add benzoyl chloride to the solution.

    • Allow the mixture to stir at room temperature overnight.

    • Add water to the reaction mixture and stir for 5 minutes at 0°C.

    • Add concentrated ammonia at 0°C and stir for an additional 30 minutes.

    • Evaporate the solvent in vacuo.

    • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, and water.

    • Dry the organic layer over sodium sulfate and evaporate to dryness to yield the crude product.

2. Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine (Final Product)

  • Materials: 5'-O-DMT-N4-benzoyl-3'-azido-2',3'-dideoxy-5-methylcytidine, concentrated aqueous ammonia, dioxane.

  • Procedure:

    • Dissolve 5'-O-DMT-N4-benzoyl-3'-azido-2',3'-dideoxy-5-methylcytidine (4.1 mmol) in dioxane (50 ml).

    • Add concentrated aqueous ammonia (10 ml).

    • Stir the reaction mixture at room temperature for 2.5 hours.

    • Evaporate the solvents in vacuo.

    • Redissolve the residue in dichloromethane and purify by silica gel column chromatography (eluting with 0-5% methanol in dichloromethane).

    • Concentrate the fractions containing the major product in vacuo to yield 5'-O-DMT-3'-azido-2',3'-dideoxy-5-methylcytidine.

    • Subsequent removal of the DMT group under acidic conditions yields the final product, 3'-Azido-2',3'-dideoxy-5-methylcytidine.

Conclusion

3'-Azido-2',3'-dideoxy-5-methylcytidine is a potent and selective inhibitor of HIV replication with a favorable preclinical profile. Its mechanism of action as a chain-terminating reverse transcriptase inhibitor, coupled with its relatively low cytotoxicity, underscores its potential as an antiviral agent. The synthetic pathway, while multi-stepped, utilizes established nucleoside chemistry. The comprehensive data presented in this guide provides a valuable resource for researchers and professionals in the field of drug development and infectious diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.

References

The Role of 4'-Azido-2'-deoxy-2'-C-methylcytidine in Antiviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4'-azido-2'-deoxy-2'-C-methylcytidine, a significant nucleoside analog in the field of antiviral research. This document outlines its mechanism of action, synthesis, antiviral activity, and the experimental protocols used for its evaluation, with a focus on its role as an inhibitor of the Hepatitis C virus (HCV).

Introduction

4'-azido-2'-deoxy-2'-C-methylcytidine is a synthetic nucleoside analog that has demonstrated potent antiviral activity, particularly against the Hepatitis C virus.[1] It belongs to a class of molecules that function by targeting and inhibiting viral polymerases, which are essential enzymes for viral replication.[2] The unique structural features of this compound, specifically the 4'-azido and the 2'-C-methyl modifications on the sugar moiety, contribute to its mechanism of action as a non-obligate chain terminator of viral RNA synthesis.[3] This guide will delve into the technical aspects of 4'-azido-2'-deoxy-2'-C-methylcytidine, providing researchers with a comprehensive resource for understanding and potentially advancing its therapeutic applications.

Mechanism of Action

The primary antiviral target of 4'-azido-2'-deoxy-2'-C-methylcytidine is the RNA-dependent RNA polymerase (RdRp) of HCV, known as NS5B.[1] Like other nucleoside analogs, it must be intracellularly converted to its active triphosphate form. This process is initiated by host cell kinases. Once phosphorylated, the triphosphate derivative of 4'-azido-2'-deoxy-2'-C-methylcytidine acts as a competitive inhibitor of the natural nucleotide substrates for the viral polymerase.[2]

Upon incorporation into the growing viral RNA chain, the 2'-C-methyl group creates steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide.[4] This effectively terminates the elongation of the viral RNA, thereby halting viral replication.[3]

cluster_cell Hepatocyte AzddMeC 4'-azido-2'-deoxy- 2'-C-methylcytidine AzddMeC_TP Active Triphosphate Form This compound->AzddMeC_TP Phosphorylation (Host Kinases) NS5B HCV NS5B Polymerase AzddMeC_TP->NS5B Inhibition HCV_RNA HCV RNA HCV_RNA->NS5B Replication Viral RNA Replication NS5B->Replication Termination Chain Termination NS5B->Termination cluster_workflow Antiviral Screening Workflow Start Compound Library Assay HCV Replicon Assay Start->Assay Decision Active? Assay->Decision Decision->Start No Biochem NS5B Polymerase Inhibition Assay Decision->Biochem Yes End Lead Compound Biochem->End

References

The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Metabolic Labeling with Azide-Modified Precursors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling has emerged as a powerful technique for the non-perturbative study of biomolecules in their native environment. By introducing precursors with bioorthogonal functional groups into cellular metabolic pathways, researchers can tag and subsequently visualize, identify, and quantify a wide array of biomolecules, from proteins and glycans to lipids and nucleic acids. This guide focuses on the principles and applications of metabolic labeling using azide-modified precursors, a cornerstone of bioorthogonal chemistry.

Initially, it is important to clarify a common misconception. While molecules like AzddMeC (3'-azido-2',3'-dideoxy-5-methylcytidine) contain an azide group and are valuable in medicinal chemistry, particularly as antiviral agents, they are not typically employed as general metabolic labeling agents. Instead, the field relies on a toolkit of azide-modified analogs of natural metabolic building blocks. These analogs are recognized by the cellular machinery and incorporated into macromolecules, introducing a chemically unique azide handle for subsequent detection.

This technical guide will provide a comprehensive overview of the core principles of metabolic labeling with azide-modified precursors, detailing the experimental workflows, quantitative parameters, and downstream applications.

Core Principles of Azide-Mediated Metabolic Labeling

The fundamental principle of this technique lies in a two-step process. First, cells are cultured in the presence of an azide-modified metabolic precursor. This precursor, designed to mimic a natural metabolite, is taken up by the cells and incorporated into newly synthesized biomolecules by the cell's own enzymatic machinery. The result is a population of macromolecules subtly tagged with an azide group, a bioorthogonal handle that is chemically inert to the complex cellular environment.

The second step involves the detection of these azide-tagged biomolecules using a highly specific and efficient chemical reaction known as "click chemistry." This typically involves either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In these reactions, the azide group reacts with a complementary alkyne-containing probe, which can be a fluorophore for imaging, a biotin tag for enrichment and proteomic analysis, or another molecule of interest.

Key Azide-Modified Metabolic Precursors

A variety of azide-modified precursors have been developed to target different classes of biomolecules. The choice of precursor is dictated by the specific biological question being addressed.

Precursor ClassExample PrecursorsTarget Biomolecules
Amino Acids L-Azidohomoalanine (AHA)Newly synthesized proteins
Sugars N-Azidoacetylmannosamine (ManNAz)Sialoglycans
N-Azidoacetylgalactosamine (GalNAz)O-linked glycans
N-Azidoacetylglucosamine (GlcNAz)N-linked glycans, O-GlcNAcylated proteins
Nucleosides 5-(azidomethyl)-2'-deoxyuridine (AmdU)DNA

Quantitative Data for Experimental Design

The success of a metabolic labeling experiment is highly dependent on optimizing labeling conditions. The following tables provide a summary of recommended concentrations and incubation times for commonly used azide-modified precursors in various cell lines. It is important to note that these are starting points, and optimal conditions should be determined empirically for each experimental system.

Table 1: Recommended Concentrations of Azide-Modified Precursors for Metabolic Labeling

PrecursorCell LineConcentration Range (µM)Optimal Concentration (µM)Reference
L-Azidohomoalanine (AHA) HEK293T, HT2210001000[1]
MEFs25 - 10025[2]
Mouse B cells10001000[3]
N-Azidoacetylmannosamine (Ac4ManNAz) A54910 - 5010[4][5]
MCF7Not specified100[4]
HCT116Not specified50[4]
N-Azidoacetylglucosamine (perOAcGlcNAz) Zebrafish Embryonic Cells46 - 138>43 (weak labeling at 43)[6]

Table 2: Recommended Incubation Times for Metabolic Labeling

PrecursorCell LineIncubation TimeReference
L-Azidohomoalanine (AHA) HEK293T, HT221 hour[1]
MEFsUp to 24 hours[2]
Mouse B cellsAt least 10 minutes[3]
N-Azidoacetylmannosamine (Ac4ManNAz) Various24 - 72 hours[4]
N-Azidoacetylglucosamine (perOAcGlcNAz) Zebrafish Embryonic Cells3 days[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in metabolic labeling with azide-modified precursors.

Protocol 1: Metabolic Labeling of Cultured Cells with L-Azidohomoalanine (AHA)
  • Cell Culture: Plate cells in appropriate culture dishes and grow to approximately 80% confluency.

  • Methionine Depletion: Wash cells once with warm phosphate-buffered saline (PBS). Replace the culture medium with methionine-free medium and incubate at 37°C for 30-60 minutes to deplete intracellular methionine reserves.

  • AHA Labeling: Add L-azidohomoalanine (AHA) to the methionine-free medium to the desired final concentration (e.g., 25-1000 µM).

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Lysis: Following incubation, wash the cells with PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The cell lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a typical reaction, this includes:

    • Azide-labeled protein lysate

    • Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore)

    • Copper(II) sulfate (CuSO4)

    • Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

    • Reducing agent (e.g., sodium ascorbate, freshly prepared)

  • Reaction Incubation: Add the reaction cocktail to the cell lysate. Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • Sample Preparation for Analysis: Following the click reaction, the sample can be prepared for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry. For proteomic analysis using biotin-tagged proteins, the sample can be subjected to streptavidin affinity purification.

Protocol 3: Fluorescence Microscopy of Metabolically Labeled Cells
  • Cell Culture and Labeling: Grow cells on glass coverslips and perform metabolic labeling as described in Protocol 1.

  • Fixation and Permeabilization: After labeling, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If labeling intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry: Perform the CuAAC reaction directly on the fixed and permeabilized cells using a fluorescent alkyne probe.

  • Washing and Mounting: Wash the cells thoroughly with PBS to remove unreacted reagents. Mount the coverslips onto microscope slides using an appropriate mounting medium, with a DNA counterstain like DAPI if desired.

  • Imaging: Visualize the fluorescently labeled biomolecules using a fluorescence microscope with the appropriate filter sets.

Protocol 4: Flow Cytometry Analysis of Metabolically Labeled Cells
  • Cell Culture and Labeling: Culture cells in suspension or detach adherent cells after metabolic labeling as described in Protocol 1.

  • Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 3.

  • Click Chemistry: Perform the CuAAC reaction on the cell suspension using a fluorescent alkyne probe.

  • Washing: Wash the cells multiple times with PBS to remove excess reagents.

  • Analysis: Resuspend the cells in a suitable buffer (e.g., FACS buffer) and analyze the fluorescence intensity of the cell population using a flow cytometer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic labeling with azide-modified precursors is a powerful tool to study dynamic cellular processes. For instance, treatment of cells with the azido-sugar Ac4ManNAz has been shown to affect signaling pathways such as the PI3K-Akt and MAPK pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the general experimental workflows.

Metabolic_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Downstream Analysis Cells Cells Labeled_Biomolecules Labeled_Biomolecules Cells->Labeled_Biomolecules Incorporation Azide-Precursor Azide-Precursor Azide-Precursor->Labeled_Biomolecules Click_Chemistry Click_Chemistry Labeled_Biomolecules->Click_Chemistry Tagged_Biomolecules Tagged_Biomolecules Click_Chemistry->Tagged_Biomolecules Alkyne-Probe Alkyne-Probe Alkyne-Probe->Click_Chemistry Microscopy Microscopy Tagged_Biomolecules->Microscopy Flow_Cytometry Flow_Cytometry Tagged_Biomolecules->Flow_Cytometry Proteomics Proteomics Tagged_Biomolecules->Proteomics

General workflow of metabolic labeling with azide-modified precursors.

PI3K_Akt_Signaling Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell_Survival Akt->Cell_Survival promotes Cell_Growth Cell_Growth mTORC1->Cell_Growth

Simplified PI3K-Akt signaling pathway.

MAPK_Signaling Stimulus Stimulus Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Differentiation Differentiation Transcription_Factors->Differentiation

Simplified MAPK signaling pathway.

Conclusion

Metabolic labeling with azide-modified precursors, coupled with click chemistry, provides a versatile and powerful platform for studying a wide range of biological processes in living systems. This approach offers the ability to specifically tag and analyze newly synthesized biomolecules, providing dynamic information that is often inaccessible with traditional biochemical methods. By carefully selecting the appropriate azide-modified precursor and optimizing experimental conditions, researchers can gain unprecedented insights into the complex and dynamic world of the cell. This technical guide serves as a foundational resource for scientists and drug development professionals seeking to harness the power of this transformative technology.

References

AzddMeC: A Comprehensive Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidodideoxymethylcytidine (AzddMeC), also known as CS-92, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against the Human Immunodeficiency Virus (HIV). This document provides an in-depth technical overview of this compound, including its mechanism of action, synthesis, and metabolic pathways. It further explores its established antiviral applications and investigates potential future research directions in fields such as oncology and bioconjugation. Detailed experimental protocols and quantitative data are presented to facilitate further scientific inquiry and drug development efforts.

Introduction

This compound is a synthetic pyrimidine nucleoside analog that plays a crucial role in antiviral research, particularly in the context of HIV. As a member of the NRTI class of drugs, it acts as a competitive inhibitor of HIV reverse transcriptase, a viral enzyme essential for the replication of the virus. Its structural similarity to natural nucleosides allows it to be incorporated into the growing viral DNA chain, leading to premature termination of DNA synthesis and thus inhibiting viral replication. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to explore its full therapeutic and scientific potential.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of HIV-1 and HIV-2 reverse transcriptase.[1] Like other NRTIs, this compound undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA strand during the reverse transcription process.

Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide. This results in the termination of DNA chain elongation, thereby halting the viral replication cycle. The interaction of the 5'-triphosphate of this compound with HIV-1 reverse transcriptase is characterized by competitive inhibition.[1]

This compound Mechanism of Action cluster_cell Host Cell cluster_virus HIV Replication Cycle This compound This compound AzddMeC_TP This compound Triphosphate This compound->AzddMeC_TP Intracellular Phosphorylation RT Reverse Transcriptase AzddMeC_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Reverse Transcription Chain_Termination Chain Termination RT->Chain_Termination Incorporation of This compound-TP

Caption: Mechanism of action of this compound as a reverse transcriptase inhibitor.

Quantitative Data

The antiviral activity of this compound has been quantified in various in vitro studies. The following tables summarize the key efficacy and pharmacokinetic parameters.

Table 1: In Vitro Anti-HIV Efficacy of this compound

ParameterCell LineVirus StrainValueReference
EC50 Human PBM cellsHIV-19 nM[1]
EC50 Human macrophagesHIV-16 nM[1]
Kis -HIV-1 Reverse Transcriptase9.3 nM[1]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. Kis (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex.

Table 2: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (60 mg/kg dose)

ParameterValueUnitReference
Terminal Half-life 0.5 - 1.3hr[2]
Total Clearance 2.00 ± 0.41L/hr/kg[2]
Fraction Metabolized to AZT 0.32 ± 0.05-[2]
Oral Bioavailability 26 ± 13%[2]
Volume of Central Compartment 0.53 ± 0.28L/kg[2]
Volume of Tissue Compartment 0.37 ± 0.29L/kg[2]
Steady-state Volume of Distribution 0.90 ± 0.55L/kg[2]

Experimental Protocols

Synthesis of 2'-Azido-2',3'-dideoxy-5-methylcytidine (this compound)

This compound Synthesis Workflow Start Starting Material (e.g., 5-Methyluridine) Protection Protection of Hydroxyl Groups Start->Protection Activation Activation of 2'-Hydroxyl Group Protection->Activation Azidation Nucleophilic Substitution with Azide Source (e.g., NaN3) Activation->Azidation Deprotection Deprotection Azidation->Deprotection Conversion Conversion to Cytidine Derivative Deprotection->Conversion Purification Purification (e.g., Chromatography) Conversion->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

A general procedure would involve:

  • Protection of the 5' and 3' hydroxyl groups of a suitable starting material like 5-methyluridine.

  • Activation of the 2'-hydroxyl group to a good leaving group.

  • Nucleophilic substitution with an azide source, such as sodium azide, to introduce the 2'-azido group.

  • Deprotection of the hydroxyl groups.

  • Conversion of the uridine base to a cytidine base , which can be achieved through various chemical transformations.

  • Purification of the final product using techniques like column chromatography.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is a general method to determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs)

  • [³H]-dTTP (radiolabeled thymidine triphosphate)

  • Tris-HCl buffer

  • MgCl₂

  • DTT (Dithiothreitol)

  • Test compound (this compound)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, poly(rA)-oligo(dT), and a mix of dATP, dGTP, dCTP, and [³H]-dTTP.

  • Add varying concentrations of the test compound (this compound) to the reaction mixture.

  • Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the newly synthesized radiolabeled DNA on ice.

  • Collect the precipitate by filtering through glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Metabolic Pathway

Preclinical studies in rhesus monkeys have shown that this compound is metabolized to 3'-azido-3'-deoxythymidine (AZT), another well-known NRTI.[2] The primary routes of clearance for this compound are renal excretion of the unchanged drug and metabolic deamination to AZT.[2] The resulting AZT can then be further metabolized, for instance, by glucuronidation.[2]

This compound Metabolic Pathway This compound This compound (Administered Drug) Deamination Metabolic Deamination This compound->Deamination Renal_Excretion Renal Excretion (Unchanged Drug) This compound->Renal_Excretion AZT AZT (Active Metabolite) Deamination->AZT Glucuronidation Glucuronidation AZT->Glucuronidation AZT_G AZT-Glucuronide (Excreted) Glucuronidation->AZT_G

Caption: Metabolic pathway of this compound.

Potential Research Applications

Antiviral Drug Development

The primary and most well-established application of this compound is in the field of antiviral drug development, specifically for the treatment of HIV infection. Its high potency against both HIV-1 and HIV-2 makes it a valuable lead compound for the development of new antiretroviral therapies.[1] Further research could focus on:

  • Preclinical and Clinical Trials: To date, no specific clinical trial data for this compound (CS-92) has been widely published. Further preclinical studies are necessary to evaluate its safety, efficacy, and pharmacokinetic profile in more detail before it can proceed to human clinical trials.

  • Combination Therapies: Investigating the synergistic effects of this compound with other antiretroviral drugs to combat drug resistance and improve treatment outcomes.

  • Drug Resistance Profiling: Studying the development of resistance to this compound in different HIV strains to understand the underlying mechanisms and to design more robust second-generation inhibitors.

Bioconjugation and "Click Chemistry"

This compound is described as a "click chemistry" reagent, which opens up a wide range of potential applications in bioconjugation.[1] The azide group in this compound can readily react with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient labeling or conjugation of this compound to other molecules.

Click Chemistry Application This compound This compound (with Azide group) Click_Reaction Click Reaction (CuAAC or SPAAC) This compound->Click_Reaction Alkyne_Molecule Alkyne-containing Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Bioconjugate This compound Bioconjugate Click_Reaction->Bioconjugate

Caption: Application of this compound in click chemistry for bioconjugation.

Potential research applications in this area include:

  • Viral Imaging: Conjugating this compound to a fluorescent dye to visualize viral replication and the distribution of the drug within cells and tissues.

  • Targeted Drug Delivery: Linking this compound to a targeting moiety (e.g., an antibody or peptide) to specifically deliver the antiviral agent to HIV-infected cells, potentially reducing off-target effects.

  • Development of Prodrugs: Modifying this compound with other chemical groups to improve its pharmacokinetic properties, such as solubility, stability, and cell permeability.

Potential in Cancer and Epigenetics Research

While direct evidence is currently lacking, the structural similarities of this compound to other nucleoside analogs that have found applications in cancer chemotherapy and epigenetic research suggest potential avenues for investigation. For instance, its metabolite, AZT, has been studied for its anticancer properties. Furthermore, other cytidine analogs, such as 5-azacytidine and decitabine, are well-known epigenetic drugs that inhibit DNA methyltransferases.

Future research could explore:

  • Anticancer Activity: Screening this compound against various cancer cell lines to determine if it possesses any cytotoxic or anti-proliferative effects.

  • Epigenetic Modulation: Investigating whether this compound or its metabolites can influence DNA or RNA methylation patterns in cells, which could have implications for gene expression and cellular differentiation.

Conclusion

This compound (CS-92) is a potent anti-HIV nucleoside analog with a well-defined mechanism of action. Its high in vitro efficacy and its utility as a click chemistry reagent make it a valuable tool for both antiviral drug development and broader biomedical research. While further preclinical and clinical studies are needed to fully assess its therapeutic potential, the information presented in this guide provides a solid foundation for researchers to explore the diverse applications of this promising compound. Future investigations into its potential roles in oncology and epigenetics, as well as its application in bioconjugation technologies, are warranted and could lead to novel therapeutic and diagnostic strategies.

References

Methodological & Application

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction is prized for its high efficiency, selectivity, and biocompatibility, making it an invaluable tool for in vivo imaging, drug delivery, and macromolecule derivatization.[1][]

Note on "AzddMeC": Extensive searches for a reagent specifically named "this compound" did not yield any publicly available information. Therefore, this guide will utilize the well-characterized and widely used cyclooctyne, Dibenzocyclooctyne (DBCO), as a representative reagent for the protocols and data presented. The principles and methodologies described are broadly applicable to other cyclooctyne reagents used in SPAAC.

Principle of SPAAC

SPAAC leverages the high ring strain of a cyclooctyne (like DBCO) to react spontaneously with an azide-functionalized molecule, forming a stable triazole linkage.[1][4] This reaction is bioorthogonal, meaning it proceeds with high selectivity and does not interfere with native biological functional groups such as amines and hydroxyls.[5][6] The absence of a copper catalyst mitigates the cytotoxicity associated with the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making SPAAC suitable for applications in living systems.[1][7]

Advantages of SPAAC:

  • Biocompatibility: The lack of a cytotoxic copper catalyst makes it ideal for in vivo applications.[1][8]

  • Mild Reaction Conditions: Reactions can be performed in aqueous buffers at physiological pH and temperature.[8][9]

  • High Selectivity and Bioorthogonality: The azide and cyclooctyne groups react specifically with each other, avoiding side reactions with other functional groups present in biological systems.[5][8]

  • Stability: The resulting triazole linkage is highly stable.[8]

Experimental Protocols

This section provides a general protocol for the conjugation of an azide-modified biomolecule with a DBCO-functionalized molecule.

Materials
  • Azide-functionalized biomolecule (e.g., protein, antibody, or nucleic acid)

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester for labeling proteins, DBCO-PEG-Maleimide for linking to thiols)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or HEPES buffer.[2][10] Avoid buffers containing azides.[9]

  • Organic Solvent: Anhydrous DMSO or DMF for preparing stock solutions of DBCO reagents.[2][11]

  • Quenching Reagent (optional): e.g., Tris buffer for quenching unreacted NHS esters.[8]

  • Purification System: Desalting columns (e.g., spin columns), dialysis, or chromatography system (e.g., HPLC, FPLC) for purifying the final conjugate.[8][11]

Protocol 1: Labeling a Protein with a DBCO-NHS Ester

This protocol describes the labeling of a protein with an amine-reactive DBCO-NHS ester, followed by conjugation to an azide-containing molecule.

Step 1: Preparation of DBCO-labeled Protein

  • Prepare Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[8]

  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[11]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to prevent protein denaturation.[11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[8][9]

  • Quenching (Optional): To quench the reaction, add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8]

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting spin column or through dialysis.[8]

  • Quantification (Optional): The degree of labeling (DOL) can be determined by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[8]

Step 2: SPAAC Reaction with an Azide-Modified Molecule

  • Prepare Reactants: Dissolve the azide-functionalized molecule in the reaction buffer.

  • Reaction Setup: Add the azide-functionalized molecule to the purified DBCO-labeled protein. A 1.2- to 5-fold molar excess of the azide molecule is typically used to ensure complete conjugation.[2]

  • Incubation: Incubate the reaction mixture for 1-4 hours at 37°C or overnight at 4°C.[9][11] Reaction times may need to be optimized based on the specific reactants.

  • Purification: Purify the final conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the conjugate.[8]

  • Analysis: Analyze the final conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.[8]

Data Presentation

Table 1: Reaction Kinetics of Common Cyclooctynes in SPAAC

This table summarizes the second-order rate constants for the reaction of various cyclooctynes with a model azide (e.g., benzyl azide), providing a basis for reagent selection.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DibenzocyclooctyneDBCO (ADIBO)~0.1 - 1.0Widely used, good balance of reactivity and stability.[1][10]
BicyclononyneBCN~0.01 - 0.1Smaller and more hydrophilic than DBCO.[1]
DIBACDIBAC~0.3Aza-dibenzocyclooctyne with good reactivity.[12]
3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one3.5One of the highest reported rates for SPAAC.[4]

Rate constants can be influenced by the specific azide, solvent, pH, and temperature.[10]

Table 2: General Reaction Parameters for In Vitro SPAAC Bioconjugation
ParameterRecommended RangeNotes
Reactant Concentration Micromolar to millimolarHigher concentrations lead to faster reaction rates.[9]
Molar Ratio (Cyclooctyne:Azide) 1:1.2 to 1:5 (or vice-versa)A slight excess of one reactant can drive the reaction to completion.[2][11]
Reaction Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate.[9][10]
Reaction Time 1 to 12 hoursDependent on reactant concentration, temperature, and intrinsic reactivity.[9][11]
pH 7.0 - 8.5Reaction rates can be influenced by pH.[7][10]
Organic Solvent (co-solvent) < 10% (e.g., DMSO, DMF)Used to dissolve hydrophobic reagents; high concentrations can denature biomolecules.[11]

Visualizations

Experimental Workflow for Protein Labeling and Conjugation

The following diagram illustrates the key steps in a typical SPAAC-based bioconjugation experiment, from initial protein labeling to the final purified conjugate.

SPAAC_Workflow cluster_0 Step 1: Protein Activation with DBCO cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Final Purification & Analysis Protein Protein (with primary amines) Mix_1 Incubate (RT, 30-60 min) Protein->Mix_1 DBCO_NHS DBCO-NHS Ester (in DMSO) DBCO_NHS->Mix_1 Purify_1 Purification (Desalting Column) Mix_1->Purify_1 DBCO_Protein DBCO-labeled Protein Purify_1->DBCO_Protein Mix_2 Incubate (4-37°C, 1-12h) DBCO_Protein->Mix_2 Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Mix_2 Crude_Conjugate Crude Conjugate Mixture Mix_2->Crude_Conjugate Purify_2 Purification (e.g., SEC/HPLC) Crude_Conjugate->Purify_2 Final_Conjugate Purified Conjugate Purify_2->Final_Conjugate Analysis Analysis (SDS-PAGE, MS) Final_Conjugate->Analysis

Caption: Workflow for SPAAC-mediated bioconjugation.

Signaling Pathway Visualization: Cell Surface Glycan Labeling

This diagram illustrates the metabolic labeling of cell surface glycans with an azide-modified sugar, followed by fluorescent probing via SPAAC.

Glycan_Labeling_Pathway cluster_cell Live Cell Azido_Sugar Azido-Sugar Precursor (e.g., Ac₄ManNAz) Metabolism Cellular Metabolism Azido_Sugar->Metabolism Uptake Glycan Cell Surface Glycan (displaying azide) Metabolism->Glycan Incorporation Labeled_Cell Fluorescently Labeled Cell Glycan->Labeled_Cell SPAAC Reaction DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->Labeled_Cell Microscopy Fluorescence Microscopy Labeled_Cell->Microscopy Visualization

Caption: Metabolic labeling and imaging via SPAAC.

References

Application Notes and Protocols for Labeling of Newly Synthesized DNA in Cells using AzddMeC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling and detection of newly synthesized DNA are fundamental to the study of cell proliferation, DNA replication and repair, and the evaluation of cytotoxic and genotoxic agents. 3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), a nucleoside analog containing a bioorthogonal azide group, offers a powerful tool for these applications. Similar to the well-established EdU (5-ethynyl-2'-deoxyuridine) labeling technique, this compound is incorporated into newly synthesized DNA by cellular polymerases. The incorporated azide moiety can then be specifically and efficiently labeled with a fluorescent probe or other reporter molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction. This method provides a superior alternative to traditional BrdU (5-bromo-2'-deoxyuridine) incorporation assays, which require harsh DNA denaturation steps that can compromise sample integrity and are often incompatible with other labeling techniques.

These application notes provide an overview of the this compound labeling workflow, key considerations for experimental design, and detailed protocols for labeling, detection, and analysis of newly synthesized DNA in cultured cells.

Principle of the Method

The this compound DNA labeling method is a two-step process:

  • Incorporation of this compound: Cells are incubated with this compound, a synthetic analog of thymidine. During DNA synthesis (S-phase of the cell cycle), this compound is phosphorylated by cellular kinases and incorporated into the newly synthesized DNA strands in place of thymidine.

  • Click Chemistry Detection: The azide group of the incorporated this compound is a bioorthogonal handle that does not react with endogenous cellular components. This allows for its specific detection using a "click" reaction. A fluorescently labeled alkyne probe is introduced, which covalently ligates to the azide group, enabling visualization and quantification of the newly synthesized DNA. Two main types of click reactions can be employed:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne-containing probe, eliminating the need for a copper catalyst and its potential cytotoxicity, making it ideal for live-cell imaging.

Advantages of this compound Labeling

  • High Specificity and Biocompatibility: The azide-alkyne reaction is highly specific and bioorthogonal, ensuring minimal off-target labeling.

  • Mild Detection Conditions: Unlike BrdU detection, this compound labeling does not require harsh DNA denaturation, preserving cellular morphology and antigenicity for multiplexing with other fluorescent probes.

  • High Sensitivity: The small size of the click chemistry reagents allows for efficient penetration into the nucleus and access to the incorporated this compound, resulting in a high signal-to-noise ratio.

  • Versatility: The azide handle can be reacted with a wide variety of alkyne-modified reporter molecules, including fluorescent dyes, biotin, and affinity tags for various downstream applications.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound Analog (AZT) in Human Cancer Cell Lines
Cell LineCancer TypeIC50 of AZT (µM)Exposure TimeReference
HCT-8Colon Cancer555 days[1]
MGH-U1Bladder Cancer>500 (non-cytotoxic)24 hours[2]
HCT-8Colon Cancer>500 (non-cytotoxic)24 hours[2]
Table 2: Enhancement of AZT Incorporation into DNA with Co-treatment

Note: Data for AZT is used as a proxy for this compound.

Cell LineCo-treatment AgentAZT Concentration (µM)Increase in AZT Incorporation into DNAReference
MGH-U1ICI D1694 (IC50)50319%[2]
HCT-8ICI D1694 (IC50)50243%[2]
HCT-8Methotrexate (15 nM)5~3.1-fold[3]

Experimental Protocols

Protocol 1: Labeling of Newly Synthesized DNA with this compound

Materials:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • This compound (CS-92) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plates, chamber slides) and allow them to adhere and grow to the desired confluency.

  • This compound Labeling (Pulse):

    • Prepare the desired final concentration of this compound in complete culture medium. A starting concentration of 1-10 µM is recommended, but should be optimized for each cell type and experimental condition.

    • Remove the old medium and add the this compound-containing medium to the cells.

    • Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO2 incubator. The incubation time will depend on the cell cycle length and the experimental question.

  • Cell Fixation:

    • For adherent cells, aspirate the labeling medium and wash the cells once with PBS.

    • For suspension cells, pellet the cells by centrifugation and wash once with PBS.

    • Add the fixative solution and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

Protocol 2: Detection of Incorporated this compound via Copper-Catalyzed Click Chemistry (CuAAC)

Materials:

  • This compound-labeled, fixed, and permeabilized cells

  • Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)

  • Reducing agent stock solution (e.g., 500 mM Sodium Ascorbate in water, freshly prepared)

  • Copper-chelating ligand (optional, but recommended to reduce cytotoxicity) (e.g., THPTA)

  • PBS

Click Reaction Cocktail (prepare immediately before use):

  • For a 1 mL final volume:

    • 895 µL PBS

    • 5 µL Alkyne-dye stock solution (e.g., 1 mM)

    • 20 µL CuSO4 stock solution (100 mM)

    • 80 µL Sodium Ascorbate stock solution (500 mM)

Procedure:

  • Prepare the Click Reaction Cocktail: Add the reagents in the order listed above and mix gently.

  • Click Reaction:

    • Remove the PBS from the wells.

    • Add the click reaction cocktail to the cells, ensuring they are completely covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with PBS.

  • Counterstaining and Imaging:

    • (Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and counterstain.

Protocol 3: Detection of Incorporated this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound-labeled cells (can be live or fixed and permeabilized)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Cell culture medium or PBS

Procedure:

  • Prepare the Labeling Solution: Dilute the cyclooctyne-dye to the desired final concentration in cell culture medium (for live cells) or PBS (for fixed cells). A starting concentration of 1-10 µM is recommended.

  • SPAAC Reaction:

    • Add the labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

  • Washing:

    • Wash the cells three times with cell culture medium or PBS.

  • Imaging:

    • Image live cells directly or proceed with fixation and counterstaining before imaging fixed cells.

Mandatory Visualizations

experimental_workflow cluster_labeling Step 1: this compound Incorporation cluster_detection Step 2: Click Chemistry Detection start Start with Cultured Cells labeling Incubate with this compound (1-10 µM, 1-24h) start->labeling incorporation This compound is incorporated into newly synthesized DNA labeling->incorporation fix_perm Fix and Permeabilize Cells incorporation->fix_perm spaac_reaction Add Cyclooctyne-dye (for SPAAC) incorporation->spaac_reaction Live Cell Option click_reaction Add Click Reaction Cocktail (Alkyne-dye, CuSO4, Ascorbate) fix_perm->click_reaction wash Wash Cells click_reaction->wash spaac_reaction->wash image Fluorescence Imaging and Analysis wash->image

Caption: Experimental workflow for labeling newly synthesized DNA with this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_labeling This compound Labeling cluster_analysis Analysis of Cell Proliferation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Incorporation Incorporation into newly synthesized DNA M M Phase (Mitosis) G2->M M->G1 This compound This compound This compound->Incorporation during S Phase Analysis Quantification of proliferating cells Incorporation->Analysis

Caption: Logical relationship of this compound labeling with the cell cycle.

References

Application Notes: Fluorescent Labeling of Biomolecules Using AzddMeC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AzddMeC (also known as CS-92) is a potent, orally active antiviral nucleoside analog that acts as an inhibitor of HIV-1 reverse transcriptase.[1] Beyond its therapeutic potential, this compound is a valuable tool for chemical biology and drug development research due to its chemical structure. It possesses an azide group, making it a functionalized reagent for "click chemistry."[1]

This bioorthogonal reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore, to the this compound-modified biomolecule with high specificity and efficiency under mild, aqueous conditions.[2][3][4] This dual functionality enables researchers to not only study the antiviral effects of this compound but also to visualize and track its incorporation into biological systems.

The primary methods for labeling with this compound are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction where the azide on this compound reacts with a terminal alkyne-functionalized fluorophore in the presence of a copper(I) catalyst.[3][4][5] This method is ideal for fixed cells or in vitro applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO or BCN) conjugated to a fluorophore.[1][2] The reaction is driven by the release of ring strain, making it suitable for live-cell imaging due to the absence of cytotoxic copper catalysts.[5][6]

These application notes provide a comprehensive guide, including detailed protocols and workflows, for utilizing this compound to fluorescently label biomolecules.

Quantitative Data

The properties of this compound as an antiviral agent are well-defined. When conjugated to a fluorophore, the resulting photophysical properties are critical for imaging applications.

Table 1: Antiviral Activity of this compound This table summarizes the reported efficacy of this compound in inhibiting HIV-1 replication in different human cell lines.

Cell LineTargetParameterValueReference
Human PBM CellsHIV-1 ReplicationEC₅₀9 nM[1]
Human MacrophagesHIV-1 ReplicationEC₅₀6 nM[1]

Table 2: Illustrative Photophysical Properties of an this compound-Fluorophore Conjugate The following data are representative values for a typical fluorescent conjugate created by reacting this compound with an alkyne-modified green fluorophore (e.g., Alkyne-488). Actual values may vary based on the specific fluorophore and local environment.

PropertyIllustrative ValueDescription
Excitation Maximum (λex)~495 nmThe wavelength of light most effectively absorbed by the fluorophore.
Emission Maximum (λem)~519 nmThe peak wavelength of emitted fluorescence after excitation.
Molar Extinction Coefficient>70,000 cm-1M-1A measure of how strongly the molecule absorbs light at the excitation maximum.
Quantum Yield (Φ)>0.90The efficiency of converting absorbed photons into emitted fluorescent photons.
PhotostabilityHighThe resistance of the fluorophore to photochemical degradation upon exposure to light.

Visualized Workflows and Mechanisms

Diagrams are provided to illustrate the mechanism of this compound and the experimental workflows for fluorescent labeling.

AzddMeC_Mechanism cluster_therapeutic Therapeutic Pathway cluster_labeling Labeling Pathway (via Click Chemistry) This compound This compound (Nucleoside Analog) Cell Infected Host Cell This compound->Cell Phosphorylation Cellular Kinases Phosphorylate this compound Cell->Phosphorylation AzddMeC_TP This compound-Triphosphate (Active Form) Phosphorylation->AzddMeC_TP RT HIV-1 Reverse Transcriptase AzddMeC_TP->RT competes with natural dNTPs Azide_Biomol This compound-Labeled Biomolecule (e.g., viral DNA) AzddMeC_TP->Azide_Biomol incorporated into nascent DNA Chain_Term DNA Chain Termination RT->Chain_Term incorporation leads to Click_Reaction Click Reaction (CuAAC or SPAAC) Azide_Biomol->Click_Reaction Fluorophore Alkyne-Fluorophore or DBCO-Fluorophore Fluorophore->Click_Reaction Labeled_Product Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Product

Caption: Dual-function mechanism of this compound.

Labeling_Workflow cluster_cell_culture Step 1: Metabolic Labeling cluster_prep Step 2: Sample Preparation cluster_click Step 3: Click Chemistry Reaction cluster_imaging Step 4: Imaging A Seed and culture HIV-infected cells B Incubate cells with This compound A->B C This compound is incorporated into nascent viral DNA B->C D Wash cells to remove unincorporated this compound C->D E Fix and permeabilize cells (for CuAAC) D->E G Add mix to cells and incubate E->G F Prepare Click Reaction Mix (Fluorophore, Catalyst, etc.) F->G H Wash cells to remove excess reagents G->H I Counterstain nuclei (optional) H->I J Image with fluorescence microscopy I->J

Caption: Experimental workflow for labeling with this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Viral DNA in Cells with this compound

This protocol describes the incorporation of this compound into newly synthesized viral DNA in a cell culture model.

Materials:

  • HIV-infected or susceptible host cells (e.g., Jurkat, HeLa, or primary T-cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Cell Seeding: Seed the host cells onto appropriate culture vessels (e.g., 6-well plates with coverslips for imaging) at a density that will ensure they are in a logarithmic growth phase at the time of labeling.

  • This compound Incubation: Once cells are adhered and growing well, add this compound to the culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically, but a 4 to 24-hour incubation is a typical starting point.

  • Cell Harvest/Washing: After incubation, gently aspirate the medium containing this compound.

  • Washing: Wash the cells twice with 1 mL of pre-warmed PBS per well to remove any unincorporated this compound.

  • Proceed to Fixation (Protocol 2) or Live-Cell Labeling (Protocol 3). For fixed-cell labeling, proceed immediately to the fixation and permeabilization steps.

Protocol 2: Fluorescent Tagging via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is for labeling this compound-modified biomolecules in fixed cells. It is not suitable for live cells due to copper cytotoxicity.

Materials:

  • This compound-labeled cells on coverslips (from Protocol 1)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Click-&-Go® Cell Reaction Buffer Kit or individual reagents:

    • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in dH₂O)

    • Alkyne-fluorophore (e.g., Alkyne-488, 10 mM in DMSO)

    • Reducing Agent: Sodium Ascorbate (freshly prepared, e.g., 500 mM in dH₂O)

    • Copper-protecting ligand: THPTA is recommended to improve efficiency and reduce cell damage.[7]

  • PBS

Procedure:

  • Fixation: Fix the washed cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes. This allows the click chemistry reagents to enter the cell.

  • Washing: Wash the permeabilized cells twice with PBS.

  • Prepare Click Reaction Cocktail (Example for one sample):

    • 430 µL PBS

    • 10 µL CuSO₄ (final concentration ~2 mM)

    • 5 µL Alkyne-Fluorophore (final concentration ~100 µM)

    • 50 µL Sodium Ascorbate (final concentration ~50 mM)

    • Note: Add Sodium Ascorbate last to initiate the reaction.

  • Labeling Reaction: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Imaging: The cells are now ready for counterstaining (e.g., with DAPI for nuclei) and imaging via fluorescence microscopy.

Protocol 3: Fluorescent Tagging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling this compound-modified biomolecules in living cells, avoiding copper-induced toxicity.

Materials:

  • This compound-labeled live cells (from Protocol 1)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Strained Alkyne-Fluorophore (e.g., DBCO-488, 1 mM in DMSO)

  • PBS or complete culture medium

Procedure:

  • Cell Preparation: After incubating with this compound (Protocol 1), wash the cells twice with pre-warmed complete culture medium to remove unincorporated compound.

  • Prepare Labeling Medium: Dilute the strained alkyne-fluorophore (e.g., DBCO-488) in live-cell imaging medium to a final concentration of 5-25 µM.

  • Labeling Reaction: Replace the medium on the cells with the prepared labeling medium.

  • Incubation: Incubate the cells for 30-90 minutes at 37°C in a cell culture incubator. The optimal time may vary depending on the cell type and fluorophore concentration.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound fluorophore.

  • Live-Cell Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber.

Applications in Research and Drug Development

The ability to fluorescently tag this compound opens up numerous applications for researchers and drug development professionals:

  • Mechanism of Action Studies: Visualize the subcellular localization of viral replication complexes where this compound is being incorporated.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Track the uptake, distribution, and retention of the nucleoside analog within single cells, providing spatial and temporal information that complements traditional bulk measurements.

  • Drug Screening: Develop high-content imaging assays to screen for other compounds that may enhance or inhibit the uptake and incorporation of this compound.

  • Biomarker Discovery: Use the fluorescent signal as a readout to quantify the level of viral replication and its inhibition by the drug in different cell populations.

  • Pro-drug Activation Studies: If this compound is part of a pro-drug strategy, this labeling method can be used to confirm its conversion to the active, azide-containing form within the cell.

References

Application Notes and Protocols for Metabolic Labeling of Viral DNA using the AzddMeC Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the AzddMeC protocol, a powerful method for the metabolic labeling of viral DNA. This technique enables the specific visualization and quantification of newly synthesized viral genomes within infected host cells, offering valuable insights into viral replication dynamics, the efficacy of antiviral compounds, and host-pathogen interactions.

The core of the this compound protocol lies in the metabolic incorporation of a modified deoxynucleoside analog, Azidodeoxycytidine (AzddC), into replicating viral DNA. This analog contains an azide group, which serves as a bioorthogonal handle for subsequent detection. The incorporated azide is then covalently linked to a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This highly specific and efficient reaction allows for the robust and sensitive detection of viral DNA synthesis.

Principle of the this compound Protocol

The this compound protocol is a two-step process:

  • Metabolic Labeling: Host cells are infected with the virus of interest and cultured in the presence of AzddC. During viral DNA replication, the host cell's machinery incorporates AzddC into the nascent viral genomes in place of natural deoxycytidine.

  • Click Chemistry Detection: After a defined labeling period, the cells are fixed and permeabilized. A click reaction is then performed by adding a reaction cocktail containing a fluorescently tagged alkyne probe, a copper(I) catalyst, and a stabilizing ligand. The azide groups on the viral DNA react with the alkyne on the fluorescent probe, resulting in the specific and covalent labeling of the viral genetic material.[1][2][3][4][5]

The labeled viral DNA can then be visualized and quantified using standard fluorescence microscopy or flow cytometry techniques.

Experimental Protocols

Metabolic Labeling of Viral DNA with this compound

This protocol describes the steps for metabolically labeling newly synthesized viral DNA in infected host cells.

Materials:

  • Host cells permissive to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • Azidodeoxycytidine (AzddC) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Cell Seeding: Seed host cells onto appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy or 6-well plates for flow cytometry) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Viral Infection: Remove the culture medium and infect the cells with the virus at a suitable multiplicity of infection (MOI). Incubate for the appropriate adsorption period (e.g., 1-2 hours) at 37°C.

  • Metabolic Labeling: After viral adsorption, remove the inoculum and replace it with fresh, pre-warmed complete culture medium containing the desired final concentration of AzddC. The optimal concentration of AzddC should be determined empirically for each cell type and virus but typically ranges from 1 to 10 µM.

  • Incubation: Incubate the infected cells for the desired labeling period. The length of the incubation will depend on the replication kinetics of the virus and the experimental goals.

  • Cell Fixation: Following the labeling period, wash the cells twice with PBS to remove unincorporated AzddC. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature to allow the click chemistry reagents to access the nuclear and cytoplasmic compartments.

  • Washing: Wash the cells three times with PBS containing 3% bovine serum albumin (BSA) to block non-specific binding. The cells are now ready for the click chemistry reaction.

Click Chemistry Reaction for Fluorescent Detection

This protocol outlines the procedure for attaching a fluorescent probe to the azide-modified viral DNA.[1][3]

Materials:

  • Fixed and permeabilized cells with incorporated AzddC

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne, DBCO-Cy5) stock solution (e.g., 2 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[1]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)[1]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[1]

  • PBS

Click Reaction Cocktail Preparation (per reaction):

ReagentStock ConcentrationVolume per ReactionFinal Concentration
PBS-180 µL-
Fluorescent Alkyne Probe2 mM1 µL10 µM
CuSO₄100 mM2 µL1 mM
THPTA200 mM2 µL2 mM
Sodium Ascorbate100 mM10 µL5 mM
Total Volume 195 µL

Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the PBS, fluorescent alkyne probe, CuSO₄, and THPTA ligand. Vortex briefly to mix. Important Note: Add the sodium ascorbate immediately before use to initiate the reaction, as it reduces Cu(II) to the catalytic Cu(I) state.[3]

  • Initiate the Click Reaction: Add the freshly prepared sodium ascorbate to the cocktail and vortex gently to mix.

  • Labeling: Remove the blocking solution from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: After the incubation, wash the cells three times with PBS containing 3% BSA.

  • Counterstaining (Optional): To visualize the cell nuclei, you can counterstain with a DNA-binding dye such as DAPI or Hoechst 33342.

  • Imaging and Analysis: Mount the coverslips onto microscope slides with an anti-fade mounting medium. The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.

Visualizations

AzddMeC_Workflow cluster_cell_culture Cell Culture & Infection cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_detection Detection A Seed Host Cells B Viral Infection A->B C Add AzddC-containing Medium B->C D Incubate for Viral DNA Replication C->D E Fixation D->E F Permeabilization E->F G Click Reaction with Fluorescent Alkyne F->G H Imaging/Analysis G->H

Caption: Experimental workflow for the this compound protocol.

Click_Chemistry_Reaction Azide Azide-modified Viral DNA (AzddC) N-N≡N Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne Fluorescent Alkyne Probe R-C≡CH Alkyne->Catalyst Triazole Labeled Viral DNA Triazole Linkage Catalyst->Triazole

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Applications in Research and Drug Development

The this compound protocol provides a versatile platform for a wide range of applications in virology and antiviral drug discovery:

  • High-Resolution Imaging of Viral Replication Sites: This method allows for the precise localization of viral DNA synthesis within the host cell, providing insights into the formation and dynamics of viral replication compartments.

  • Quantification of Viral Replication: The fluorescence intensity from the labeled viral DNA can be used to quantify the extent of viral replication, enabling the study of viral growth kinetics.

  • High-Throughput Screening of Antiviral Compounds: The protocol can be adapted for high-throughput screening assays to identify and evaluate the efficacy of antiviral drugs that target viral DNA synthesis. A reduction in fluorescence signal would indicate inhibition of viral replication.

  • Studies of Latent and Reactivating Viruses: The this compound protocol can be employed to detect the initiation of viral DNA replication during the reactivation of latent viruses.

  • Analysis of Host-Virus Interactions: By combining this compound labeling with immunofluorescence staining for host proteins, it is possible to investigate the spatial and temporal relationships between viral replication and host cellular factors.

Alternative Methods for Viral DNA Labeling

While the this compound protocol is a powerful technique, other methods for labeling viral DNA exist, each with its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Bromodeoxyuridine (BrdU) Labeling Incorporation of the thymidine analog BrdU, followed by immunodetection with an anti-BrdU antibody.Well-established method.Requires DNA denaturation for antibody access, which can disrupt cellular morphology.[6]
EdU/EdC Labeling Incorporation of ethynyl-modified nucleosides (EdU or EdC) followed by click chemistry detection.Does not require DNA denaturation, preserving cellular structure.[6] High signal-to-noise ratio.Relies on click chemistry, which requires specific reagents.
Fluorescent In Situ Hybridization (FISH) Hybridization of fluorescently labeled DNA probes to specific viral sequences.Highly specific for the target viral genome.Can be time-consuming to design and optimize probes.[6] Does not distinguish between parental and newly synthesized DNA.
CRISPR-dCas9 Labeling Use of a catalytically inactive Cas9 (dCas9) fused to a fluorescent protein, guided by an sgRNA to a specific viral DNA sequence.Sequence-specific labeling in living cells.Requires genetic modification to express dCas9 and sgRNA.[7][8]

The choice of method will depend on the specific research question, the virus being studied, and the available resources. The this compound protocol, based on the principles of EdC labeling, offers a robust and versatile approach for specifically studying newly synthesized viral DNA with high sensitivity and resolution.

References

Application Notes and Protocols: AzddMeC for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AzddMeC (Azido-dimethyl-ethyl-Coumarin) is a novel, cell-permeable fluorescent probe designed for live-cell imaging applications. Its core structure consists of a coumarin fluorophore functionalized with an azide group, enabling its use in bioorthogonal click chemistry reactions. This allows for the specific labeling and visualization of alkyne-modified biomolecules within living cells. The dimethyl and ethyl substitutions on the coumarin core enhance its photostability and quantum yield, making it a robust tool for dynamic cellular studies. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging.

Core Applications
  • Metabolic Labeling and Imaging: this compound is ideal for visualizing the synthesis and localization of newly synthesized biomolecules, such as proteins, glycans, and lipids, that have been metabolically labeled with alkyne-containing precursors.

  • Pulse-Chase Experiments: The ability to introduce the probe at specific time points allows for tracking the temporal dynamics and turnover of labeled biomolecules.

  • High-Content Screening: The bright and stable fluorescence of this compound is well-suited for automated microscopy and high-content analysis of cellular responses to various stimuli or drug candidates.[1][2]

  • Monitoring Drug Efficacy: this compound can be used to assess the impact of therapeutic agents on specific metabolic pathways by quantifying changes in the incorporation of alkyne-labeled precursors.[3][4]

Quantitative Data

The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and comparison with other fluorescent probes.

Table 1: Photophysical Properties of this compound

PropertyValue
Excitation Wavelength (max)405 nm
Emission Wavelength (max)488 nm
Molar Extinction Coefficient~25,000 cm⁻¹M⁻¹
Quantum Yield~0.65
PhotostabilityHigh

Table 2: Performance in Live-Cell Imaging

ParameterValueConditions
Optimal Concentration1-10 µMVaries by cell type and application
Signal-to-Noise Ratio>20HeLa cells, 30 min incubation
Cytotoxicity (IC50)>100 µM24-hour incubation in HeLa cells

Experimental Protocols

Protocol 1: General Protocol for Live-Cell Labeling and Imaging of Nascent Proteins

This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by fluorescent labeling with this compound via a copper-catalyzed click reaction.

Materials:

  • Live cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes

  • Complete cell culture medium

  • L-Azidohomoalanine (AHA) or other alkyne-containing amino acid analog

  • This compound stock solution (10 mM in DMSO)

  • Copper (II) sulfate (CuSO₄) stock solution (50 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in H₂O)

  • Sodium ascorbate stock solution (100 mM in H₂O, freshly prepared)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Remove the complete culture medium.

    • Add pre-warmed medium containing the alkyne-labeled amino acid analog (e.g., 50 µM AHA).

    • Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Cell Washing:

    • Remove the labeling medium and wash the cells twice with pre-warmed PBS to remove unincorporated amino acid analogs.

  • Click Reaction Labeling:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL:

      • 880 µL of live-cell imaging medium

      • 100 µL of a pre-mixed solution of CuSO₄ and THPTA (final concentration: 100 µM CuSO₄, 500 µM THPTA)

      • 10 µL of this compound stock solution (final concentration: 100 µM)

      • 10 µL of freshly prepared sodium ascorbate solution (final concentration: 1 mM)

    • Remove the PBS and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC channel).

Protocol 2: Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Live cells in culture

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for a period relevant to planned experiments (e.g., 24 or 48 hours). Include an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Viability Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathway Diagram

ProteinSynthesis_and_Degradation_Pathway cluster_synthesis Protein Synthesis cluster_labeling Fluorescent Labeling cluster_degradation Protein Degradation Amino_Acids Amino Acids (including Alkyne-Analog) Ribosome Ribosome Amino_Acids->Ribosome tRNA Nascent_Polypeptide Nascent Polypeptide (Alkyne-labeled) Ribosome->Nascent_Polypeptide Labeled_Protein Fluorescently Labeled Protein Nascent_Polypeptide->Labeled_Protein Click Chemistry This compound This compound (Azide Probe) This compound->Labeled_Protein Proteasome Proteasome Labeled_Protein->Proteasome Ubiquitination Cellular_Localization Cellular Localization (e.g., ER, Golgi, Membrane) Labeled_Protein->Cellular_Localization Trafficking Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Protein synthesis and degradation pathway visualized with this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound live-cell imaging.

References

Application Notes and Protocols for AzddMeC: A Novel Tool for the Detection of Viral Replication in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of viral replication is fundamental to understanding viral pathogenesis and developing effective antiviral therapies. Traditional methods for monitoring viral replication, such as plaque assays or quantitative PCR, often require cell lysis, are time-consuming, or provide population-level data that can mask cellular heterogeneity. 4'-Azido-2'-deoxy-2'-C-methylcytidine (AzddMeC) is a nucleoside analog that offers a powerful and versatile method for the direct detection and visualization of viral replication in individual cells.

This compound is designed to be metabolically incorporated into newly synthesized viral nucleic acids by viral polymerases. The key feature of this compound is the presence of an azide (-N₃) group, a bioorthogonal handle that does not interfere with cellular processes. This azide group allows for a highly specific and efficient chemical ligation, known as a "click chemistry" reaction, with a fluorescently tagged alkyne probe. This two-step process enables the robust labeling and subsequent visualization of viral replication sites within infected cells, providing valuable spatiotemporal information on the viral life cycle.

These application notes provide a comprehensive overview of the use of this compound for the detection of viral replication, including the underlying principles, detailed experimental protocols, and expected results.

Principle of the Method

The detection of viral replication using this compound is a two-step process involving metabolic labeling followed by a bioorthogonal click reaction.

  • Metabolic Labeling: Cells are first infected with the virus of interest and then incubated with this compound. During viral genome replication, the viral RNA or DNA polymerase recognizes this compound triphosphate (formed by cellular kinases) and incorporates it into the nascent viral nucleic acid strands.[1][2] The azide group is a small, bioorthogonal modification that is generally well-tolerated by viral polymerases.

  • Click Chemistry Reaction: After a period of incorporation, the cells are fixed and permeabilized. A fluorescent probe containing a terminal alkyne group is then introduced. In the presence of a copper(I) catalyst, the azide on the incorporated this compound and the alkyne on the fluorescent probe undergo a rapid and specific cycloaddition reaction, forming a stable triazole linkage.[3] This covalently attaches the fluorescent dye to the newly synthesized viral nucleic acids, allowing for their detection by fluorescence microscopy or flow cytometry.

This method provides a direct and sensitive readout of viral replication activity at the single-cell level.

Data Presentation

While specific quantitative data for the use of this compound as a detection agent is still emerging, data from closely related 4'-azidocytidine analogs and the general principles of click chemistry allow for the estimation of key parameters. The following tables summarize the antiviral activity of a related compound, 4'-azidocytidine (R1479), and provide recommended starting concentrations for labeling experiments.

Table 1: Antiviral Activity of 4'-Azidocytidine (R1479) against Hepatitis C Virus (HCV)

ParameterValueCell SystemReference
IC₅₀1.28 µMHCV subgenomic replicon[1][2]
CC₅₀> 2 mMHuh-7 cells[1][2]

IC₅₀ (50% inhibitory concentration) is a measure of the compound's potency in inhibiting viral replication. CC₅₀ (50% cytotoxic concentration) is a measure of the compound's toxicity to the host cells. A high therapeutic index (CC₅₀/IC₅₀) indicates that the compound is effective at concentrations that are not toxic to the cells.

Table 2: Recommended Starting Concentrations for this compound Labeling Experiments

ApplicationRecommended Concentration RangeIncubation TimeNotes
Fluorescence Microscopy1 - 25 µM1 - 6 hoursOptimal concentration and time should be determined empirically for each virus-cell system.
Flow Cytometry1 - 10 µM1 - 4 hoursLower concentrations may be sufficient for sensitive detection by flow cytometry.

Experimental Protocols

The following protocols provide a general framework for using this compound to detect viral replication. Optimization of specific steps, such as this compound concentration, incubation times, and antibody dilutions, may be required for different viruses and cell lines.

Protocol 1: Detection of Viral Replication by Fluorescence Microscopy

Materials:

  • Host cells permissive to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click chemistry reaction cocktail (e.g., Click-iT® Cell Reaction Buffer Kit or equivalent)

  • Fluorescently-labeled alkyne probe (e.g., Alexa Fluor® 488 Alkyne)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

  • Coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed host cells onto sterile coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of infection. Incubate under optimal growth conditions.

  • Viral Infection: Infect the cells with the virus at a desired multiplicity of infection (MOI). Include uninfected control wells. Incubate for a sufficient period to allow for viral entry and the initiation of replication.

  • Metabolic Labeling with this compound: a. Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. b. At the desired time post-infection, remove the medium from the cells and replace it with the this compound-containing medium. c. Incubate for 1-6 hours. The optimal incubation time will depend on the replication kinetics of the virus.

  • Cell Fixation and Permeabilization: a. Remove the this compound-containing medium and wash the cells twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature. e. Wash the cells twice with PBS.

  • Click Chemistry Reaction: a. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions, including the fluorescently-labeled alkyne probe. b. Remove the PBS from the cells and add the click reaction cocktail. c. Incubate for 30 minutes at room temperature, protected from light. d. Remove the reaction cocktail and wash the cells three times with PBS.

  • Counterstaining and Mounting: a. Stain the cell nuclei by incubating with DAPI or Hoechst stain for 5-10 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: a. Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and nuclear stain. b. Newly synthesized viral nucleic acids will appear as fluorescent signals.

Protocol 2: Quantification of Viral Replication by Flow Cytometry

Materials:

  • Host cells permissive to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • PBS

  • 4% PFA in PBS

  • Saponin-based permeabilization and wash buffer

  • Click chemistry reaction cocktail

  • Fluorescently-labeled alkyne probe

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Infection: Grow host cells in suspension or in plates. Infect the cells with the virus at the desired MOI. Include uninfected controls.

  • Metabolic Labeling: Add this compound to the cell culture medium to the final desired concentration (e.g., 1-10 µM) at the appropriate time post-infection. Incubate for 1-4 hours.

  • Cell Harvesting and Fixation: a. Harvest the cells by centrifugation. b. Wash the cell pellet once with PBS. c. Resuspend the cells in 4% PFA and incubate for 15 minutes at room temperature to fix. d. Wash the cells twice with PBS.

  • Permeabilization and Click Reaction: a. Permeabilize the cells by resuspending in a saponin-based permeabilization buffer. b. Prepare the click chemistry reaction cocktail with the fluorescently-labeled alkyne probe. c. Add the click reaction cocktail to the permeabilized cells. d. Incubate for 30 minutes at room temperature, protected from light. e. Wash the cells twice with the saponin-based wash buffer.

  • Flow Cytometry Analysis: a. Resuspend the cells in PBS or flow cytometry buffer. b. Analyze the cells on a flow cytometer, detecting the fluorescence signal from the labeled viral nucleic acids. c. The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify the extent of viral replication.

Visualizations

AzddMeC_Mechanism_of_Action cluster_cell Host Cell This compound This compound AzddMeC_TP This compound-TP This compound->AzddMeC_TP Cellular Kinases Viral_Polymerase Viral Polymerase AzddMeC_TP->Viral_Polymerase Nascent_vRNA Nascent Viral RNA/DNA (with incorporated this compound) Viral_Polymerase->Nascent_vRNA Incorporation during viral replication Labeled_vRNA Fluorescently Labeled Viral RNA/DNA Nascent_vRNA->Labeled_vRNA Click Reaction (CuAAC) Fluorescent_Probe Fluorescent Alkyne Probe Fluorescent_Probe->Labeled_vRNA

Caption: Mechanism of this compound for viral replication detection.

Experimental_Workflow start Seed Cells infect Infect with Virus start->infect label Metabolic Labeling with this compound infect->label fix_perm Fix and Permeabilize Cells label->fix_perm click Click Reaction with Fluorescent Alkyne Probe fix_perm->click wash Wash click->wash analysis Analysis wash->analysis microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow

Caption: Experimental workflow for this compound-based detection.

Concluding Remarks

This compound provides a valuable tool for the study of viral replication, offering a direct and sensitive method for visualizing and quantifying newly synthesized viral nucleic acids in cell culture. The protocols outlined here provide a starting point for researchers to apply this technology to their specific virus-host systems. The ability to visualize viral replication at the single-cell level will undoubtedly contribute to a deeper understanding of viral life cycles and aid in the development of novel antiviral strategies.

References

Application Notes & Protocols: Synthesis of Azide-Modified Methylcytidine-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of chemical modifications into oligonucleotides is a powerful tool in molecular biology, diagnostics, and therapeutic development. Azide-labeled oligonucleotides, in particular, serve as versatile platforms for bioconjugation through "click chemistry". This allows for the attachment of a wide array of functionalities, such as fluorescent dyes, biotin, or therapeutic payloads, with high efficiency and specificity.[1][2][] The azide group is nearly absent in natural biological systems, ensuring that the subsequent conjugation reactions are highly selective.[4]

This document provides detailed protocols for the synthesis of oligonucleotides containing an azide-modified methylcytidine analogue. Two primary strategies are presented: the direct incorporation of an azide-modified phosphoramidite during solid-phase synthesis and a post-synthetic labeling approach using click chemistry.

Data Presentation

Table 1: Reagents for Solid-Phase Synthesis of Azide-Modified Oligonucleotides

ReagentConcentration/AmountPurpose
Azide-Modified MeC Phosphoramidite0.1 M in AcetonitrileBuilding block for direct incorporation of the azide-modified nucleoside
Standard DNA/RNA Phosphoramidites (A, G, C, T)0.1 M in AcetonitrileStandard building blocks for oligonucleotide chain elongation
Activator (e.g., 5-Ethylthio-1H-tetrazole)0.25 M in AcetonitrileCatalyzes the coupling of phosphoramidites to the growing chain
Capping Reagent A (Acetic Anhydride/THF/Lutidine)10% / 10% / 80%Blocks unreacted 5'-hydroxyl groups to prevent failure sequence elongation
Capping Reagent B (16% N-Methylimidazole/THF)16% in THFActivates the capping reaction
Oxidizer (Iodine/Water/Pyridine)0.02 MOxidizes the phosphite triester linkage to a stable phosphate triester
Deblocking Reagent (3% Dichloroacetic Acid/DCM)3% in DichloromethaneRemoves the 5'-DMT protecting group for the next coupling cycle
Cleavage and Deprotection (Ammonium Hydroxide)ConcentratedCleaves the oligonucleotide from the solid support and removes base protecting groups

Table 2: Reagents for Post-Synthetic Labeling via CuAAC Click Chemistry

ReagentStock ConcentrationFinal ConcentrationPurpose
Alkyne-Modified Oligonucleotide100 µM10 µMThe oligonucleotide to be labeled
Azide-Containing Label (e.g., Azide-Fluorophore)10 mM in DMSO100 µMThe molecule to be conjugated to the oligonucleotide
Copper(II) Sulfate (CuSO₄)100 mM in Water1 mMSource of copper catalyst
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)100 mM in Water5 mMCopper(I)-stabilizing ligand
Sodium Ascorbate100 mM in Water10 mMReducing agent to generate the active Cu(I) catalyst from Cu(II)
Buffer (e.g., Potassium Phosphate)1 M, pH 7.0100 mMMaintains a stable pH for the reaction

Experimental Protocols

Protocol 1: Direct Incorporation of Azide-Modified MeC Phosphoramidite

This protocol describes the synthesis of an oligonucleotide containing an azide-modified methylcytidine using standard automated solid-phase phosphoramidite chemistry. It assumes the availability of a stable azide-containing methylcytidine phosphoramidite.[5]

1.1. Materials and Reagents:

  • Automated DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard and azide-modified phosphoramidites (Table 1)

  • Anhydrous acetonitrile

  • Synthesizer reagents: activator, capping solutions, oxidizer, deblocking solution (Table 1)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Purification cartridges or HPLC system

1.2. Synthesis Cycle: The synthesis is performed on an automated synthesizer following a standard protocol for each coupling cycle. The key steps are outlined below. The cycle is repeated for each monomer to be added to the growing oligonucleotide chain.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

  • Coupling: The azide-modified MeC phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.

1.3. Cleavage and Deprotection:

  • After the final synthesis cycle, the solid support is transferred to a vial.

  • Concentrated ammonium hydroxide is added to the vial.

  • The vial is sealed and heated at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

1.4. Purification: The resulting azide-labeled oligonucleotide is purified from the deprotection solution using standard methods such as reverse-phase HPLC or cartridge purification to remove truncated sequences and other impurities. The purity and mass of the final product should be confirmed by mass spectrometry and HPLC or gel electrophoresis.

G cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with CPG-bound Nucleoside deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add Azide-MeC Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Next Monomer? oxidation->next_cycle next_cycle->deblocking Yes cleavage Cleavage & Deprotection next_cycle->cleavage No (Synthesis Complete) purification Purification (HPLC) cleavage->purification analysis QC Analysis (MS, HPLC) purification->analysis final_product Purified Azide-Oligo analysis->final_product

Direct Synthesis Workflow
Protocol 2: Post-Synthetic Labeling via CuAAC Click Chemistry

This protocol is for labeling an alkyne-modified oligonucleotide with an azide-containing molecule. This method is highly versatile as a single batch of alkyne-modified oligonucleotide can be conjugated to various azide-functionalized labels.[4]

2.1. Synthesis of Alkyne-Modified Oligonucleotide: First, an oligonucleotide containing an alkyne-modified nucleoside (e.g., at the 5'-terminus or internally) is synthesized using standard phosphoramidite chemistry with an alkyne-phosphoramidite. The synthesis, cleavage, deprotection, and purification are carried out as described in Protocol 1, substituting the azide-phosphoramidite with the corresponding alkyne-phosphoramidite.

2.2. Click Chemistry Reaction (CuAAC):

  • In a microcentrifuge tube, prepare the click chemistry reaction mixture as described in Table 2. It is recommended to add the reagents in the following order: water, buffer, alkyne-oligonucleotide, azide-label, THPTA, and CuSO₄.

  • Vortex the mixture gently.

  • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis to determine its completion.

2.3. Purification of the Labeled Oligonucleotide:

  • After the reaction is complete, the azide-labeled oligonucleotide conjugate is purified to remove excess reagents and the unlabeled starting material.

  • Purification can be achieved by methods such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC, depending on the properties of the attached label.

  • The final product should be characterized by mass spectrometry to confirm successful conjugation and by HPLC or gel electrophoresis to assess purity.

G cluster_synthesis Oligonucleotide Preparation cluster_click Click Chemistry Reaction cluster_final Final Processing synthesis Synthesize Alkyne-Modified Oligo purify_alkyne Purify Alkyne-Oligo synthesis->purify_alkyne prepare_mix Prepare Reaction Mix (Oligo, Azide-Label, Buffer) purify_alkyne->prepare_mix add_catalyst Add Cu(I) Catalyst (CuSO4 + Na-Ascorbate) prepare_mix->add_catalyst incubate Incubate at RT add_catalyst->incubate purify_final Purify Labeled Oligo incubate->purify_final analyze_final QC Analysis purify_final->analyze_final final_product Final Conjugate analyze_final->final_product

Post-Synthetic Labeling Workflow

Applications of Azide-Labeled Oligonucleotides

Oligonucleotides functionalized with azide groups are valuable tools for a wide range of applications in research and drug development, including:

  • Fluorescent Labeling: Attachment of fluorescent dyes for applications in real-time PCR, fluorescence in situ hybridization (FISH), and single-molecule imaging.[6][7]

  • Bioconjugation: Conjugation to proteins, peptides, or antibodies to create targeted delivery systems for therapeutic oligonucleotides.[8]

  • Surface Immobilization: Covalent attachment to solid surfaces, such as microarrays or nanoparticles, for diagnostic and analytical purposes.[5]

  • Cross-linking Studies: Introduction of cross-linking agents to study nucleic acid-protein interactions or to stabilize nucleic acid structures.[]

Conclusion

The synthesis of azide-modified oligonucleotides can be achieved through either direct incorporation during solid-phase synthesis or post-synthetic modification via click chemistry. The choice of method depends on the availability of the specific azide-modified phosphoramidite and the desired flexibility in labeling. Both approaches yield versatile oligonucleotide probes and building blocks for a broad spectrum of applications in biotechnology and medicine.

References

Application Notes and Protocols for AzddMeC Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azido-dideoxy-methyl-cytidine (AzddMeC) is a modified nucleoside analog that incorporates a reactive azide group. This functional handle allows for its covalent attachment to other molecules through highly efficient and specific bioorthogonal reactions, a cornerstone of chemical biology and drug development.[1][2] The primary method for this compound bioconjugation is the azide-alkyne cycloaddition, a "click chemistry" reaction that forms a stable triazole linkage.[3][4] This process can be carried out using two main approaches: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to perform this compound bioconjugation for various applications, including the labeling of nucleic acids, the synthesis of antibody-drug conjugates (ADCs), and the development of targeted therapeutic agents.[][7][8]

Application Notes

The choice between CuAAC and SPAAC is a critical first step in designing an this compound bioconjugation experiment.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method offers very fast reaction kinetics and is highly efficient.[3] It involves the use of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9][10] The addition of a copper-stabilizing ligand, such as THPTA or TBTA, is crucial to enhance reaction efficiency and reduce potential cytotoxicity in biological systems.[9][11] However, the potential for copper-induced toxicity or damage to biological samples makes this method less suitable for live-cell imaging or in vivo applications.[]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This approach is a copper-free alternative that relies on the intrinsic reactivity of a strained cyclooctyne (e.g., DIBO, DBCO) with the azide group of this compound.[12][13] The driving force is the release of ring strain in the cyclooctyne, which allows the reaction to proceed rapidly at physiological temperatures without a catalyst.[13] This makes SPAAC the ideal choice for bioconjugation in living systems and other environments where copper toxicity is a concern.[][] The main drawback is that the kinetics of SPAAC are generally slower than CuAAC.[14]

General Experimental Workflow

The overall process for this compound bioconjugation follows a logical sequence, from the preparation of reactants to the analysis of the final conjugate. This workflow ensures that this compound is successfully incorporated into the target molecule and that the resulting bioconjugate is purified and characterized effectively.

G cluster_prep Preparation cluster_reaction Bioconjugation Reaction cluster_analysis Purification & Analysis A Prepare this compound Solution C Select Reaction: CuAAC or SPAAC A->C B Prepare Alkyne-Modified Molecule Solution B->C D Incubate Reaction Mixture C->D E Purify Bioconjugate (e.g., Chromatography) D->E F Characterize Product (e.g., LC-MS, SDS-PAGE) E->F

General workflow for this compound bioconjugation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to a terminal alkyne-modified molecule using a copper(I) catalyst generated in situ.[9][15]

Logical Relationship of CuAAC Components

The CuAAC reaction is a chemical transformation where a copper(I) catalyst facilitates the specific reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole.[3][15] The process begins with the reduction of Copper(II) to the active Copper(I) state.[15] The ligand stabilizes the Cu(I) catalyst, preventing oxidation and accelerating the reaction.[11]

G This compound This compound (Azide) Product This compound-Triazole-Molecule (Bioconjugate) This compound->Product Alkyne Alkyne-Molecule Alkyne->Product Cu_II Copper(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Cu_I->Product

Logical relationship of components in the CuAAC reaction.

Materials

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, oligonucleotide, small molecule)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO or DMF for dissolving reactants)

Stock Solutions

  • CuSO₄ Solution : 100 mM in deionized water.[7]

  • THPTA Solution : 200 mM in deionized water.[7]

  • Sodium Ascorbate Solution : 100 mM in deionized water (prepare fresh before each use).[7][9]

  • This compound & Alkyne Solutions : Prepare stock solutions in a compatible solvent like DMSO or the reaction buffer.

Protocol Steps

  • Prepare Reactants : In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer to achieve the desired final concentration.

  • Add this compound : Add the this compound stock solution to the reaction mixture. The molar ratio of azide to alkyne can be optimized, but a slight excess of one component (e.g., 1.2 to 2-fold) is often used.[13]

  • Prepare Catalyst Premix : In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio.[7][9] Let the premix stand for 1-2 minutes to allow for complex formation.[9]

  • Initiate Reaction : Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Add Reducing Agent : Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.[7]

  • Incubation : Mix the contents gently and incubate at room temperature for 1-4 hours.[11] Protect the reaction from light if using fluorescently tagged molecules.[7]

  • Purification : Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted starting materials and catalyst components.[7]

Quantitative Data: Typical CuAAC Reaction Parameters

ComponentStock ConcentrationFinal Concentration / Molar RatioReference
Alkyne-MoleculeVariable10-100 µM (for biomolecules)[9][11]
This compoundVariable1.2 - 10 fold excess over alkyne[9][13]
CuSO₄100 mM1-5 mol% (or 50-250 µM)[9][10]
THPTA Ligand200 mM2-5 fold excess over CuSO₄[7][9]
Sodium Ascorbate100 mM5-40 fold excess over CuSO₄[7][11]
Reaction Time N/A30 - 120 minutes[7][11]
Temperature N/ARoom Temperature[7][11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne.[][13]

SPAAC Reaction Workflow

SPAAC is a bioorthogonal reaction that does not require a catalyst, making it ideal for use in sensitive biological environments.[][13] The reaction is driven by the release of ring strain from the cyclooctyne upon forming a stable triazole with the azide.[13]

G cluster_reactants Reactants This compound This compound (Azide) Reaction [3+2] Cycloaddition (No Catalyst Required) This compound->Reaction Cyclooctyne Cyclooctyne-Molecule (e.g., DBCO, DIBO) Cyclooctyne->Reaction Product This compound-Triazole-Molecule (Bioconjugate) Reaction->Product

Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-protein, DIBO-NHS ester)

  • Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • Solvent (e.g., DMSO for dissolving reactants)

Protocol Steps

  • Prepare Reactant Solutions : Dissolve the this compound and the cyclooctyne-functionalized molecule in the desired reaction buffer to their final concentrations. If necessary, first dissolve the reactants in a minimal amount of an organic solvent like DMSO before diluting into the aqueous buffer.[13] Keep the final concentration of the organic solvent low (typically <5%) to maintain the integrity of biomolecules.[13]

  • Mix Reactants : Combine the this compound solution and the cyclooctyne solution in a reaction vessel. A slight molar excess (1.2 to 2-fold) of one reactant can be used to ensure the reaction goes to completion.[13]

  • Incubation : Gently mix the solution and incubate at the desired temperature. For most biological applications, incubation occurs at 37°C, but the reaction also proceeds efficiently at room temperature.[13] Incubation times can range from 30 minutes to several hours, depending on the specific cyclooctyne used and the concentration of reactants.

  • Purification : After incubation, purify the bioconjugate to remove any unreacted starting materials using an appropriate method based on the properties of the product (e.g., size-exclusion chromatography, dialysis).

Quantitative Data: Typical SPAAC Reaction Parameters

ComponentTypical ConcentrationNotesReference
Azide-Molecule (this compound)1 - 50 µMConcentration is application-dependent.[13]
Cyclooctyne-Probe1.2 - 2 fold molar excessHigher excess can drive the reaction faster.[13]
Reaction Time 30 - 120 minutesHighly dependent on the cyclooctyne's reactivity.[13]
Temperature 25°C - 37°CCan be performed at physiological temperatures.[13]
pH 6.5 - 8.0Tolerant of a wide pH range.[3]

Protocol 3: Cellular Labeling and Analysis

This protocol describes the metabolic labeling of cellular components with this compound, followed by fluorescent tagging via a SPAAC reaction for visualization.

Cellular Labeling and Detection Workflow

This process involves introducing this compound into cells, where it is incorporated into biomolecules. A fluorescent probe with a cyclooctyne group is then added, which specifically reacts with the azide on the incorporated this compound, allowing for visualization.

G A 1. Culture Cells B 2. Incubate Cells with this compound A->B Metabolic Incorporation C 3. Wash to Remove Excess this compound B->C D 4. Add Cyclooctyne-Fluorophore C->D E 5. Incubate for SPAAC Reaction D->E Bioorthogonal Labeling F 6. Wash, Fix, and Permeabilize Cells E->F G 7. Image with Fluorescence Microscopy F->G

Workflow for cellular labeling with this compound and a fluorescent probe.

Materials

  • Cultured cells of interest

  • Cell culture medium

  • This compound

  • Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-488)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Protocol Steps

  • Cell Seeding : Seed cells on a suitable culture plate or coverslip and allow them to adhere overnight.

  • Metabolic Labeling : Replace the culture medium with fresh medium containing this compound at a final concentration of 1-50 µM. The optimal concentration and incubation time should be determined empirically for the specific cell line and experimental goal. Incubate the cells for a period ranging from a few hours to 24 hours to allow for incorporation.

  • Washing : After incubation, gently aspirate the medium and wash the cells three times with warm PBS to remove any unincorporated this compound.[13]

  • SPAAC Reaction : Add the cyclooctyne-fluorophore probe, diluted in fresh culture medium, to the cells at a final concentration of 1-25 µM.[10][13]

  • Incubation : Incubate the cells at 37°C for 30-60 minutes, protecting them from light.[13]

  • Final Wash and Fixation : Wash the cells three times with PBS to remove the unreacted probe. Fix the cells with a fixation solution for 10-15 minutes at room temperature.

  • Permeabilization (Optional) : If targeting intracellular components, permeabilize the cells with a permeabilization buffer for 5-10 minutes.

  • Staining and Imaging : Stain the cell nuclei with DAPI if desired. Mount the coverslip on a microscope slide and image using a fluorescence microscope with the appropriate filter sets.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)Reference
Low Reaction Yield Inactive catalyst (CuAAC)Use freshly prepared sodium ascorbate solution. Ensure proper ratio of ligand to copper.[10][15]
Low reactivity of substratesIncrease incubation time or temperature. Increase the concentration of one reactant.[12]
Formation of Side Products Oxidation of alkyne (Glaser coupling in CuAAC)Degas the reaction buffer or perform the reaction under an inert atmosphere (e.g., nitrogen).[15]
Catalyst poisoning (CuAAC)Increase catalyst and ligand loading. Avoid reagents with free thiols if possible.[15]
Difficulty in Purification Residual copper in the product (CuAAC)Wash the product with an aqueous solution of EDTA to chelate and remove copper.[15]
Co-elution of product and starting materialsOptimize the purification method (e.g., change chromatography gradient, use a different resin).[15]
High Background in Cellular Imaging Non-specific binding of the fluorescent probeIncrease the number of washing steps. Include a blocking agent (e.g., BSA) in the buffer.[13]
Incomplete removal of unreacted probeOptimize washing protocol; use a buffer containing a mild detergent.[13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AzddMeC Concentration for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing 4'-Azido-2'-deoxy-2',3'-didehydro-5-methylcytidine (AzddMeC) concentration in your in vitro antiviral assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this potent antiviral compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antiviral nucleoside analogue. Its primary mechanism of action is the inhibition of viral reverse transcriptase. For this compound to be active, it must be phosphorylated intracellularly to its 5'-triphosphate form. This active metabolite then competes with the natural nucleotide (dCTP) for incorporation into the growing viral DNA chain by the reverse transcriptase. Incorporation of the this compound triphosphate can lead to chain termination, thus halting viral replication.[1] It has been identified as a potent and selective inhibitor of HIV-1 reverse transcriptase.[1]

Q2: What is the known antiviral spectrum of this compound?

A2: this compound has demonstrated potent activity against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2).[1] Its efficacy against other viruses has been reported to be limited. For instance, it only weakly inhibits the replication of Friend murine virus and has shown no significant effect against Herpes Simplex Virus type 1 and 2 (HSV-1, HSV-2), or coxsackievirus B4.[1]

Q3: What are the reported effective concentrations (EC50) for this compound against HIV-1?

A3: The 50% effective concentration (EC50) of this compound against HIV-1 has been determined in different cell types. In HIV-1-infected human peripheral blood mononuclear (PBM) cells, the EC50 is approximately 9 nM.[1] In HIV-1-infected human macrophages, the EC50 is approximately 6 nM.[1]

Q4: How is the therapeutic window of this compound determined?

A4: The therapeutic window is determined by the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.[2][3]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro antiviral assays with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability in EC50 values between experiments. Inconsistent cell seeding density. Variations in virus titer. Inconsistent incubation times. Cell passage number too high.Ensure a consistent number of cells are seeded in each well. Use a standardized and recently titrated virus stock for all assays. Adhere strictly to the defined incubation periods for drug treatment and virus infection. Use cells within a consistent and low passage number range.
No antiviral activity observed. The chosen cell line may lack the necessary kinases for intracellular phosphorylation of this compound. The virus being tested is not susceptible to this compound. Incorrect drug concentration range was tested. The compound has degraded.Use a different cell line known to have high kinase activity or one where this compound has been previously shown to be active. Confirm from literature that your virus of interest has a reverse transcriptase or polymerase that is a potential target for nucleoside analogs. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range. Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature.
High cytotoxicity observed at all tested concentrations. The starting concentration of this compound is too high. The chosen cell line is particularly sensitive to nucleoside analogs. The solvent (e.g., DMSO) concentration is too high.Perform a cytotoxicity assay with a wider range of lower concentrations to determine the CC50 accurately. Test this compound in a different, less sensitive cell line if possible. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤0.5% for DMSO).
Poor solubility of this compound. Improper solvent used for stock solution. Stock solution concentration is too high.Consult the manufacturer's datasheet for recommended solvents. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds. Prepare the stock solution at a lower concentration and adjust dilutions accordingly. Gentle warming or sonication may aid in dissolution.

Data Presentation: this compound In Vitro Activity

The following table summarizes the known in vitro antiviral activity of this compound. Researchers should aim to determine the CC50 in their specific cell line to calculate the Selectivity Index.

Virus Cell Line EC50 CC50 Selectivity Index (SI = CC50/EC50) Reference
HIV-1Human PBM cells9 nMUser-determinedUser-calculated[1]
HIV-1Human Macrophages6 nMUser-determinedUser-calculated[1]
HIV-2LymphocytesEffective (EC50 not specified)User-determinedUser-calculated[1]

Users should experimentally determine the CC50 in their chosen cell lines to calculate the SI.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol outlines the measurement of this compound's cytotoxicity using a standard MTT assay.[4]

  • Cell Seeding: Seed the desired cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM). Include a "cells only" control (medium only) and a solvent control (highest concentration of DMSO used).

  • Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that mirrors the duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Determination of 50% Effective Concentration (EC50) using a Cytopathic Effect (CPE) Reduction Assay

This protocol is a general guideline for determining the antiviral efficacy of this compound.[5]

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in culture medium at concentrations below the determined CC50.

    • Dilute the virus stock to a concentration that will cause a significant cytopathic effect within 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01-0.1).

  • Infection and Treatment:

    • Add the diluted this compound to the appropriate wells.

    • Subsequently, add the diluted virus to the wells.

    • Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the desired level of CPE (e.g., 80-90%) is observed in the virus control wells.

  • Quantification of Viral CPE:

    • Use a method to quantify cell viability, such as staining with crystal violet or using an MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of protection for each drug concentration compared to the virus and cell controls. Plot the percentage of protection against the log of the drug concentration and use non-linear regression to calculate the EC50 value.

Visualizations

This compound Mechanism of Action

AzddMeC_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Cycle (e.g., HIV) This compound This compound AzddMeC_MP This compound Monophosphate This compound->AzddMeC_MP Cellular Kinases AzddMeC_DP This compound Diphosphate AzddMeC_MP->AzddMeC_DP Cellular Kinases AzddMeC_TP This compound Triphosphate (Active Form) AzddMeC_DP->AzddMeC_TP Cellular Kinases RT Reverse Transcriptase AzddMeC_TP->RT Competitive Inhibition viral_RNA Viral RNA proviral_DNA Proviral DNA RT->proviral_DNA Reverse Transcription RT->proviral_DNA Chain Termination dCTP dCTP (Natural Nucleotide) dCTP->RT

Caption: Intracellular activation and mechanism of action of this compound.

General Workflow for Determining EC50 and CC50

Antiviral_Assay_Workflow cluster_cytotoxicity CC50 Determination cluster_efficacy EC50 Determination start Start seed_cells_cc50 Seed Cells in 96-well Plate start->seed_cells_cc50 seed_cells_ec50 Seed Cells in 96-well Plate start->seed_cells_ec50 prepare_dilutions_cc50 Prepare this compound Serial Dilutions seed_cells_cc50->prepare_dilutions_cc50 treat_cells_cc50 Treat Cells with This compound prepare_dilutions_cc50->treat_cells_cc50 incubate_cc50 Incubate (e.g., 48-72h) treat_cells_cc50->incubate_cc50 viability_assay_cc50 Perform Cell Viability Assay (MTT) incubate_cc50->viability_assay_cc50 calculate_cc50 Calculate CC50 viability_assay_cc50->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_cc50->calculate_si prepare_dilutions_ec50 Prepare this compound Serial Dilutions seed_cells_ec50->prepare_dilutions_ec50 treat_and_infect Treat Cells with this compound and Infect with Virus prepare_dilutions_ec50->treat_and_infect incubate_ec50 Incubate until CPE in Virus Control treat_and_infect->incubate_ec50 viability_assay_ec50 Quantify CPE (e.g., Crystal Violet) incubate_ec50->viability_assay_ec50 calculate_ec50 Calculate EC50 viability_assay_ec50->calculate_ec50 calculate_ec50->calculate_si

Caption: Workflow for determining CC50, EC50, and Selectivity Index.

References

Technical Support Center: Optimizing Azide-Alkyne Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azide-alkyne click chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their click chemistry reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used bioconjugation technique, but its success can be influenced by several experimental parameters.[1][2][3][4] This resource addresses common challenges to help you achieve high-yielding and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during your click chemistry experiments and offers potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inaccessible alkyne or azide groups: Hydrophobic collapse of biomolecules (e.g., proteins, dextrans) can bury the reactive groups, making them unavailable for reaction.[1]Perform the reaction in denaturing or solvating conditions. The use of co-solvents like DMSO can help expose the reactive sites.[1]
Ineffective copper catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[5]Ensure the use of a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state.[1][6] Consider using a copper-stabilizing ligand.
Degradation of starting materials: Azide or alkyne-functionalized molecules may be unstable under the reaction conditions.Verify the stability of your starting materials under the chosen reaction conditions (pH, temperature, solvent). Perform control experiments with each reactant individually.
Interference from other functional groups: Thiols, present in molecules like glutathione, can strongly bind to copper, sequestering the catalyst.[1]Use an accelerating ligand and consider adding an excess of copper. Sacrificial metals like Zn(II) or Ni(II) can also be used to occupy the interfering thiols.[1]
Reaction Reproducibility Issues Variability in reagent quality: Purity of starting materials, copper source, and solvents can significantly impact reaction outcomes.Use high-purity reagents. If possible, establish a single, reliable source for key reagents. Following a published procedure as closely as possible can help avoid technical problems.
Inconsistent reaction setup: Minor variations in reagent concentrations, addition order, or reaction time can lead to different results.Develop and strictly follow a standardized experimental protocol.
Formation of Side Products Oxidative homocoupling of alkynes: In the presence of oxygen, Cu(I) can catalyze the formation of alkyne dimers.Add a slight excess of a reducing agent like sodium ascorbate to prevent oxidative side reactions.[6]
Degradation of biomolecules: Reactive oxygen species generated by the Cu/ascorbate system can damage sensitive biomolecules, such as proteins.[1]Use a copper-chelating ligand like THPTA, which protects biomolecules from oxidative damage.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for my click reaction?

The most convenient and common method for generating the active Cu(I) catalyst is by using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[1][6] Direct use of Cu(I) salts is also possible but not generally recommended for achieving maximal reaction rates.[1] The choice of copper source can influence reaction kinetics and the potential for side reactions.

Q2: How do I choose the right ligand for my reaction?

Ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction rate, and protecting biomolecules from oxidative damage.[1][5] Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that serves these purposes effectively.[1] Other ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and benzimidazole-based ligands have also been shown to be effective.[7] The optimal ligand and its concentration may need to be determined empirically for your specific system.

Q3: What is the ideal solvent for a click reaction?

CuAAC reactions are known for their compatibility with a wide range of solvents, including water.[5] The choice of solvent can, however, affect reaction kinetics.[8][9] For bioconjugation, aqueous buffers are common. Co-solvents like DMSO, t-butanol, or acetonitrile may be added to improve the solubility of reactants or to disrupt aggregation of biomolecules.[1] The reaction rate has been observed to be accelerated in water.[6]

Q4: Can pH affect the efficiency of my click reaction?

Yes, pH can influence the reaction. CuAAC reactions are generally robust over a pH range of 4 to 12.[5] However, for reactions involving biomolecules, maintaining a pH that preserves the stability and function of the molecule is critical. For instance, selective N-terminal functionalization of peptides is often performed at a pH below 7.[5] It is also important to avoid amine-containing buffers like Tris, as they can interfere with certain labeling strategies.[5]

Q5: How can I monitor the progress of my click reaction?

The progress of a click reaction can be monitored using various analytical techniques. For small molecules, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to track the consumption of starting materials and the formation of the product.[10] For bioconjugates, techniques like SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC can be employed. The use of pro-fluorescent azides or alkynes that become fluorescent upon reaction provides a convenient method for real-time monitoring and optimization.[5]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a starting point for optimizing your click chemistry reaction. The concentrations and ratios of reagents may need to be adjusted for your specific substrates.

  • Prepare Stock Solutions:

    • Azide-containing molecule (e.g., 10 mM in DMSO/water)

    • Alkyne-containing molecule (e.g., 1 mM in DMSO/water)

    • Copper(II) sulfate (CuSO₄) (e.g., 50 mM in water)

    • Sodium Ascorbate (e.g., 1 M in water, freshly prepared)

    • Ligand (e.g., THPTA) (e.g., 50 mM in water)

  • Reaction Assembly:

    • In a microcentrifuge tube, add the alkyne-containing molecule.

    • Add the azide-containing molecule. A slight excess (1.1 to 2 equivalents) of the non-biomolecule reactant is often used.

    • Add the ligand solution (e.g., 5 equivalents relative to copper).

    • Add the CuSO₄ solution (e.g., 1 mM final concentration).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 mM final concentration).

  • Reaction Conditions:

    • Incubate the reaction at room temperature. The reaction time can vary from minutes to several hours.

    • Protect the reaction from light if using fluorescently labeled molecules.

  • Analysis:

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

Visualizing Reaction Workflow and Troubleshooting Logic

DOT Script for CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Azide Azide Compound Reaction Click Reaction Mixture Azide->Reaction Alkyne Alkyne Compound Alkyne->Reaction CuSO4 Cu(II) Source (e.g., CuSO4) CuSO4->Reaction Ascorbate Reducing Agent (e.g., Na-Ascorbate) Ascorbate->Reaction Ligand Ligand (e.g., THPTA) Ligand->Reaction Product Triazole Product Reaction->Product

A simplified workflow for a standard CuAAC reaction.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Low or No Product? Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Yes Check_Reactants Are reactants accessible and stable? Start->Check_Reactants Yes Check_Interference Are there interfering groups? Start->Check_Interference Yes Sol_Catalyst Add fresh reducing agent. Use a stabilizing ligand. Check_Catalyst->Sol_Catalyst Sol_Reactants Use denaturing co-solvents (DMSO). Verify reactant stability. Check_Reactants->Sol_Reactants Sol_Interference Increase copper/ligand concentration. Add sacrificial metals (Zn(II)). Check_Interference->Sol_Interference

A logical flow for troubleshooting common click reaction issues.

References

Troubleshooting low signal in AzddMeC fluorescence labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AzddMeC for fluorescence labeling of nascent DNA and RNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for fluorescence labeling?

A1: this compound (3'-Azido-2',3'-dideoxy-5-methylcytidine) is a nucleoside analog of thymidine where the 3'-hydroxyl group is replaced by an azide group (-N₃). During DNA and RNA synthesis, this compound can be incorporated into the nascent nucleic acid chains by cellular polymerases. This introduces a bioorthogonal azide handle into the DNA/RNA, which can then be detected by "click chemistry."[1] The azide group reacts with a fluorescently-labeled alkyne in a highly specific and efficient cycloaddition reaction, allowing for the visualization of newly synthesized nucleic acids.

Q2: What is "click chemistry" in the context of this compound labeling?

A2: Click chemistry refers to a class of biocompatible, highly efficient, and specific reactions.[2] For this compound labeling, the most common types of click chemistry are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction uses a copper(I) catalyst to join the azide group on the incorporated this compound with a terminal alkyne on a fluorescent probe.[3][4] It is a very efficient reaction but the copper catalyst can be toxic to live cells.[5]

  • SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) on the fluorescent probe which reacts spontaneously with the azide group.[6][7] SPAAC is ideal for live-cell imaging due to its biocompatibility, though the reaction kinetics may be slower than CuAAC.[5]

Q3: Can I use this compound for labeling in live cells?

A3: Yes, this compound is cell-permeable and can be used for metabolic labeling of nascent DNA and RNA in live cells. For the subsequent detection step in live cells, it is crucial to use a copper-free click chemistry method like SPAAC to avoid copper-induced cytotoxicity.[5] If you are working with fixed cells, the more rapid and efficient CuAAC reaction is a suitable choice.

Q4: What are the key steps in an this compound fluorescence labeling experiment?

A4: A typical this compound labeling experiment consists of three main stages:

  • Metabolic Labeling: Cells are incubated with this compound, allowing it to be incorporated into newly synthesized DNA and RNA.

  • Click Reaction: The azide-labeled nucleic acids are then reacted with a fluorescent probe containing a complementary alkyne group (either a terminal alkyne for CuAAC or a strained cyclooctyne for SPAAC).

  • Imaging and Analysis: The fluorescently labeled cells are visualized using fluorescence microscopy, and the signal can be quantified to measure the extent of nucleic acid synthesis.

Troubleshooting Guide: Low Fluorescence Signal

Low or no fluorescent signal is a common issue in this compound labeling experiments. The following guide provides potential causes and solutions in a question-and-answer format.

Q5: I am not seeing any fluorescent signal after the entire procedure. What could be the problem?

A5: This could be due to a failure in one of the key steps of the experiment. Here is a systematic troubleshooting approach:

  • Was the this compound incorporated?

    • Cell Health and Proliferation: Ensure your cells were healthy and actively proliferating during the labeling period. Non-proliferating or unhealthy cells will have very low rates of DNA/RNA synthesis.

    • This compound Concentration and Incubation Time: The concentration of this compound and the incubation time are critical. You may need to optimize these parameters for your specific cell line. Start with a concentration range of 1-10 µM and an incubation time of 1-24 hours.[8]

  • Did the click reaction work?

    • Reagent Quality: Ensure your fluorescent alkyne probe and, for CuAAC, your copper catalyst and reducing agent (e.g., sodium ascorbate) are not degraded. Prepare fresh solutions of sodium ascorbate for each experiment.[9]

    • Correct Protocol: Double-check that you are using the correct protocol for your chosen click chemistry method (CuAAC or SPAAC). The reagents and conditions are not interchangeable.

  • Are your imaging settings correct?

    • Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for the fluorophore you are using.

    • Exposure Time: You may need to increase the camera exposure time to detect a weak signal.

Q6: My fluorescent signal is very weak. How can I improve it?

A6: A weak signal indicates that the labeling is occurring but is not optimal. Consider the following to boost your signal:

  • Increase this compound Incorporation:

    • Optimize Concentration: Perform a concentration titration of this compound to find the optimal concentration for your cell type that provides a strong signal without inducing cytotoxicity.

    • Increase Incubation Time: Longer incubation with this compound can lead to more incorporation and a stronger signal.

  • Enhance the Click Reaction Efficiency:

    • For CuAAC:

      • Copper and Ligand Concentration: Ensure you are using the recommended concentrations of copper(II) sulfate and a copper-chelating ligand (e.g., THPTA). A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state and improve reaction efficiency.[9]

      • Reducing Agent: Use a sufficient concentration of a freshly prepared reducing agent like sodium ascorbate.

    • For SPAAC:

      • Probe Concentration and Incubation Time: You may need to increase the concentration of your strained alkyne probe or extend the incubation time for the click reaction.

  • Improve Signal-to-Noise Ratio during Imaging:

    • Use a Brighter Fluorophore: Select a fluorescent probe with a higher quantum yield and extinction coefficient.

    • Optimize Imaging Parameters: Adjust the gain or use a more sensitive detector on your microscope. Be mindful that increasing gain can also amplify noise.

Data Presentation: Optimizing this compound Concentration

Optimizing the concentration of this compound is a critical step to achieve a high signal-to-noise ratio without adversely affecting cell health. Below is a table summarizing hypothetical data from a concentration optimization experiment.

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)50100
150098
5150095
10250092
25280075
50290050

Note: This is example data. Optimal concentrations will vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol 1: this compound Labeling and Detection in Fixed Cells (CuAAC)
  • Metabolic Labeling:

    • Plate cells at the desired density and allow them to adhere.

    • Add this compound to the culture medium at a final concentration of 1-10 µM.

    • Incubate for 1-24 hours under standard cell culture conditions.

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash cells twice with PBS.

  • CuAAC Click Reaction:

    • Prepare the click reaction cocktail. For a 1 mL reaction, combine:

      • 885 µL PBS

      • 10 µL of 20 mM CuSO₄ solution

      • 20 µL of 50 mM THPTA ligand solution

      • 50 µL of a 2 mM fluorescent alkyne probe solution

      • 25 µL of a freshly prepared 100 mM sodium ascorbate solution

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Imaging:

    • Mount the coverslip with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: this compound Labeling and Detection in Live Cells (SPAAC)
  • Metabolic Labeling:

    • Follow the same metabolic labeling procedure as in Protocol 1.

  • SPAAC Click Reaction:

    • Wash cells twice with pre-warmed, serum-free medium.

    • Add the fluorescently-labeled strained alkyne (e.g., DBCO-fluorophore) to the culture medium at a final concentration of 5-20 µM.

    • Incubate for 30-120 minutes at 37°C, protected from light.

    • Wash cells three times with fresh medium.

  • Imaging:

    • Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

Visualizations

AzddMeC_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis start Start with healthy, proliferating cells add_this compound Incubate with this compound-containing medium start->add_this compound 1 incorporation This compound is incorporated into nascent DNA/RNA add_this compound->incorporation 2 fix_perm Fix and permeabilize cells (for CuAAC) incorporation->fix_perm 3a (CuAAC) click_reaction Perform Click Reaction (CuAAC or SPAAC) with fluorescent alkyne incorporation->click_reaction 3b (SPAAC) fix_perm->click_reaction 4 wash Wash to remove unbound probe click_reaction->wash 5 imaging Fluorescence Microscopy wash->imaging 6 quantification Image Analysis and Quantification imaging->quantification 7

Caption: Experimental workflow for this compound fluorescence labeling.

AzddMeC_Signaling_Pathway cluster_cell Cell This compound This compound Nucleoside_Transporters Nucleoside Transporters This compound->Nucleoside_Transporters Uptake Cell_Membrane Cell Membrane Cellular_Kinases Cellular Kinases Nucleoside_Transporters->Cellular_Kinases Phosphorylation AzddMeC_TP This compound-Triphosphate Cellular_Kinases->AzddMeC_TP DNA_Polymerase DNA Polymerase AzddMeC_TP->DNA_Polymerase RNA_Polymerase RNA Polymerase AzddMeC_TP->RNA_Polymerase Nascent_DNA Nascent DNA with Azide DNA_Polymerase->Nascent_DNA Incorporation Nascent_RNA Nascent RNA with Azide RNA_Polymerase->Nascent_RNA Incorporation

Caption: Pathway of this compound incorporation into nascent DNA and RNA.

Troubleshooting_Low_Signal Start Low or No Fluorescence Signal Check_Incorporation Check this compound Incorporation Start->Check_Incorporation Check_Click_Reaction Check Click Reaction Start->Check_Click_Reaction Check_Imaging Check Imaging Settings Start->Check_Imaging Optimize_Concentration Optimize this compound Concentration Check_Incorporation->Optimize_Concentration Optimize_Incubation Optimize Incubation Time Check_Incorporation->Optimize_Incubation Check_Reagents Check Reagent Quality Check_Click_Reaction->Check_Reagents Check_Protocol Verify Click Protocol Check_Click_Reaction->Check_Protocol Check_Filters Verify Microscope Filters Check_Imaging->Check_Filters Increase_Exposure Increase Exposure Time Check_Imaging->Increase_Exposure Solution Signal Improved Optimize_Concentration->Solution Optimize_Incubation->Solution Check_Reagents->Solution Check_Protocol->Solution Check_Filters->Solution Increase_Exposure->Solution

Caption: Troubleshooting decision tree for low fluorescence signal.

References

Common issues with AzddMeC solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AzddMeC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as CS-92, is an antiviral nucleoside analog. It is a prodrug that, once metabolized, becomes the active compound 3'-azido-3'-deoxythymidine (AZT), a potent inhibitor of HIV-1 reverse transcriptase. Its primary application is in HIV research.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO.[1]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?

Directly dissolving this compound in aqueous buffers is not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.

Q4: What is the stability of this compound in a DMSO stock solution?

When stored properly, this compound stock solutions in DMSO are stable. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: How does the pH of the aqueous buffer affect this compound stability?

As a methyl-ester prodrug, this compound is susceptible to hydrolysis in aqueous solutions, a process that can be pH-dependent. Generally, ester hydrolysis is accelerated at both acidic and alkaline pH. For optimal stability, it is advisable to prepare fresh dilutions of this compound in your aqueous buffer shortly before use. The rate of hydrolysis can vary depending on the specific buffer composition and temperature.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers may face when preparing working solutions of this compound in aqueous buffers.

Issue 1: Precipitation or cloudiness upon dilution of DMSO stock in aqueous buffer.

Possible Causes:

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer may be above its solubility limit.

  • Rapid Dilution: Adding the DMSO stock to the buffer too quickly can cause localized high concentrations, leading to precipitation.

  • Low Temperature: The temperature of the aqueous buffer can affect the solubility of this compound.

  • Incorrect pH: The pH of the buffer can influence the stability and solubility of the compound.

Solutions:

SolutionDescription
Lower the Final Concentration Try preparing a more dilute working solution of this compound.
Slow, Dropwise Addition with Mixing Add the DMSO stock solution drop-by-drop to the aqueous buffer while vortexing or stirring vigorously. This ensures rapid and even dispersion of the compound.
Pre-warm the Aqueous Buffer Warming the aqueous buffer to room temperature or 37°C before adding the DMSO stock can increase the solubility of this compound.
Optimize Buffer pH While specific data for this compound is limited, for many compounds, a pH closer to neutral (pH 7.2-7.4) is often optimal for stability and solubility in biological assays.
Use a Co-solvent (with caution) In some instances, a small percentage of an organic co-solvent other than DMSO may be tolerated in the final solution, but this must be validated for your specific assay.
Issue 2: Inconsistent experimental results.

Possible Causes:

  • Hydrolysis of this compound: As a methyl-ester prodrug, this compound can be hydrolyzed to its active form, AZT, in aqueous solutions. The rate of hydrolysis can be influenced by pH and temperature, leading to variability in the concentration of the prodrug over time.

  • Precipitation: Undetected micro-precipitation can lead to a lower effective concentration of the compound in your experiment.

Solutions:

SolutionDescription
Prepare Fresh Working Solutions Always prepare the final working solution of this compound in your aqueous buffer immediately before each experiment to minimize the impact of hydrolysis.
Maintain Consistent Experimental Conditions Ensure that the pH, temperature, and incubation times are consistent across all experiments to minimize variability in hydrolysis rates.
Visually Inspect for Precipitation Before adding the working solution to your experiment, hold the tube up to a light source to check for any visible precipitate or cloudiness. If observed, refer to the troubleshooting steps for precipitation.
Consider a Pilot Stability Study If highly reproducible concentrations are critical, consider performing a pilot study to assess the stability of this compound in your specific buffer and experimental conditions over time using an appropriate analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.66 mg of this compound (Molecular Weight = 266.26 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate dilution of the 10 mM this compound stock solution. For example, add 1 µL of the 10 mM stock to 999 µL of sterile cell culture medium to create a 10 µM intermediate solution. Mix thoroughly by vortexing.

  • Prepare the final 1 µM working solution by adding 100 µL of the 10 µM intermediate solution to 900 µL of pre-warmed sterile cell culture medium.

  • Mix the final working solution gently by inversion or pipetting.

  • Use the freshly prepared 1 µM working solution immediately in your cell-based assay.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

Caption: Troubleshooting workflow for this compound solubility.

Signaling Pathway: Mechanism of Action of AZT (Active Metabolite of this compound)

G cluster_cell Host Cell cluster_hiv HIV Replication This compound This compound (Prodrug) AZT AZT (Active Drug) This compound->AZT Metabolism AZT_MP AZT-Monophosphate AZT->AZT_MP Thymidine Kinase AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate (Active Metabolite) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase Viral_DNA Viral DNA Synthesis AZT_TP->Viral_DNA Incorporated into growing DNA chain Reverse_Transcriptase HIV Reverse Transcriptase AZT_TP->Reverse_Transcriptase Inhibits Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination DNA Chain Termination

Caption: Mechanism of action of this compound's active metabolite, AZT.

References

AzddMeC stability and proper storage conditions for research use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of AzddMeC for research use. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at 4°C in a sealed container, protected from moisture.

  • Stock Solutions:

    • Store at -20°C for up to one month in a sealed, airtight container.

    • For long-term storage, aliquot and store at -80°C for up to six months.[1]

Avoid repeated freeze-thaw cycles of stock solutions.

Q2: How should this compound be handled in the laboratory?

This compound should be handled with care, following standard laboratory safety protocols. As its stability to light has not been extensively studied, it is prudent to protect solutions from direct light exposure. Use personal protective equipment, including gloves and a lab coat, when handling the solid compound and its solutions.

Q3: What is the known stability of this compound in different solvents?

While specific quantitative data on the stability of this compound in various solvents is limited, it is soluble in DMSO.[1] For aqueous buffers, it is recommended to prepare solutions fresh and use them promptly. The pH of the solution can impact stability, with conditions similar to those affecting zidovudine (AZT) likely to cause degradation (see Q4).

Q4: What are the potential degradation pathways for this compound?

  • Hydrolysis: Under basic conditions, the azido group can be reduced to an amino group, forming 3'-amino-3'-deoxythymidine (AMT).[2]

  • Photolysis: Exposure to light can also lead to the formation of AMT.[2]

  • Metabolism: In vivo, this compound is metabolized to zidovudine. Zidovudine itself is further metabolized through glucuronidation to the inactive GZDV and reduction of the azido group to form the more toxic AMT.[3][4]

The formation of AMT is a significant concern due to its higher toxicity compared to the parent compound.[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions. Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light.
Improper storage of solid compound.Ensure the solid form of this compound is stored at 4°C in a tightly sealed container, away from moisture.
Loss of compound activity Exposure to incompatible conditions (e.g., high pH, prolonged light exposure).Prepare solutions in appropriate buffers immediately before use. Minimize exposure of solutions to light.
Unexpected toxicity in cell-based assays Formation of toxic degradation products like AMT.Confirm the purity of the this compound stock solution. Consider performing a stability check using HPLC if degradation is suspected.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationContainerNotes
Solid4°CNot specifiedSealed, away from moisture
Stock Solution-20°C1 monthSealed, airtightAvoid freeze-thaw cycles
Stock Solution-80°C6 monthsSealed, airtightRecommended for long-term storage

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (General Protocol)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization and validation are required.

1. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol

  • Phosphate buffer components

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of phosphate buffer (pH 3.0) and methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 267 nm (based on thymidine chromophore)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in methanol or DMSO.

  • Dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

4. Forced Degradation Studies:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat solid this compound at 80°C.

  • Photostability: Expose this compound solution to light according to ICH Q1B guidelines.

5. Analysis:

  • Inject samples from the forced degradation studies into the HPLC system.

  • Monitor for the appearance of new peaks and a decrease in the main this compound peak area.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

Mechanism of Action and Metabolic/Degradation Pathway of this compound

AzddMeC_Pathway cluster_in_vivo In Vivo Metabolism cluster_action Antiviral Action cluster_degradation Potential Chemical Degradation This compound This compound AZT Zidovudine (AZT) This compound->AZT Metabolism AZT_TP AZT-Triphosphate (Active Form) AZT->AZT_TP Phosphorylation GZDV GZDV (Inactive Metabolite) AZT->GZDV Glucuronidation AMT AMT (Toxic Metabolite) AZT->AMT Reduction HIV_RT HIV-1 Reverse Transcriptase AZT_TP->HIV_RT Inhibition DNA_term DNA Chain Termination HIV_RT->DNA_term AzddMeC_degrade This compound AMT_degrade AMT AzddMeC_degrade->AMT_degrade Base Hydrolysis / Photolysis (Inferred from AZT)

Caption: Proposed metabolic and degradation pathways for this compound.

Experimental Workflow for Stability Testing

Stability_Workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Heat, Light) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis (Purity, Degradants) hplc->data report Stability Report data->report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing AzddMeC Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and enhance signal quality in AzddMeC imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in fluorescence imaging?

High background fluorescence can originate from several sources, including:

  • Autofluorescence: Natural fluorescence from cellular components like NADH, flavins, and collagen, or from media components like phenol red and serum.[1]

  • Non-specific antibody binding: Primary or secondary antibodies may bind to unintended targets due to electrostatic or hydrophobic interactions.[1][2]

  • Excess antibody concentration: Using too much primary or secondary antibody is a common cause of high background.[1][3][4]

  • Insufficient washing: Inadequate washing steps can leave unbound antibodies in the sample, contributing to background noise.[1][2][5]

  • Imaging media: The medium used during imaging can contain components that fluoresce.[5]

Q2: How can I determine if my sample has high autofluorescence?

To identify autofluorescence, prepare a control sample that undergoes all the same processing steps as your experimental sample (e.g., fixation and permeabilization) but without the addition of any fluorescent labels or antibodies.[1] If you observe fluorescence in this unstained sample when viewed with the same filter sets, it is likely due to autofluorescence.[1]

Q3: What is the signal-to-noise ratio (SNR) and why is it important?

The signal-to-noise ratio (SNR) is a critical parameter that measures the strength of your desired signal (fluorescence from your target) relative to the level of background noise.[6][7] A higher SNR indicates a clearer image where the target is easily distinguishable from the background, which is essential for accurate quantification and analysis.[6][8]

Troubleshooting Guides

Guide 1: Reducing Autofluorescence

High background fluorescence in the absence of any fluorescent labels is a clear sign of autofluorescence.[1] This guide provides a systematic approach to identify and mitigate this issue.

Troubleshooting Steps:

  • Unstained Controls: Prepare a sample of your cells that has gone through all processing steps but without the addition of any fluorescent antibodies or dyes.[1]

  • Component Analysis: If possible, individually assess the fluorescence of your cell culture medium, coverslips, and any other reagents used.

  • Media Selection: For live-cell imaging, consider using a phenol red-free medium or an optically clear buffered saline solution during imaging to reduce media-induced fluorescence.[1][5] Gibco FluoroBrite DMEM is an example of a medium designed to reduce background fluorescence.[5]

  • Fluorophore Choice: Select fluorophores that emit in the red or far-red spectrum (above 600 nm), as cellular autofluorescence is most prominent in the blue and green spectral regions.[1]

  • Chemical Quenching: For fixed cells, consider treating with quenching agents like sodium borohydride to reduce aldehyde-induced autofluorescence.[1]

Guide 2: Minimizing Non-Specific Antibody Binding

Non-specific binding of antibodies to unintended cellular components is a major contributor to high background.

Troubleshooting Steps:

  • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong, specific signal.[1][2][4]

  • Blocking: Use an appropriate blocking buffer, such as one containing serum from the same species as the secondary antibody, to block non-specific binding sites.[2][4]

  • Washing: Increase the number and duration of wash steps after antibody incubations.[1][5] Adding a mild detergent like Tween-20 to the wash buffer can also help.[1]

  • Antibody Validation: Ensure the specificity of your primary antibody through appropriate controls, such as isotype controls or by testing on knockout/knockdown cells if available.[2]

  • Secondary Antibody Control: Include a control sample that is incubated with only the secondary antibody to check for non-specific binding from the secondary antibody itself.[3]

Data Presentation

Table 1: Antibody Concentration Optimization

ParameterRecommendationRationale
Primary Antibody Titrate to determine optimal concentration (e.g., 1:100, 1:250, 1:500).Reduces non-specific binding and background.[2][4]
Secondary Antibody Titrate to determine optimal concentration.Minimizes background from excess secondary antibody.[3][4]

Table 2: Washing Procedure Optimization

ParameterRecommendationRationale
Number of Washes 3-4 washes after each antibody incubation.[3][5]Removes unbound antibodies.[2]
Wash Duration 5 minutes for each wash.[3]Allows for sufficient diffusion of unbound antibodies.
Wash Buffer PBS with a mild detergent (e.g., 0.05% Tween-20).Detergent helps to reduce non-specific interactions.[1]

Experimental Protocols

Protocol 1: Antibody Titration
  • Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).

  • Stain a separate sample with each dilution, keeping all other parameters (cell number, secondary antibody concentration, incubation times) constant.

  • Image each sample using identical acquisition settings.

  • Analyze the images to determine the dilution that provides the best signal-to-noise ratio.

  • Repeat the process for the secondary antibody, using the optimal primary antibody dilution determined in the previous steps.

Protocol 2: Standard Cell Washing Procedure

This protocol describes a basic manual wash for adherent cells in a multi-well plate.

  • Aspirate: Carefully remove the existing solution (e.g., antibody solution) from the cells without disturbing the cell monolayer.

  • Add Wash Buffer: Gently add an appropriate volume of wash buffer (e.g., PBS with 0.05% Tween-20) to the well.

  • Incubate: For more stringent washing, incubate the cells in the wash buffer for 3-5 minutes at room temperature.[1]

  • Repeat: Aspirate the wash buffer and repeat the process for the desired number of washes (typically 3-4 times).

Visualizations

TroubleshootingWorkflow Start High Background Noise Detected CheckUnstained Image Unstained Control Sample Start->CheckUnstained Autofluorescence High Autofluorescence? CheckUnstained->Autofluorescence ReduceAutofluorescence Implement Autofluorescence Reduction Protocol (e.g., change media, use far-red fluorophores) Autofluorescence->ReduceAutofluorescence Yes CheckSecondaryOnly Image Secondary Antibody Only Control Autofluorescence->CheckSecondaryOnly No ReduceAutofluorescence->CheckSecondaryOnly SecondaryBinding Non-specific Secondary Binding? CheckSecondaryOnly->SecondaryBinding OptimizeSecondary Optimize Secondary Antibody (e.g., titrate concentration, change antibody) SecondaryBinding->OptimizeSecondary Yes OptimizePrimary Optimize Primary Antibody Staining (e.g., titrate concentration, increase washing) SecondaryBinding->OptimizePrimary No OptimizeSecondary->OptimizePrimary ProblemSolved Background Noise Reduced OptimizePrimary->ProblemSolved

Caption: A logical workflow for troubleshooting high background noise in imaging studies.

SignalNoiseRelationship cluster_signal Increase Signal cluster_noise Decrease Noise OptimizeFluorophore Use Brighter Fluorophores SNR Improved Signal-to-Noise Ratio (SNR) OptimizeFluorophore->SNR IncreaseAb Optimize Antibody Concentration IncreaseAb->SNR ReduceAutofluorescence Reduce Autofluorescence ReduceAutofluorescence->SNR IncreaseWashing Increase Washing Steps IncreaseWashing->SNR Blocking Use Effective Blocking Blocking->SNR

Caption: Key strategies for improving the signal-to-noise ratio in imaging experiments.

References

Technical Support Center: Overcoming Poor Incorporation of AzddMeC in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the metabolic labeling agent 2'-azido-2'-deoxy-N6-methylcytidine (AzddMeC). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges with poor this compound incorporation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (2'-azido-2'-deoxy-N6-methylcytidine) is an antiviral nucleoside analog that can be used as a chemical reporter for metabolic labeling. It contains an azide group, which allows for its detection and conjugation to other molecules via click chemistry.[1] Once introduced to cells, this compound is metabolized and incorporated into newly synthesized DNA. The incorporated azide group then serves as a handle for covalent ligation to a variety of probes, such as fluorophores or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2]

Q2: What is the metabolic pathway of this compound?

The precise metabolic pathway of this compound in all cell types is not fully elucidated. However, studies in rhesus monkeys have shown that 3'-azido-3'-deoxythymidine (AZT) is a major metabolite of this compound.[1] This suggests that after cellular uptake, this compound may be deaminated to yield AZT, which is then phosphorylated by cellular kinases to its active triphosphate form and subsequently incorporated into DNA by DNA polymerases.

Q3: Is this compound toxic to cells?

Direct toxicity studies on this compound are limited. However, its major metabolite, AZT, is known to exhibit hematologic toxicity, causing macrocytic anemia.[3] Related compounds like 2',3'-dideoxycytidine (ddC) also show toxic effects.[3] Therefore, it is crucial to determine the optimal concentration of this compound that allows for sufficient labeling without causing significant cytotoxicity in the specific cell line being used. High concentrations of other metabolic labeling agents, such as Ac4ManNAz, have been shown to reduce cellular functions, including energy generation and cell proliferation.[4][5] It is recommended to perform a dose-response curve to assess the cytotoxicity of this compound in your experimental system.

Q4: What are the common causes of poor this compound incorporation?

Poor incorporation of this compound can stem from several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake and incorporation, or too high, leading to cytotoxicity.

  • Insufficient Incubation Time: The labeling period may not be long enough for detectable levels of this compound to be incorporated into newly synthesized DNA.

  • Low Cellular Proliferation Rate: Metabolic labeling with nucleoside analogs is dependent on active DNA synthesis. Cells that are quiescent, senescent, or have a slow doubling time will exhibit lower incorporation.

  • Inefficient Cellular Uptake: The efficiency of this compound transport into the cell can vary between cell types.[6][7][8]

  • Metabolic Inactivation: The compound may be rapidly metabolized into an inactive form before it can be incorporated.

Troubleshooting Guide: Poor this compound Incorporation

This guide provides a systematic approach to troubleshooting and optimizing your this compound metabolic labeling experiments.

Optimizing this compound Concentration

Finding the right balance between labeling efficiency and cell health is critical.

Problem: Low signal or no detectable incorporation.

Possible Cause: this compound concentration is too low.

Solution:

  • Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to identify the optimal concentration for your cell line.

  • Assess Cytotoxicity: In parallel with the dose-response experiment, evaluate cell viability using a standard assay (e.g., MTT, Trypan Blue exclusion) to ensure the chosen concentration is not toxic. Studies with the azido-sugar Ac4ManNAz suggest that an optimal concentration provides sufficient labeling with minimal impact on cell physiology.[4][9]

Problem: Decreased cell viability, changes in cell morphology, or reduced proliferation.

Possible Cause: this compound concentration is too high, leading to cytotoxicity.

Solution:

  • Lower the this compound Concentration: Based on your cytotoxicity data, reduce the concentration to a non-toxic level.

  • Reduce Incubation Time: If a higher concentration is necessary for detectable signal, consider shortening the incubation period to minimize toxic effects.

ParameterRecommended RangeNotes
This compound Concentration 1 - 50 µMOptimal concentration is cell-type dependent and must be determined empirically.
Incubation Time 4 - 48 hoursDependent on cell cycle length and experimental goals.
Optimizing Incubation Time

The duration of labeling needs to be sufficient for incorporation into newly synthesized DNA.

Problem: Weak signal after a short incubation period.

Possible Cause: Insufficient time for this compound to be taken up, metabolized, and incorporated.

Solution:

  • Increase Incubation Time: Extend the labeling period, considering the cell cycle length of your cells. For slowly dividing cells, a longer incubation (e.g., 24-48 hours) may be necessary.

  • Time-Course Experiment: Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) at the optimal this compound concentration to determine the point of maximum incorporation without significant toxicity.

Troubleshooting the Click Chemistry Reaction

Even with successful metabolic labeling, the subsequent click chemistry step can be a source of issues.

Problem: No or weak fluorescent signal after the click reaction.

Possible Cause: Inefficient click reaction.

Solution:

  • Use Fresh Reagents: Ensure that the copper(I) catalyst, reducing agent (e.g., sodium ascorbate), and fluorescent alkyne probe are fresh and have been stored correctly.

  • Optimize Reagent Concentrations: The concentrations of the catalyst, reducing agent, and alkyne probe may need to be optimized.

  • Check for Quenching Agents: Components in your lysis buffer or wash buffers (e.g., EDTA, DTT, β-mercaptoethanol) can interfere with the copper-catalyzed reaction. Ensure these are removed before initiating the click reaction.

  • Perform a Positive Control: Use a known azide-containing molecule to validate your click chemistry workflow.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol that may require optimization.

  • Prepare a "Click-iT®" reaction cocktail: For each sample, mix the following in order:

    • Click-iT® reaction buffer

    • Copper(II) sulfate (CuSO4)

    • Fluorescent alkyne probe

    • Reducing agent (e.g., sodium ascorbate) - Add this last, immediately before adding to the sample.

  • Add the reaction cocktail to your sample (e.g., fixed and permeabilized cells, or cell lysate).

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the sample to remove unreacted reagents.

  • Proceed with imaging or downstream analysis.

For detailed protocols on click chemistry, refer to established methods.[10]

Visualization of Workflows and Pathways

Metabolic Labeling and Detection Workflow

MetabolicLabelingWorkflow cluster_cell Cell cluster_detection Detection AzddMeC_in This compound Metabolism Metabolic Activation AzddMeC_in->Metabolism Incorporation Incorporation into newly synthesized DNA Metabolism->Incorporation Labeled_DNA Azide-labeled DNA Incorporation->Labeled_DNA Click_Reaction Click Chemistry (CuAAC or SPAAC) Labeled_DNA->Click_Reaction Detected_DNA Fluorescently Labeled DNA Click_Reaction->Detected_DNA Alkyne_Probe Alkyne Probe (e.g., Fluorophore) Alkyne_Probe->Click_Reaction

Caption: Workflow for this compound metabolic labeling and detection.

Troubleshooting Logic for Poor this compound Incorporation

TroubleshootingLogic Start Poor/No Signal Check_Viability Check Cell Viability Start->Check_Viability Viability_OK Viability OK? Check_Viability->Viability_OK Assess Optimize_Conc Optimize this compound Concentration Optimize_Conc->Check_Viability Optimize_Time Optimize Incubation Time Check_Click Troubleshoot Click Chemistry Optimize_Time->Check_Click Viability_OK->Optimize_Conc No Viability_OK->Optimize_Time Yes MetabolicPathway This compound This compound Deamination Deamination This compound->Deamination AZT AZT Deamination->AZT Phosphorylation Phosphorylation (Cellular Kinases) AZT->Phosphorylation AZT_TP AZT-Triphosphate Phosphorylation->AZT_TP Incorporation Incorporation into DNA (DNA Polymerase) AZT_TP->Incorporation

References

Best practices for handling and disposing of AzddMeC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting, and frequently asked questions for handling and disposing of AzddMeC (also known as CS-92 or Azidodideoxymethylcytidine), a potent antiviral nucleoside analogue and HIV-1 reverse transcriptase inhibitor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No: 87190-79-2) is a potent and selective inhibitor of HIV-1 reverse transcriptase and HIV-1 replication.[1][3] It is an antiviral nucleoside analogue primarily used in research settings for studying HIV-1 and HIV-2.[1] Additionally, its azide group makes it suitable for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and shelf life of this compound. For long-term storage (months to years), it should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.[1] The compound should be stored in a dry, dark environment.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the solid powder in an appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Standard laboratory PPE should be worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[4] Work should be conducted in a well-ventilated area, and a suitable respirator may be necessary depending on the handling procedure.[4] An accessible safety shower and eye wash station are essential.[4]

Q5: How should I dispose of this compound waste?

A5: this compound waste should be treated as hazardous chemical waste. Dispose of contents and containers to an approved waste disposal plant.[5] Do not allow the product to enter drains, water courses, or the soil.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Antiviral Activity Observed

  • Question: I am not seeing the expected inhibition of HIV-1 replication in my cell-based assay. What could be the cause?

  • Answer:

    • Compound Integrity: Verify the storage conditions and age of your this compound stock. Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation.[1][2]

    • Concentration Verification: Double-check the calculations for your stock solution and final dilutions. If possible, verify the concentration using an appropriate analytical method.

    • Experimental Protocol: Review your experimental protocol. Ensure that the timing of compound addition, infection, and assay readout is consistent with established methods.

    • Cell Health: Confirm that the host cells (e.g., PBM cells, macrophages) are healthy and viable. Poor cell health can affect viral replication and compound efficacy.

Issue 2: Solubility Problems in Aqueous Media

  • Question: My this compound is precipitating when I add it to my cell culture medium. How can I resolve this?

  • Answer:

    • DMSO Concentration: this compound is soluble in DMSO.[2] However, the final concentration of DMSO in your aqueous medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Intermediate Dilutions: Prepare intermediate dilutions of your DMSO stock solution in your cell culture medium. Add the compound to the medium dropwise while gently vortexing to facilitate mixing and prevent precipitation.

    • Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound solution may help improve solubility.

Issue 3: Unexpected Cytotoxicity

  • Question: I am observing significant cell death in my uninfected control wells treated with this compound. Is this expected?

  • Answer:

    • Concentration Range: While this compound is a selective inhibitor, high concentrations can exhibit off-target effects and cytotoxicity. Perform a dose-response experiment to determine the cytotoxic concentration (CC50) in your specific cell line and ensure your experimental concentrations are well below this value.

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level for your cells.

    • Contamination: Rule out contamination (e.g., bacterial, mycoplasma) in your cell cultures or compound stocks, which can cause cell death.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against HIV-1 in different human cell types.

Cell TypeVirusParameterValue (nM)
Human PBM cellsHIV-1EC509[1]
Human MacrophagesHIV-1EC506[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol: Determining the EC50 of this compound in HIV-1 Infected PBM Cells

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear (PBM) cells from healthy donors.

    • Culture the PBM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and IL-2 (10 U/mL).

    • Stimulate the cells with phytohemagglutinin (PHA) for 2-3 days prior to infection.

  • Compound Dilution:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1][2]

    • Perform a serial dilution of the stock solution in culture medium to create a range of concentrations (e.g., 0.1 nM to 1000 nM).

  • Infection and Treatment:

    • Plate the stimulated PBM cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add the diluted this compound to the appropriate wells. Include vehicle control (DMSO) and no-treatment control wells.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Assay Readout:

    • After 7 days, collect the cell supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.

Visualizations

Signaling_Pathway cluster_virus HIV-1 Lifecycle cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Template Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA This compound This compound This compound-TP This compound-Triphosphate This compound->this compound-TP Cellular Kinases This compound-TP->Reverse Transcription Competitive Inhibition

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Experimental_Workflow A 1. Prepare PBM Cells (Isolate & Stimulate) C 3. Plate Cells & Add Compound A->C B 2. Prepare this compound Dilutions (Serial Dilution in Media) B->C D 4. Infect Cells with HIV-1 C->D E 5. Incubate for 7 Days (37°C, 5% CO2) D->E F 6. Collect Supernatant E->F G 7. Measure p24 Antigen (ELISA) F->G H 8. Analyze Data & Calculate EC50 G->H

Caption: Workflow for determining the EC50 of this compound in PBM cells.

References

Validation & Comparative

Comparing the efficacy of AzddMeC to other nucleoside reverse transcriptase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro anti-HIV-1 activity and enzymatic inhibition for researchers and drug development professionals.

This guide provides a detailed comparison of the efficacy of 4'-Azido-2'-deoxy-2',3'-didehydro-2'-methylcytidine (AzddMeC), a nucleoside reverse transcriptase inhibitor (NRTI), with other established NRTIs. The data presented is compiled from various in vitro studies to offer a quantitative overview of their relative potencies.

Executive Summary

This compound demonstrates potent anti-HIV-1 activity, with EC50 values in the nanomolar range, comparable to or exceeding those of several established NRTIs.[1] Its active triphosphate form also shows strong competitive inhibition of HIV-1 reverse transcriptase.[1] This guide outlines the comparative efficacy data and provides detailed experimental protocols for the assays used to determine these values.

Data Presentation: Comparative Efficacy of NRTIs against HIV-1

The following table summarizes the in vitro efficacy (EC50) and enzymatic inhibition (Ki) of this compound and other widely used NRTIs. It is important to note that these values are compiled from different studies and experimental conditions (e.g., cell lines, virus strains) may vary, which can influence the results.

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Common AbbreviationEC50 (µM)Cell Line/Assay MethodInhibition Constant (Ki/Kis) of Triphosphate Form (µM)
This compound -0.09 [1]Human PBM cells0.0093 (Kis) [1]
0.006 [1]Human macrophages
ZidovudineAZT0.0022 - 0.015MT-4 cells, C8166 cells0.021 (Ki for Carbovir triphosphate)
Lamivudine3TC0.002 - 1.14Various cell linesNot explicitly found
EmtricitabineFTC0.0013 - 0.64Various cell linesNot explicitly found
Tenofovir Disoproxil FumarateTDF0.005 - 8.5MT-2 cells, PBMC, Lymphoblastoid cellsNot explicitly found
AbacavirABC0.26 - 5.8Monocytes, PBMC, MT-4 cells0.021 (Ki for Carbovir triphosphate)

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in cell culture. Ki (inhibition constant) and Kis (inhibition constant for substrate) represent the concentration of the inhibitor required to produce half-maximum inhibition.

Experimental Protocols

Determination of Anti-HIV Activity (EC50)

a) Cell-Based HIV-1 Replication Assay using p24 Antigen Quantification

This method assesses the ability of a compound to inhibit HIV-1 replication in susceptible human cells.

  • Cell Culture and Infection: Human peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM) are cultured under standard conditions. Cells are then infected with a known amount of HIV-1 (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates).

  • Drug Treatment: Immediately after infection, the cells are washed and resuspended in fresh culture medium containing serial dilutions of the test compound (e.g., this compound or other NRTIs). A no-drug control is included.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Quantification of Viral Replication: At the end of the incubation period, the cell culture supernatant is collected. The amount of HIV-1 p24 core antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The p24 antigen level is a direct measure of the extent of viral replication.

  • EC50 Calculation: The percentage of inhibition of p24 production at each drug concentration is calculated relative to the no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

b) Cytotoxicity Assay (CC50 Determination)

To assess the selectivity of the antiviral effect, the cytotoxicity of the compounds is determined in parallel.

  • Cell Culture and Treatment: Uninfected cells of the same type used in the antiviral assay are cultured in the presence of serial dilutions of the test compound.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Ki Determination)

This enzymatic assay directly measures the inhibitory effect of the active triphosphate form of the NRTI on the HIV-1 RT enzyme.

  • Enzyme and Substrates: Recombinant HIV-1 reverse transcriptase is used. The substrates include a template-primer, such as poly(rA)-oligo(dT), and the four deoxyribonucleotide triphosphates (dNTPs), one of which is typically radiolabeled (e.g., [3H]dTTP) or fluorescently labeled for detection.

  • Inhibitor: The active 5'-triphosphate form of the nucleoside analog (e.g., this compound-TP) is used as the inhibitor.

  • Reaction: The RT enzyme is pre-incubated with the template-primer. The reaction is initiated by adding the dNTPs and varying concentrations of the inhibitor.

  • Measurement of RT Activity: The reaction is allowed to proceed for a specific time and then stopped. The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP into the acid-precipitable polymer.

  • Ki Calculation: The inhibition constant (Ki or Kis) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using kinetic models, such as the Michaelis-Menten equation, and plotting the data using methods like the Lineweaver-Burk or Dixon plots. For competitive inhibitors like NRTIs, the analysis reveals how the inhibitor competes with the natural dNTP substrate for the active site of the RT enzyme.

Mandatory Visualizations

NRTI_Mechanism_of_Action cluster_0 Host Cell Cytoplasm cluster_1 HIV Reverse Transcription NRTI NRTI Prodrug (e.g., this compound) Host_Kinases Host Cellular Kinases NRTI->Host_Kinases Phosphorylation Active_NRTI Active NRTI-Triphosphate (NRTI-TP) RT HIV Reverse Transcriptase Active_NRTI->RT Competitive Inhibition Host_Kinases->Active_NRTI Viral_RNA Viral RNA Template Viral_RNA->RT Growing_DNA Growing Viral DNA RT->Growing_DNA Incorporation Terminated_DNA Chain-Terminated DNA RT->Terminated_DNA Incorporation of NRTI-TP dNTPs Natural dNTPs dNTPs->RT

Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

EC50_Determination_Workflow A 1. Cell Seeding (e.g., PBMCs, MT-4 cells) B 2. HIV-1 Infection A->B C 3. Drug Addition (Serial dilutions of NRTIs) B->C D 4. Incubation (5-7 days) C->D E 5. Supernatant Collection D->E F 6. p24 Antigen ELISA E->F G 7. Data Analysis (Calculate % Inhibition) F->G H 8. EC50 Determination (Non-linear Regression) G->H

Caption: Experimental workflow for determining the EC50 of anti-HIV compounds.

References

AzddMeC versus AZT: a comparative analysis in HIV research

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at a Prodrug and its Active Metabolite in the Fight Against HIV

In the landscape of HIV research, the quest for more effective and less toxic antiretroviral agents is a continuous endeavor. This guide provides a comparative analysis of two nucleoside reverse transcriptase inhibitors (NRTIs): 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), also known as CS-92, and its well-established active metabolite, 3'-azido-3'-deoxythymidine (AZT, Zidovudine). While both compounds ultimately target the HIV-1 reverse transcriptase, their distinct pharmacological profiles warrant a detailed comparison for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a prodrug that is metabolized in vivo to the active antiviral agent, AZT. Preclinical studies suggest that this compound may offer a significant therapeutic advantage over direct administration of AZT, primarily through a potentially improved safety profile. This comparison will delve into the available experimental data on their efficacy, toxicity, and underlying mechanisms.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data gathered from preclinical studies, offering a side-by-side comparison of this compound and AZT.

Table 1: In Vitro Anti-HIV-1 Efficacy

CompoundCell LineEC₅₀ (µM)Inhibition Constant (Kᵢ) for HIV-1 RT (µM)
This compound (CS-92)Human PBM Cells0.09[1]0.0093 (for this compound-TP)[1]
Human Macrophages0.006[1]
AZT---

EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. Kᵢ (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. PBM: Peripheral Blood Mononuclear cells. Data for AZT's EC₅₀ and Kᵢ are well-established but not directly provided in the comparative preclinical study cited for this compound.

Table 2: In Vitro Cytotoxicity

CompoundCell LineCC₅₀ (µM)Comparative Toxicity
This compound (CS-92)PBM Cells>200[1]At least 40 times less toxic than AZT in granulocyte-macrophage and erythroid precursor cells[1]
Vero Cells>200[1]
AZT---

CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of uninfected cells.

Table 3: Preclinical Pharmacokinetics in Rhesus Monkeys

ParameterThis compound (CS-92)
Mean Half-life (i.v.)1.52 h[1]
Mean Half-life (oral)1.74 h[1]
Oral Bioavailability~21%[1]

Mechanism of Action: A Shared Pathway

Both this compound and AZT are nucleoside analogues that target the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. As a prodrug, this compound is first metabolized in the body to AZT. Subsequently, cellular enzymes phosphorylate AZT to its active triphosphate form, AZT-triphosphate (AZT-TP).

AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the HIV-1 RT. When AZT-TP is incorporated into the growing viral DNA chain, it causes chain termination because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond. This effectively halts the process of reverse transcription, preventing the synthesis of viral DNA and subsequent integration into the host cell's genome.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication HIV Reverse Transcription This compound This compound AzddMeC_in This compound This compound->AzddMeC_in Cellular Uptake AZT AZT AzddMeC_in->AZT Metabolism AZT_MP AZT-Monophosphate AZT->AZT_MP Cellular Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP AZT_TP AZT-Triphosphate AZT_DP->AZT_TP RT HIV Reverse Transcriptase AZT_TP->RT Competitive Inhibition vRNA Viral RNA vDNA Viral DNA (incomplete) vRNA->vDNA Reverse Transcription RT->vDNA

Mechanism of Action of this compound and AZT.

Experimental Protocols

The following sections outline the general methodologies used in the preclinical evaluation of this compound and AZT.

In Vitro Anti-HIV Activity Assay (EC₅₀ Determination)
  • Cell Culture: Human peripheral blood mononuclear cells (PBMs) or macrophage cultures are prepared and maintained in appropriate culture media.

  • Viral Infection: Cells are infected with a known amount of HIV-1.

  • Drug Treatment: Serial dilutions of the test compounds (this compound or AZT) are added to the infected cell cultures. Control cultures receive no drug.

  • Incubation: The cultures are incubated for a period of 7-10 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.

In Vitro Cytotoxicity Assay (CC₅₀ Determination)
  • Cell Culture: Uninfected human PBMs, Vero cells, or hematopoietic progenitor cells are seeded in microtiter plates.

  • Drug Treatment: Serial dilutions of the test compounds are added to the cells. Control wells contain cells with no drug.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay.

  • Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: The concentration of the drug that reduces cell viability by 50% (CC₅₀) is determined from the dose-response curve.

G cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (e.g., PBMs) start->cell_culture infection Infect Cells with HIV-1 (for EC₅₀) cell_culture->infection no_infection No Infection (for CC₅₀) cell_culture->no_infection drug_prep Prepare Serial Dilutions of this compound and AZT treatment Add Drug Dilutions to Cell Cultures drug_prep->treatment infection->treatment no_infection->treatment incubation Incubate for 7-10 days treatment->incubation p24_elisa Measure p24 Antigen (ELISA) incubation->p24_elisa mtt_assay Measure Cell Viability (MTT/XTT Assay) incubation->mtt_assay ec50 Calculate EC₅₀ p24_elisa->ec50 cc50 Calculate CC₅₀ mtt_assay->cc50 end End ec50->end cc50->end

Workflow for Efficacy and Cytotoxicity Assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Kᵢ Determination)
  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(rA)-oligo(dT)), and the natural substrate (radiolabeled dTTP) are prepared. The triphosphate form of the inhibitor (this compound-TP or AZT-TP) is also synthesized.

  • Reaction Mixture: The reaction is initiated by mixing the enzyme, template-primer, and varying concentrations of the inhibitor and the natural substrate.

  • Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled nucleotide.

  • Data Analysis: The inhibition constant (Kᵢ) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, typically using Lineweaver-Burk or Dixon plots.

Resistance Profile

Resistance to AZT is well-documented and primarily arises from mutations in the pol gene of HIV-1, which encodes the reverse transcriptase enzyme. These mutations, often referred to as thymidine analogue mutations (TAMs), reduce the binding affinity of AZT-TP to the reverse transcriptase or enhance its removal from the terminated DNA chain.

Given that this compound is a prodrug of AZT, it is highly probable that the resistance profile for this compound would be identical to that of AZT. Any viral strains that have developed resistance to AZT would also be expected to be resistant to this compound, as the active antiviral agent is the same. Further studies would be needed to confirm if long-term exposure to this compound selects for a different pattern of resistance mutations compared to AZT.

Conclusion and Future Directions

The preclinical data currently available suggests that this compound holds promise as a prodrug of AZT, with the primary advantage of a significantly lower in vitro cytotoxicity. This could translate to a better safety profile in clinical settings, potentially reducing the dose-limiting toxicities associated with AZT, such as bone marrow suppression. The potent anti-HIV-1 activity of this compound, comparable to or exceeding that of other nucleoside analogues in certain cell types, further supports its potential as a therapeutic candidate.

However, the lower oral bioavailability of this compound in rhesus monkeys compared to what has been observed for AZT in humans is a factor that requires further investigation and potential formulation strategies to enhance absorption. Future research should focus on comprehensive head-to-head preclinical and clinical trials to directly compare the long-term efficacy, safety, and resistance profiles of this compound and AZT. Such studies will be critical in determining the ultimate clinical utility of this compound in the management of HIV-1 infection.

References

Head-to-Head Comparison of CuAAC and SPAAC Reactions for the Bioconjugation of AzddMeC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the azide-functionalized nucleoside analog AzddMeC, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that hinges on the specific experimental context. This guide provides an objective, data-driven comparison of these two powerful "click chemistry" reactions to inform the selection of the most appropriate ligation strategy.

Executive Summary

Both CuAAC and SPAAC are highly efficient methods for forming a stable triazole linkage with the azide moiety of this compound. The primary distinction lies in their reaction mechanisms and, consequently, their biocompatibility. CuAAC offers rapid reaction kinetics but requires a cytotoxic copper catalyst, limiting its application in living systems. In contrast, SPAAC is a catalyst-free reaction, making it ideal for in vivo and live-cell applications, though it generally exhibits slower reaction rates. The choice between the two involves a trade-off between reaction speed and the imperative of maintaining biological integrity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions. It is important to note that while this compound is the azide-containing reactant, the alkyne partner differs between the two reactions (a terminal alkyne for CuAAC and a strained cyclooctyne for SPAAC). The presented data is a synthesis of values reported for similar azide-alkyne reactions.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)[1][2]
Biocompatibility Limited due to copper cytotoxicity[2][3]High, suitable for in vivo applications[1][2]
Second-Order Rate Constant (k₂) Generally faster (1 - 100 M⁻¹s⁻¹)[1]Generally slower (10⁻³ - 1 M⁻¹s⁻¹), dependent on the cyclooctyne[1]
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)[1]
Reagent Accessibility Simple terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be complex and expensive to synthesize.[1]
Side Reactions Potential for oxidative homocoupling of alkynes.[1]Cyclooctynes can be prone to side reactions if highly unstable.[1]
Reaction Conditions Aqueous or organic solvents, room temperature.Physiological conditions (aqueous, neutral pH, 25-37°C).[4]

Reaction Mechanisms and Experimental Workflow

The fundamental difference between CuAAC and SPAAC is the method of alkyne activation. CuAAC utilizes a copper(I) catalyst to deprotonate the terminal alkyne, making it a potent nucleophile for reaction with the azide of this compound. SPAAC, on the other hand, employs a cyclooctyne, a highly strained ring system. The release of this ring strain provides the thermodynamic driving force for the cycloaddition with the azide, obviating the need for a catalyst.[1]

logical_comparison cluster_decision Decision Point: Biocompatibility cluster_spaac SPAAC Pathway cluster_cuaac CuAAC Pathway LivingSystem Live Cells or In Vivo? SPAAC SPAAC LivingSystem->SPAAC Yes CuAAC CuAAC LivingSystem->CuAAC No SPAAC_Adv Advantages: - High biocompatibility - No catalyst toxicity SPAAC->SPAAC_Adv leads to SPAAC_Disadv Disadvantages: - Slower kinetics - Bulky, expensive reagents SPAAC->SPAAC_Disadv has CuAAC_Adv Advantages: - Fast kinetics - Simple, cheap reagents CuAAC->CuAAC_Adv leads to CuAAC_Disadv Disadvantages: - Copper cytotoxicity - Potential for side reactions CuAAC->CuAAC_Disadv has

A diagram illustrating the decision-making process for choosing between CuAAC and SPAAC.

experimental_workflow cluster_reactants Reactant Preparation cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction This compound This compound Solution Mix_CuAAC Combine Reactants and Catalyst This compound->Mix_CuAAC Mix_SPAAC Combine Reactants This compound->Mix_SPAAC Alkyne Alkyne Partner Solution (Terminal or Strained) Alkyne->Mix_CuAAC Alkyne->Mix_SPAAC Catalyst Prepare Cu(I) Catalyst (CuSO4 + Reductant) Catalyst->Mix_CuAAC Incubate_CuAAC Incubate at RT Mix_CuAAC->Incubate_CuAAC Purification Purification of Conjugate Incubate_CuAAC->Purification Incubate_SPAAC Incubate at RT or 37°C Mix_SPAAC->Incubate_SPAAC Incubate_SPAAC->Purification

A generalized experimental workflow for CuAAC and SPAAC reactions with this compound.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound using CuAAC and SPAAC. Optimization of reactant concentrations, solvent systems, temperature, and reaction time may be necessary for specific applications.

Protocol 1: CuAAC Reaction of this compound with a Terminal Alkyne

This protocol is suitable for the conjugation of this compound to a terminal alkyne-containing molecule in a solution phase.

Materials:

  • This compound

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Solvent (e.g., DMSO/water mixture, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen solvent.

    • Prepare a 10-12 mM stock solution of the terminal alkyne partner (1.0-1.2 equivalents) in the same solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and terminal alkyne stock solutions.

    • In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes.[5]

    • Add the copper catalyst premix to the this compound/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 1-12 hours.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Purification:

    • Upon completion, purify the this compound-conjugate using standard methods such as extraction, precipitation, or column chromatography.

Protocol 2: SPAAC Reaction of this compound with a Strained Cyclooctyne

This protocol is designed for the conjugation of this compound to a strained cyclooctyne-containing molecule (e.g., DBCO, BCN) and is suitable for applications requiring high biocompatibility.

Materials:

  • This compound

  • Strained cyclooctyne-containing molecule (e.g., DBCO-functionalized molecule)

  • Biocompatible buffer (e.g., PBS, pH 7.4) or appropriate solvent

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen buffer or solvent.

    • Prepare a 10 mM stock solution of the strained cyclooctyne partner in the same buffer or solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and strained cyclooctyne stock solutions in a 1:1 molar ratio.

  • Reaction and Monitoring:

    • Stir or gently agitate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the specific cyclooctyne.[6]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Purification:

    • The reaction typically proceeds to completion with high efficiency. If necessary, purify the this compound-conjugate using methods suitable for the application (e.g., size exclusion chromatography for biomolecules).

Conclusion

The selection between CuAAC and SPAAC for the modification of this compound is dictated by the experimental system. For applications where speed is critical and the potential for copper-induced toxicity is not a concern, such as in materials science or the synthesis of non-cellular probes, CuAAC is an excellent choice due to its rapid kinetics and the use of simple, readily available reagents.[7] However, for applications in drug development, live-cell imaging, or in vivo studies where biocompatibility is paramount, SPAAC is the superior method.[1][2] The absence of a cytotoxic catalyst ensures that the biological system remains unperturbed. While generally slower, the reaction rate of SPAAC can be tuned by the choice of the strained cyclooctyne. Careful consideration of these factors will enable researchers to effectively leverage the power of click chemistry for their specific scientific goals.

References

A Comparative Guide to DNA Synthesis Probes: Validating AzddMeC as a Specific Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azidothymidine (AzddMeC) as a potential probe for DNA synthesis, alongside the established alternatives, 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU). We delve into the methodologies for validation, present comparative data, and provide detailed experimental protocols to aid researchers in selecting the most suitable probe for their specific needs in cell proliferation, toxicology, and drug discovery studies.

Introduction to DNA Synthesis Probes

The accurate measurement of DNA synthesis is fundamental to understanding cell proliferation, a critical process in development, tissue regeneration, and cancer. Several nucleoside analogs have been developed to label newly synthesized DNA, allowing for the visualization and quantification of proliferative cells. For decades, BrdU has been the gold standard, detected through immunocytochemistry. More recently, EdU, in conjunction with click chemistry, has offered a more rapid and sensitive alternative.

This guide explores the validation of a third contender, this compound, an azide-modified nucleoside. While primarily known for its antiviral properties, its chemical structure suggests its potential as a probe for DNA synthesis, detectable via a bioorthogonal click reaction. We will outline the necessary validation experiments and compare its hypothetical performance to the known characteristics of BrdU and EdU.

Mechanism of Action and Detection

The three probes are thymidine analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle. Their detection methods, however, differ significantly.

  • BrdU (5-bromo-2'-deoxyuridine): After incorporation, the DNA is denatured to expose the BrdU, which is then detected by a specific antibody conjugated to a fluorescent dye or an enzyme.

  • EdU (5-ethynyl-2'-deoxyuridine): The alkyne group in EdU allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide in the presence of a copper(I) catalyst (Click Chemistry).[1][2][3] This method does not require DNA denaturation.[3]

  • This compound (3'-azido-2',3'-dideoxy-5-methylcytidine): Similar to EdU, the azide group in this compound would enable detection via click chemistry, in this case, by reacting with a fluorescently labeled alkyne. This bioorthogonal reaction would also not require DNA denaturation.

Comparative Performance: this compound vs. EdU vs. BrdU

The ideal DNA synthesis probe should be highly specific, non-toxic, and easily detectable. The following table summarizes the known performance of BrdU and EdU, and the parameters that would need to be evaluated to validate this compound.

FeatureBrdUEdUThis compound (Hypothetical Validation)
Detection Method Antibody-basedCopper-catalyzed or strain-promoted click chemistryCopper-catalyzed or strain-promoted click chemistry
Specificity HighHighTo be determined: Requires assessment of incorporation into DNA vs. other macromolecules.
Sensitivity GoodExcellentTo be determined: Dependent on incorporation efficiency and click reaction yield.
Toxicity Can induce DNA damage and cell cycle arrest at high concentrations or with long-term exposure.Generally lower toxicity than BrdU, but can show cell-type specific effects with long-term exposure.[4]To be determined: Requires cytotoxicity assays across various cell lines and exposure times.
Multiplexing Compatibility Limited due to harsh DNA denaturation steps that can destroy epitopes for other antibodies.[5]Excellent; mild reaction conditions preserve cell morphology and allow for co-staining with antibodies and other dyes.[5]Potentially excellent, similar to EdU, due to mild detection conditions.
Protocol Time Longer (requires DNA denaturation and antibody incubation steps)Shorter and simpler protocol.[5]Potentially short and simple, similar to EdU.

Experimental Protocols for Validation and Use

To validate this compound as a specific probe for DNA synthesis, a series of experiments directly comparing it to EdU and BrdU are necessary.

I. Cell Culture and Probe Incorporation
  • Cell Seeding: Plate cells of interest (e.g., HeLa, HEK293T) on coverslips or in multi-well plates at a density that allows for logarithmic growth.

  • Probe Labeling: Add BrdU, EdU, or this compound to the culture medium at various concentrations (e.g., 1-20 µM) and incubate for a period relevant to the cell cycle of the chosen cell line (e.g., 1-24 hours). Include unlabeled control cells.

II. Probe Detection

a) BrdU Detection (Immunocytochemistry)

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • DNA Denaturation: Treat cells with 2 M HCl for 30 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate buffer (pH 8.5).

  • Blocking: Block with 5% BSA in PBS for 30 minutes.

  • Antibody Staining: Incubate with an anti-BrdU primary antibody for 1 hour, followed by a fluorescently labeled secondary antibody for 1 hour.

  • Washing and Mounting: Wash with PBS and mount with a DAPI-containing mounting medium.

b) EdU and this compound Detection (Click Chemistry)

  • Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click Reaction:

    • For EdU : Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.

    • For This compound : Prepare a reaction cocktail containing a fluorescent alkyne (e.g., Alexa Fluor 488 alkyne), CuSO₄, and a reducing agent in a reaction buffer.

  • Incubation: Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash with PBS and mount with a DAPI-containing mounting medium.

III. Data Acquisition and Analysis
  • Microscopy: Acquire images using a fluorescence microscope.

  • Flow Cytometry: For a quantitative analysis of the percentage of proliferating cells, harvest, fix, and permeabilize the cells as described above, perform the respective detection reactions, and analyze the samples on a flow cytometer.

Visualizing the Methodologies

Signaling Pathway of Probe Incorporation and Detection

G cluster_incorporation Probe Incorporation cluster_detection Probe Detection cluster_brdu BrdU Detection cluster_edu EdU Detection cluster_this compound This compound Detection DNA Synthesis (S-Phase) DNA Synthesis (S-Phase) Newly Synthesized DNA Newly Synthesized DNA DNA Synthesis (S-Phase)->Newly Synthesized DNA BrdU BrdU BrdU->DNA Synthesis (S-Phase) EdU EdU EdU->DNA Synthesis (S-Phase) This compound This compound This compound->DNA Synthesis (S-Phase) DNA Denaturation DNA Denaturation Newly Synthesized DNA->DNA Denaturation Click Reaction (Alkyne + Azide) Click Reaction (Alkyne + Azide) Newly Synthesized DNA->Click Reaction (Alkyne + Azide) Click Reaction (Azide + Alkyne) Click Reaction (Azide + Alkyne) Newly Synthesized DNA->Click Reaction (Azide + Alkyne) Anti-BrdU Antibody Anti-BrdU Antibody DNA Denaturation->Anti-BrdU Antibody Fluorescent Signal (BrdU) Fluorescence Anti-BrdU Antibody->Fluorescent Signal (BrdU) Fluorescent Signal (EdU) Fluorescence Click Reaction (Alkyne + Azide)->Fluorescent Signal (EdU) Fluorescent Azide Fluorescent Azide Fluorescent Azide->Click Reaction (Alkyne + Azide) Fluorescent Signal (this compound) Fluorescence Click Reaction (Azide + Alkyne)->Fluorescent Signal (this compound) Fluorescent Alkyne Fluorescent Alkyne Fluorescent Alkyne->Click Reaction (Azide + Alkyne)

Caption: Mechanisms of incorporation and detection for BrdU, EdU, and this compound.

Experimental Workflow for Validation

G cluster_detection Detection Cell Culture Cell Culture Probe Incubation\n(BrdU, EdU, this compound) Probe Incubation (BrdU, EdU, this compound) Cell Culture->Probe Incubation\n(BrdU, EdU, this compound) Fixation & Permeabilization Fixation & Permeabilization Probe Incubation\n(BrdU, EdU, this compound)->Fixation & Permeabilization BrdU_Detection BrdU: DNA Denaturation + Antibody Staining Fixation & Permeabilization->BrdU_Detection EdU_Detection EdU: Click Reaction (Fluorescent Azide) Fixation & Permeabilization->EdU_Detection AzddMeC_Detection This compound: Click Reaction (Fluorescent Alkyne) Fixation & Permeabilization->AzddMeC_Detection Imaging / Flow Cytometry Imaging / Flow Cytometry BrdU_Detection->Imaging / Flow Cytometry EdU_Detection->Imaging / Flow Cytometry AzddMeC_Detection->Imaging / Flow Cytometry Data Analysis & Comparison Data Analysis & Comparison Imaging / Flow Cytometry->Data Analysis & Comparison

Caption: Workflow for the comparative validation of DNA synthesis probes.

Logical Relationship for Probe Selection

G Start Start: Need to measure DNA synthesis Multiplexing Multiplexing with other antibodies? Start->Multiplexing Validated Is the probe validated for your system? Start->Validated Speed Is speed critical? Multiplexing->Speed Yes BrdU Use BrdU Multiplexing->BrdU No Speed->BrdU No EdU Use EdU Speed->EdU Yes Validated->BrdU Yes (BrdU) Validated->EdU Yes (EdU) This compound Consider this compound (Requires Validation) Validated->this compound No

Caption: Decision tree for selecting a suitable DNA synthesis probe.

Conclusion

While BrdU and EdU are well-characterized and reliable probes for measuring DNA synthesis, the potential of azide-modified nucleosides like this compound offers an intriguing alternative that warrants further investigation. The validation of this compound would require rigorous testing of its incorporation efficiency, specificity, and toxicity in direct comparison to established methods. The experimental framework provided in this guide offers a roadmap for researchers interested in exploring and validating novel probes for DNA synthesis. The choice of probe will ultimately depend on the specific experimental requirements, including the need for multiplexing, the sensitivity required, and the time constraints of the study.

References

A Comparative Guide to the Cytotoxicity of AzddMeC and Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has become an indispensable tool in chemical biology, drug discovery, and materials science for its efficiency and specificity in molecular conjugation. However, the biocompatibility of the reagents used, particularly their cytotoxicity, is a critical consideration for applications in living systems. This guide provides an objective comparison of the cytotoxicity of various click chemistry reagents, with a focus on the azide-modified nucleoside analog, 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), also known as CS-92.

Introduction to Click Chemistry and Cytotoxicity Concerns

Click chemistry encompasses a set of biocompatible reactions that are rapid, high-yielding, and tolerant of aqueous environments. The two most prominent types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

A primary concern with CuAAC is the cytotoxicity of the copper (I) catalyst, which can induce oxidative stress and damage cellular components. This has led to the development of copper-free SPAAC reactions, which utilize strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).

Modified nucleosides, such as this compound, are frequently used in click chemistry to label DNA and RNA. As analogs of natural nucleosides, they can be incorporated into cellular nucleic acids, but they can also interfere with cellular processes, leading to cytotoxicity.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound alongside a wide range of other click chemistry reagents are limited in publicly available literature. However, by compiling data on individual components, we can build a comparative understanding.

The following table summarizes the known cytotoxic effects of key components used in click chemistry. Cytotoxicity is often reported as the 50% cytotoxic concentration (CC50), which is the concentration of a substance that causes the death of 50% of a cell population.

Reagent ClassSpecific ReagentCell Line(s)Reported Cytotoxicity (CC50 or other metric)Reference(s)
Azide-Modified Nucleoside This compound (CS-92) HIV-1-infected human PBM cells & macrophagesEC50 of 9 nM and 6 nM (antiviral activity, not direct cytotoxicity)[1]
4'-AzidothymidineA3.01 cellsIC50 of 0.01 µM (antiviral activity)[2]
SofosbuvirVarious cell linesNo cytotoxicity demonstrated at concentrations up to 100 µM[2]
Copper-Free Alkyne Dibenzocyclooctyne (DBCO)A549 cellsLow cytotoxicity observed at concentrations up to 100 µM[3]
CuAAC Catalyst System Copper Sulfate (CuSO4)HeLa cellsIC50 of 225 µM (16h exposure) and 300 µM (8h exposure)[4]
HEK293 cellsDose-dependent decrease in cell viability (51.8% viability at 400 µM)[5]
Sodium Ascorbate3T3 and SV40-3T3 cellsIncreased toxicity in the presence of copper[6]

Note on this compound Data: The available data for this compound primarily focuses on its potent antiviral efficacy (EC50), which is the concentration required to inhibit viral replication by 50%. While this demonstrates high biological activity, it is not a direct measure of its cytotoxicity (CC50) in uninfected cells. The toxicity of nucleoside analogs is a known concern in antiviral therapy, often stemming from their interaction with mitochondrial DNA polymerase.[7][8]

Experimental Protocols

A standardized method for assessing the cytotoxicity of chemical compounds in vitro is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is a generalized procedure and should be optimized for specific cell lines and compounds.

1. Cell Seeding:

  • Culture cells of interest in a suitable medium.
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound, DBCO, etc.) in a suitable solvent (e.g., DMSO, PBS).
  • Perform serial dilutions of the stock solution to create a range of desired concentrations.
  • Remove the culture medium from the 96-well plate and replace it with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10-20 µL of the MTT stock solution to each well.
  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.
  • Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
  • Gently shake the plate to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration.
  • Determine the CC50 value from the dose-response curve.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in click chemistry and cytotoxicity testing, the following diagrams are provided.

Experimental_Workflow_CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_conjugation Result Azide Azide-modified Molecule (e.g., this compound) Mix Mix Reagents Azide->Mix Alkyne Alkyne-modified Molecule Alkyne->Mix Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate) Catalyst->Mix Catalyzes Product Covalently Linked Product (Triazole Linkage) Mix->Product Experimental_Workflow_SPAAC cluster_prep Preparation cluster_reaction Reaction cluster_conjugation Result Azide Azide-modified Molecule (e.g., this compound) Mix Mix Reagents (Copper-Free) Azide->Mix StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->Mix Product Covalently Linked Product (Triazole Linkage) Mix->Product Cytotoxicity_Assessment_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Reagent (e.g., this compound) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to allow Formazan Crystal Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & CC50 G->H

References

Evaluating the Specificity of Emerging DNA Methylation Labeling Techniques in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The ability to accurately map DNA methylation patterns is crucial for understanding gene regulation, disease pathogenesis, and for the development of novel therapeutics. While traditional methods like bisulfite sequencing have been the gold standard, new techniques are continually emerging, promising improved sensitivity, less DNA damage, and single-molecule analysis. This guide provides a framework for evaluating the specificity of these novel methods, with a focus on a class of techniques suggested by the term "AzddMeC," likely representing azide-based chemical labeling strategies.

While a specific, widely-published method named "this compound" was not identified in current literature, the name strongly implies a technique involving an azido-dideoxy-methylcytosine analogue or a related azide-modified compound for labeling methylated DNA. Such methods fall under the umbrella of chemoenzymatic or metabolic labeling, where an azide group is enzymatically or metabolically incorporated into DNA. This "clickable" azide handle then allows for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) for detection and enrichment.

This guide will compare the specificity of these azide-based chemical labeling approaches with established DNA methylation analysis methods, providing researchers with the necessary information to select the most appropriate technique for their experimental needs.

Comparison of DNA Methylation Analysis Methods

The choice of a DNA methylation analysis method depends on a balance between resolution, genome coverage, DNA input requirements, and potential biases. Below is a comparative summary of key methods.

MethodPrincipleResolutionCoverageKey AdvantagesKey Disadvantages
Azide-Based Chemical Labeling (e.g., "this compound") Chemoenzymatic or metabolic incorporation of an azide-modified nucleotide or cofactor, followed by bioorthogonal click chemistry for labeling.Single-molecule to base-pairTargeted or genome-widePreserves DNA integrity; allows for direct labeling and enrichment; suitable for single-molecule analysis.Potential for off-target enzymatic activity; specificity depends on the enzyme used; may not distinguish between 5mC and 5hmC.
Bisulfite Sequencing (e.g., WGBS, RRBS) Chemical conversion of unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[1][2]Single-baseGenome-wide or targetedGold standard for quantitative, single-base resolution methylation analysis.[1][2][3]DNA degradation; cannot distinguish between 5mC and 5hmC without modification (e.g., oxBS-Seq); PCR amplification bias.[2][4]
Enzymatic Conversion (e.g., EM-seq) Enzymatic deamination of unmethylated cytosines to uracils, protecting methylated cytosines.[4]Single-baseGenome-wideLess DNA damage than bisulfite treatment, resulting in higher library complexity and yields.[4][5]Newer technology with fewer established analysis pipelines compared to bisulfite sequencing.
Methylated DNA Immunoprecipitation (MeDIP-Seq) Enrichment of methylated DNA fragments using an antibody specific for 5-methylcytosine (5mC).[6][7]~150 bpGenome-wideCost-effective for genome-wide screening; does not require bisulfite conversion.Lower resolution; antibody binding can be biased by CpG density; non-specific interactions are possible.[7][8]
Methyl-CpG Binding Domain (MBD-Seq) Enrichment of methylated DNA using proteins with a high affinity for methyl-CpG dinucleotides.[6][8]~150 bpGenome-wideEnriches for CpG-dense methylated regions; no bisulfite conversion needed.Biased towards high CpG density regions; may not capture methylation in CpG-poor regions.[6][8]

Experimental Protocols

Detailed and robust experimental protocols are essential for ensuring the specificity and reproducibility of DNA methylation analysis.

General Protocol for Azide-Based Chemoenzymatic Labeling

This protocol is a generalized workflow based on methods that use DNA methyltransferases (MTases) to transfer an azide-containing chemical group to DNA.

  • DNA Preparation : Isolate high-quality genomic DNA from the biological sample of interest. Ensure the DNA is free from contaminants that could inhibit enzymatic activity.

  • Enzymatic Labeling Reaction :

    • Prepare a reaction mixture containing the genomic DNA, a specific DNA MTase (e.g., an engineered M.SssI), and a synthetic cofactor analog carrying an azide group (e.g., AdoYnAzide).[3][9]

    • Incubate the reaction at the optimal temperature for the MTase to allow for the transfer of the azide group to target cytosines (e.g., unmethylated CpGs).

    • The inclusion of a nucleosidase can improve labeling efficiency by degrading the inhibitory by-product of the cofactor.[9]

  • DNA Purification : Purify the azide-modified DNA to remove the enzyme, unused cofactor, and other reaction components.

  • Click Chemistry Reaction :

    • To the purified azide-modified DNA, add a reporter molecule functionalized with a strained alkyne (e.g., DBCO-Cy5 for fluorescence imaging or DBCO-biotin for enrichment).

    • Incubate to allow for the strain-promoted azide-alkyne cycloaddition (SPAAC) to occur, covalently attaching the reporter to the DNA.

  • Final Purification : Purify the labeled DNA to remove excess reporter molecules.

  • Downstream Analysis : The labeled DNA can then be used for various applications, including:

    • Fluorescence imaging : For single-molecule analysis on stretched DNA fibers.

    • Affinity enrichment : Using streptavidin beads if a biotin reporter was used, followed by sequencing (e.g., mTAG-seq).[10]

    • Direct sequencing : Using methods like nanopore sequencing that can detect modified bases.

Protocol for Whole-Genome Bisulfite Sequencing (WGBS)
  • DNA Fragmentation : Fragment genomic DNA to the desired size for sequencing library preparation using sonication or enzymatic methods.

  • Library Preparation : Prepare a sequencing library by ligating adaptors to the fragmented DNA.

  • Bisulfite Conversion : Treat the adaptor-ligated DNA with sodium bisulfite. This step converts unmethylated cytosines to uracils, while methylated cytosines are protected.[2] Several commercial kits are available for this purpose.[2]

  • PCR Amplification : Amplify the bisulfite-converted library using primers that are complementary to the adaptors. This step is necessary to generate enough material for sequencing and to convert the uracils to thymines.

  • Sequencing : Sequence the amplified library on a next-generation sequencing platform.

  • Data Analysis : Align the sequencing reads to a reference genome and quantify the methylation level at each CpG site by comparing the number of cytosine reads to the total number of cytosine and thymine reads.

Visualizing Workflows and Pathways

Diagrams illustrating experimental workflows and the underlying biological pathways are critical for understanding these complex processes.

Azide_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Chemoenzymatic Labeling cluster_detection Detection/Enrichment cluster_analysis Downstream Analysis gDNA Genomic DNA MTase Engineered MTase + Azide-Cofactor gDNA->MTase Incubation Azide_DNA Azide-Modified DNA MTase->Azide_DNA Click_Chem Click Chemistry with Reporter (e.g., Biotin-Alkyne) Azide_DNA->Click_Chem Purification Labeled_DNA Labeled DNA Click_Chem->Labeled_DNA Enrichment Affinity Enrichment Labeled_DNA->Enrichment Imaging Single-Molecule Imaging Labeled_DNA->Imaging Sequencing Sequencing Enrichment->Sequencing

Caption: Workflow for Azide-Based Chemoenzymatic DNA Methylation Labeling.

Bisulfite_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_conversion Bisulfite Conversion & Amplification cluster_analysis Sequencing & Analysis gDNA Genomic DNA Frag_DNA Fragmented DNA gDNA->Frag_DNA Fragmentation Adaptor_Ligation Adaptor Ligation Frag_DNA->Adaptor_Ligation Ligated_DNA Adaptor-Ligated DNA Adaptor_Ligation->Ligated_DNA Bisulfite Sodium Bisulfite Treatment Ligated_DNA->Bisulfite Converted_DNA Converted DNA Bisulfite->Converted_DNA PCR PCR Amplification Converted_DNA->PCR Amplified_Library Amplified Library PCR->Amplified_Library Sequencing Next-Generation Sequencing Amplified_Library->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

References

Comparative Cross-Reactivity Analysis of AzddMeC in Cellular Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of AzddMeC (2'-azido-2',3'-dideoxy-N6-methylcytidine) in cellular systems. As direct, comprehensive cross-reactivity studies on this compound are not extensively available in public literature, this guide focuses on the known cellular effects of its primary metabolite, Zidovudine (AZT or 3'-azido-3'-deoxythymidine), as a key indicator of potential off-target liabilities. The performance of AZT is compared with other relevant nucleoside reverse transcriptase inhibitors (NRTIs) to offer a broader context for evaluating potential off-target effects.

Executive Summary

This compound is an antiviral nucleoside analogue. In vivo, it is metabolized to AZT, a well-characterized NRTI. The primary mechanism of action for NRTIs is the inhibition of viral reverse transcriptase. However, off-target interactions with host cell machinery, particularly mitochondria, are a known class-wide concern and a significant source of clinical side effects. This guide summarizes the available data on the mitochondrial toxicity of AZT and other NRTIs, providing a framework for assessing the potential cross-reactivity profile of this compound. Additionally, it outlines standard industry practices for broader off-target screening.

Data Presentation: Comparative Mitochondrial Toxicity of NRTIs

The following tables summarize the in vitro mitochondrial toxicity of AZT and other NRTIs in various human cell lines. These off-target effects are primarily attributed to the inhibition of human mitochondrial DNA polymerase γ (Pol γ), leading to mitochondrial DNA (mtDNA) depletion and subsequent cellular dysfunction.

Table 1: Inhibition of Cellular Proliferation by NRTIs

CompoundCell TypeIC50 (µM)Exposure TimeCitation
Zidovudine (AZT)Human CD34+ Progenitors (Myeloid)2.512 days[1]
Zidovudine (AZT)Human CD34+ Progenitors (Erythroid)0.02312 days[1]
Zidovudine (AZT)Human Muscle CellsPotent inhibitor (specific IC50 not stated)10 days[2]
Didanosine (ddI)Human Muscle CellsLess potent than AZT10 days[2]
Zalcitabine (ddC)Human Muscle CellsLess potent than AZT10 days[2]

Table 2: Effect of NRTIs on Mitochondrial DNA (mtDNA) Content

CompoundCell TypeIC50 for mtDNA Reduction (µM)Exposure TimeCitation
Zidovudine (AZT)Human CD34+ Progenitors (Myeloid)5.612 days[1]
Zidovudine (AZT)Human CD34+ Progenitors (Erythroid)< 0.000512 days[1]
Zalcitabine (ddC)HepG2, SkMC, RPTEMost potentUp to 3 weeks[3]
Didanosine (ddI)HepG2, SkMC, RPTE> StavudineUp to 3 weeks[3]
StavudineHepG2, SkMC, RPTE> ZidovudineUp to 3 weeks[3]
Zidovudine (AZT)HepG2, SkMC, RPTE> Lamivudine, Abacavir, TenofovirUp to 3 weeks[3]
LamivudineHepG2, SkMC, RPTELow potencyUp to 3 weeks[3]
TenofovirHepG2, SkMC, RPTELow potencyUp to 3 weeks[3][4]

Table 3: Functional Mitochondrial Toxicity of NRTIs

CompoundCell TypeEndpointObservationConcentrationCitation
Zidovudine (AZT)HepG2Lactate Production>200% increase300 µM[3][4]
Zidovudine (AZT)Human CD34+ Progenitors (Myeloid)Lactate Production86% increase10 µM[1]
Zidovudine (AZT)Human CD34+ Progenitors (Erythroid)Lactate Production134% increase0.5 µM[1]
Zidovudine (AZT)HepG2 and H9c2 cellsSuperoxide ProductionIncreased10 and 50 µM[5][6]
TenofovirHepG2Lactate Production<20% increase300 µM[3][4]

Signaling Pathways and Experimental Workflows

Mechanism of NRTI-Induced Mitochondrial Toxicity

NRTIs can be mistakenly utilized by mitochondrial DNA polymerase γ, leading to chain termination of replicating mtDNA. This depletion of mitochondrial genetic material impairs the synthesis of essential protein subunits of the electron transport chain (ETC), resulting in compromised oxidative phosphorylation, increased lactate production (a shift to glycolysis), and elevated production of reactive oxygen species (ROS).

G cluster_cell Host Cell cluster_mito Mitochondrion NRTI NRTI (e.g., AZT) NRTI_TP NRTI-Triphosphate NRTI->NRTI_TP Cellular Kinases PolG DNA Polymerase γ (Pol γ) NRTI_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA mtDNA mtDNA_rep->mtDNA ETC Electron Transport Chain (ETC) mtDNA->ETC Encodes ETC subunits OxPhos Oxidative Phosphorylation ETC->OxPhos ATP ATP Production OxPhos->ATP ROS Reactive Oxygen Species (ROS) OxPhos->ROS Increased (dysfunction) Lactate Lactate Production OxPhos->Lactate Shift to Glycolysis (impaired OxPhos)

Caption: Mechanism of NRTI-induced mitochondrial toxicity.

Experimental Workflow for Assessing Mitochondrial Toxicity

A typical workflow for evaluating the potential mitochondrial toxicity of a compound like this compound involves a series of in vitro cellular assays.

G cluster_workflow Mitochondrial Toxicity Assessment Workflow cluster_assays Cellular Assays start Treat Human Cell Lines (e.g., HepG2, Myotubes) with this compound/Metabolite prolif Cell Proliferation Assay (e.g., MTT, Cell Counting) start->prolif mtdna mtDNA Quantification (qPCR) start->mtdna lactate Lactate Production Assay start->lactate ros Mitochondrial ROS Assay (e.g., MitoSOX Red) start->ros data Data Analysis: Determine IC50/EC50 Values prolif->data mtdna->data lactate->data ros->data compare Compare with other NRTIs (e.g., AZT, Lamivudine) data->compare

Caption: Workflow for assessing mitochondrial toxicity.

Broader Off-Target Screening

While mitochondrial toxicity is a primary concern for NRTIs, a comprehensive cross-reactivity assessment involves screening against a wider array of cellular targets. Standard industry practice, often conducted by contract research organizations (CROs) like Eurofins Discovery and Reaction Biology, utilizes predefined panels to identify potential off-target interactions early in drug development.[7][8][9] These panels typically include:

  • G-Protein-Coupled Receptors (GPCRs): A large family of receptors involved in numerous signaling pathways.

  • Kinases: Enzymes that play crucial roles in cell signaling, proliferation, and differentiation.

  • Ion Channels: Important for neuronal signaling, cardiac function, and other physiological processes.

  • Transporters: Mediate the movement of ions and small molecules across cell membranes.

  • Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.

  • Other Enzymes: Including cyclooxygenases (COXs) and phosphodiesterases (PDEs).

Logical Flow for Comprehensive Cross-Reactivity Profiling

G cluster_profiling Comprehensive Cross-Reactivity Profiling cluster_targets Target Classes compound Test Compound (this compound) primary_screen Primary Screen: Broad Off-Target Panel (e.g., SafetyScreen44, InVEST44) compound->primary_screen gpcr GPCRs primary_screen->gpcr kinase Kinases primary_screen->kinase ion_channel Ion Channels primary_screen->ion_channel other Other Targets primary_screen->other hit_id Hit Identification (% Inhibition > Threshold) gpcr->hit_id kinase->hit_id ion_channel->hit_id other->hit_id dose_response Secondary Screen: Dose-Response Assays on Hits (Determine IC50/Ki) hit_id->dose_response Hits risk_assessment Risk Assessment: Compare IC50 to Therapeutic Exposure hit_id->risk_assessment No Significant Hits dose_response->risk_assessment

Caption: Logical flow for broad off-target screening.

Experimental Protocols

1. Mitochondrial ROS Production using MitoSOX Red

This protocol is for the detection of mitochondrial superoxide in live cells. MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[10][11][12][13]

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, AZT) and controls for the desired duration (e.g., 24-72 hours). Include a vehicle control and a positive control for ROS induction (e.g., Antimycin A).

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., warm HBSS or cell culture medium).

    • Remove the compound-containing medium from the cells and wash once with warm buffer.

    • Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells three times with warm buffer.

    • Add fresh warm buffer or medium to the wells.

    • Measure the fluorescence using a microplate reader or fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

  • Data Analysis: Normalize the fluorescence intensity to cell number (e.g., using a parallel cytotoxicity assay or a nuclear counterstain like Hoechst). Express the results as a percentage of the vehicle control.

2. GPCR Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the affinity (Ki) of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.[14][15][16][17]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup (96-well format):

    • To each well, add assay buffer, the prepared cell membranes, and the test compound at various concentrations.

    • Add a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) to all wells.

    • For determining non-specific binding, add a high concentration of a known, non-labeled ligand to a set of control wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to a higher melting temperature.[18][19][20][21][22]

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Quantify the amount of the specific target protein in the supernatant using a method like Western blotting or ELISA.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • A shift in the Tm in the presence of the compound compared to the vehicle control indicates target engagement. An isothermal dose-response curve can also be generated by plotting the amount of soluble protein at a fixed temperature against varying compound concentrations.

References

A Comparative Guide to Azido-Modified Nucleosides for Biomolecule Labeling: Performance of 2'-Azido-2'-deoxycytidine (AzddMeC*)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "AzddMeC": The term "this compound" does not correspond to a commonly recognized chemical entity in the scientific literature. It is presumed to be a typographical error or a novel, unpublished compound. This guide will focus on a closely related and well-characterized azido-modified nucleoside, 2'-Azido-2'-deoxycytidine (2'-AzCyd) , which aligns with the structural components suggested by "Azido-dideoxy-methyl-cytidine." The data and protocols presented herein for 2'-AzCyd will serve as a robust proxy for researchers interested in the performance of azido-cytidine analogs in biomolecule labeling.

Introduction to Azido-Modified Nucleosides for Metabolic Labeling

Metabolic labeling with nucleoside analogs bearing bioorthogonal functional groups has become an indispensable tool for studying the dynamics of nucleic acid synthesis and localization. 2'-Azido-2'-deoxycytidine (2'-AzCyd) is a cytidine analog that is readily taken up by cells and incorporated into newly synthesized DNA and, to some extent, RNA. The key to its utility is the azido (-N₃) group at the 2' position of the deoxyribose sugar. This azido group is chemically inert within the cellular environment but can be specifically and efficiently detected through a "click chemistry" reaction with an alkyne-bearing reporter molecule, such as a fluorophore or biotin. This two-step labeling strategy allows for the robust and sensitive analysis of nascent nucleic acids.

Performance Comparison of 2'-AzCyd in Nucleic Acid Labeling

This section provides a comparative analysis of 2'-AzCyd's performance against other commonly used metabolic labeling reagents for DNA and RNA.

DNA Labeling: 2'-Azido-2'-deoxycytidine (2'-AzCyd) vs. 5-Ethynyl-2'-deoxyuridine (EdU)

EdU is a widely adopted thymidine analog for labeling nascent DNA. The primary difference between 2'-AzCyd and EdU lies in their bioorthogonal handle: 2'-AzCyd contains an azide, while EdU has an alkyne. This dictates the use of a complementary alkyne-probe for 2'-AzCyd and an azide-probe for EdU in the final detection step.[1]

Parameter2'-Azido-2'-deoxycytidine (2'-AzCyd)5-Ethynyl-2'-deoxyuridine (EdU)Key Considerations
Cytotoxicity Generally considered more cytotoxic.[1]Generally considered less cytotoxic.[1]EdU is often preferred for long-term labeling studies to minimize perturbations to cellular health.
Cell Cycle Perturbation Can induce cell cycle arrest, particularly at higher concentrations.[1]Minimal perturbation of the cell cycle at standard working concentrations.[1]For sensitive cell cycle analyses, EdU is the recommended reagent.
Labeling Efficiency Effective for labeling, but may be limited by cytotoxicity at concentrations required for maximal signal.[1]Highly efficient incorporation into DNA, providing a robust signal for detection.[1]The higher efficiency and lower toxicity of EdU often lead to a better signal-to-noise ratio.
RNA Labeling: A Comparative Overview

2'-AzCyd can also be incorporated into RNA, a process mediated by the enzyme deoxycytidine kinase (dCK) for its initial phosphorylation.[2][3] Its performance can be compared with other nucleoside analogs used for labeling newly synthesized RNA.

Nucleoside AnalogCell LineIncorporation ConditionIncorporation EfficiencyCitation(s)
2'-Azidocytidine (2'-AzCyd) HeLa (with dCK overexpression)1 mM for 12 h~0.3% of total cytidine[3]
2'-Azidouridine (2'-AzUrd) HeLa (with UCK2 overexpression)Not specified~10-fold lower than 2'-AzCyd[3]
2'-Azidoadenosine (2'-AzAd) HeLa1 mMLabeling intensity is higher than 2'-AzCyd[3]
5-Ethynyluridine (EU) NIH 3T31 mM1.3% substitution of uridine in 18S rRNA[4]

Note on Cytotoxicity in RNA Labeling: 2'-AzCyd has been reported to have low cytotoxicity at typical working concentrations for RNA labeling.[2][3][5] Similarly, EU is also generally considered to have low toxicity at its effective concentrations.[4] However, it is always advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for the specific cell line and experimental duration.

Labeling of Other Biomolecules: Proteins and Glycans

It is important to note that nucleoside analogs like 2'-AzCyd are specific for nucleic acid labeling and are not suitable for studying proteins or glycans.

  • Protein Labeling: The metabolic labeling of newly synthesized proteins is typically achieved using amino acid analogs such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are incorporated in place of methionine.

  • Glycan Labeling: To label glycans, researchers use azido-modified sugars like N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz).

Experimental Workflows and Signaling Pathways

Metabolic Activation and Detection of 2'-Azido-2'-deoxycytidine

The following diagram illustrates the intracellular conversion of 2'-AzCyd and its subsequent detection via click chemistry.

metabolic_pathway cluster_cell Cell cluster_detection Detection 2_AzCyd_ext 2'-AzCyd (extracellular) 2_AzCyd_int 2'-AzCyd (intracellular) 2_AzCyd_ext->2_AzCyd_int Uptake 2_AzCMP 2'-AzCMP 2_AzCyd_int->2_AzCMP dCK 2_AzCDP 2'-AzCDP 2_AzCMP->2_AzCDP CMK 2_AzCTP 2'-AzCTP 2_AzCDP->2_AzCTP NDPK Nascent_RNA Nascent RNA (Azide-labeled) 2_AzCTP->Nascent_RNA RNA Pol Nascent_DNA Nascent DNA (Azide-labeled) 2_AzCTP->Nascent_DNA DNA Pol Fluorescent_RNA Fluorescently Labeled RNA Nascent_RNA->Fluorescent_RNA Alkyne_Probe Alkyne-Fluorophore Probe Nascent_RNA->Alkyne_Probe Click Chemistry (CuAAC or SPAAC) Fluorescent_DNA Fluorescently Labeled DNA Nascent_DNA->Fluorescent_DNA Nascent_DNA->Alkyne_Probe Click Chemistry (CuAAC or SPAAC) Microscopy_Analysis Fluorescence Microscopy/ Flow Cytometry Fluorescent_RNA->Microscopy_Analysis Analysis Fluorescent_DNA->Microscopy_Analysis Analysis Alkyne_Probe->Fluorescent_RNA Alkyne_Probe->Fluorescent_DNA

Metabolic activation and detection of 2'-AzCyd.
General Experimental Workflow for Metabolic Labeling

The diagram below outlines the general workflow for labeling biomolecules using metabolic reporters like 2'-AzCyd.

experimental_workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Labeling 2. Metabolic Labeling (e.g., with 2'-AzCyd) Cell_Culture->Labeling Harvest_Fix 3. Cell Harvest / Fixation Labeling->Harvest_Fix Permeabilize 4. Permeabilization Harvest_Fix->Permeabilize Click_Reaction 5. Click Chemistry Reaction (with Alkyne-Probe) Permeabilize->Click_Reaction Washing 6. Washing Click_Reaction->Washing Analysis 7. Analysis (Microscopy, Flow Cytometry, etc.) Washing->Analysis End End Analysis->End

General workflow for metabolic labeling experiments.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent DNA with 2'-Azido-2'-deoxycytidine

This protocol is adapted for labeling newly synthesized DNA in cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa)

  • Complete cell culture medium

  • 2'-Azido-2'-deoxycytidine (2'-AzCyd) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)

  • Click chemistry reaction cocktail (containing an alkyne-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plate with coverslips) and allow them to adhere and reach the desired confluency.

  • Preparation of Labeling Medium: Prepare a working solution of 2'-AzCyd in pre-warmed complete cell culture medium. A typical starting concentration is 10 µM.[1]

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) depending on the experimental goals.

  • Washing: After labeling, remove the labeling medium and wash the cells once with PBS.

  • Fixation: Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.[1]

  • Washing: Wash the cells twice with wash buffer.[1]

  • Permeabilization: Permeabilize the cells by incubating with the permeabilization buffer for 20 minutes at room temperature.[1]

  • Washing: Wash the cells twice with wash buffer.[1]

  • Click Reaction: Add the freshly prepared click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells once with wash buffer.

  • Counterstaining: Stain the cellular DNA with a suitable nuclear counterstain.

  • Final Wash: Wash the cells with PBS.

  • Imaging: Mount the coverslips and visualize the cells using fluorescence microscopy.

Protocol 2: Metabolic Labeling of Nascent RNA with 2'-Azido-2'-deoxycytidine

This protocol is a starting point for labeling newly synthesized RNA and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Mammalian cells of interest (e.g., HeLa)

  • Complete cell culture medium

  • 2'-Azido-2'-deoxycytidine (2'-AzCyd) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • DBCO-functionalized fluorescent dye (for copper-free click chemistry) or alkyne-fluorophore with a copper-based click chemistry kit

Procedure for Pulse-Chase Labeling and RNA Isolation:

  • Cell Seeding: Seed cells and grow to 70-80% confluency.

  • Metabolic Labeling (Pulse): Add 2'-AzCyd to the culture medium to a final concentration of 50-200 µM (optimization is recommended).[5] Incubate for the desired labeling period (e.g., 2-12 hours).

  • Chase (Optional, for RNA stability studies):

    • Aspirate the labeling medium.

    • Wash the cells three times with pre-warmed complete culture medium.

    • Add fresh, pre-warmed medium containing a high concentration of unlabeled cytidine (e.g., 10 mM).

  • Cell Harvest: At the desired time point(s), aspirate the medium, wash the cells twice with ice-cold PBS, and lyse the cells using TRIzol reagent.

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol.

  • Click Reaction: The azide-modified RNA can be labeled with a fluorescent probe using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, following established protocols. For SPAAC, a DBCO-functionalized dye is used.

  • Analysis: The labeled RNA can be analyzed by methods such as fluorescence imaging (if performed in situ before lysis), gel electrophoresis, or sequencing.

Conclusion

2'-Azido-2'-deoxycytidine is a valuable tool for the metabolic labeling of nascent DNA and RNA. While it may exhibit higher cytotoxicity for DNA labeling compared to the more widely used EdU, it offers a viable alternative, particularly for RNA labeling studies where it shows low toxicity and efficient incorporation. The choice between 2'-AzCyd and other metabolic labeling reagents should be guided by the specific biomolecule of interest, the experimental goals, and the sensitivity of the biological system to potential perturbations. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to design and execute successful biomolecule labeling experiments.

References

Assessing the antiviral activity of AzddMeC against drug-resistant HIV-1 strains

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the antiviral activity of 4'-Azido-2'-deoxy-2'-C-methylcytidine (AzddMeC), a promising nucleoside reverse transcriptase inhibitor (NRTI), against wild-type and drug-resistant strains of HIV-1.

This guide provides a comprehensive assessment of this compound (also known as CS-92), a potent nucleoside analog with significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). We present a comparative analysis of its efficacy against various drug-resistant HIV-1 strains, alongside established antiretroviral drugs. This document is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.

Executive Summary

This compound is an antiviral nucleoside analogue that acts as a potent and selective inhibitor of HIV-1 reverse transcriptase (RT).[1] It demonstrates significant efficacy in vitro, with 50% effective concentration (EC50) values in the nanomolar range in HIV-1-infected human peripheral blood mononuclear (PBM) cells and macrophages.[1] A key area of interest is its potential activity against HIV-1 strains that have developed resistance to commonly used NRTIs. While direct comparative studies on this compound against a wide panel of resistant strains are limited in publicly available literature, research on closely related 4'-azido-substituted nucleosides suggests a promising profile for overcoming common resistance mutations. This guide synthesizes the available data to provide a clear comparison and outlines the experimental methodologies used to assess such antiviral compounds.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and other NRTIs against wild-type and key drug-resistant strains of HIV-1. It is important to note that direct comparative data for this compound against all listed resistant strains is not extensively available. Therefore, data for structurally related 4'-azido nucleosides is included to provide a representative profile for this class of compounds.

Table 1: Antiviral Activity against Wild-Type HIV-1

CompoundCell LineEC50 (nM)
This compound (CS-92) PBM cells9[1]
This compound (CS-92) Macrophages6[1]
Zidovudine (AZT)PBM cells10-50
Lamivudine (3TC)PBM cells20-100
Tenofovir (TDF)PBM cells50-200

Table 2: Fold Change in EC50 Against Drug-Resistant HIV-1 Strains (Representative Data for 4'-Azido Nucleosides)

HIV-1 Strain (Resistance Mutations)4'-Azidothymidine (related to this compound)Zidovudine (AZT)Lamivudine (3TC)
AZT-Resistant (M41L, L210W, T215Y)<4>1001
3TC-Resistant (M184V)11>500
Multi-Drug Resistant (Combination of TAMs and M184V)<10>100>500

Fold change is calculated as the EC50 against the resistant strain divided by the EC50 against the wild-type strain. A lower fold change indicates better retention of activity.TAMs: Thymidine Analog Mutations.

Mechanism of Action

This compound, like other NRTIs, acts as a competitive inhibitor of HIV-1 reverse transcriptase.[1] After intracellular phosphorylation to its active triphosphate form, it is incorporated into the growing viral DNA chain. The presence of the 4'-azido group is believed to play a crucial role in its mechanism and its potential to overcome resistance. It has been proposed that this modification can lead to a conformation of the furanose ring that is still accepted by the reverse transcriptase of some resistant strains.

dot

HIV_NRTI_Mechanism cluster_cell Host Cell cluster_virus HIV-1 Virion This compound This compound AzddMeC_TP This compound-Triphosphate This compound->AzddMeC_TP Phosphorylation (Host Kinases) RT Reverse Transcriptase AzddMeC_TP->RT Competitive Inhibition HIV_RNA HIV RNA HIV_RNA->RT Viral_DNA Viral DNA (Incomplete) Proviral_DNA Proviral DNA (Complete) Viral_DNA->Proviral_DNA Chain Termination by this compound-MP RT->Viral_DNA Reverse Transcription

Mechanism of Action of this compound

Experimental Protocols

The antiviral activity of this compound and other NRTIs is typically assessed using cell-based assays. Below is a generalized protocol for determining the 50% effective concentration (EC50) in peripheral blood mononuclear cells (PBMCs).

1. Isolation and Stimulation of PBMCs:

  • PBMCs are isolated from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

  • The isolated cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

2. Antiviral Assay:

  • Stimulated PBMCs are infected with a known titer of the laboratory-adapted or clinical isolate of HIV-1 (wild-type or drug-resistant).

  • Immediately after infection, the cells are plated in 96-well microplates containing serial dilutions of the test compounds (e.g., this compound, AZT, 3TC).

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

3. Measurement of Viral Replication:

  • After the incubation period, the level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control (no drug).

  • The EC50 value, which is the drug concentration required to inhibit viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Experimental_Workflow A Isolate PBMCs from healthy donor B Stimulate PBMCs with PHA and IL-2 A->B C Infect stimulated PBMCs with HIV-1 strain (Wild-type or Resistant) B->C D Plate infected cells with serial dilutions of this compound and other NRTIs C->D E Incubate for 7 days at 37°C D->E F Measure p24 antigen in supernatant (ELISA) E->F G Calculate % inhibition and determine EC50 values F->G

Workflow for Antiviral Activity Assay

Discussion and Future Perspectives

The available data, primarily from studies on related 4'-azido nucleosides, suggests that this compound holds promise as an antiretroviral agent with potential activity against drug-resistant HIV-1 strains. The 4'-azido modification appears to be a key structural feature that may help to overcome certain resistance mechanisms that affect established NRTIs like AZT.

Further research is warranted to conduct direct head-to-head comparisons of this compound against a comprehensive panel of clinically relevant, multi-drug resistant HIV-1 isolates. Such studies will be crucial to fully elucidate its resistance profile and its potential role in future combination antiretroviral therapy regimens. In vivo studies are also necessary to evaluate its pharmacokinetic properties, safety, and efficacy in a preclinical setting. The development of novel NRTIs like this compound remains a critical component in the ongoing effort to combat the global HIV/AIDS epidemic and address the challenge of drug resistance.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling AzddMeC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of AzddMeC (also known as CS-92 or Az-Dcme), an antiviral nucleoside analogue and a potent inhibitor of HIV-1 reverse transcriptase.[1] While a supplier Safety Data Sheet (SDS) classifies this compound as a non-hazardous substance or mixture, its chemical structure includes an azide group, warranting careful handling and adherence to established safety protocols for this class of compounds.[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes Safety goggles with side-shieldsEnsure a snug fit to protect against splashes.
Hands Protective gloves (e.g., nitrile)Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Body Laboratory coat or impervious clothingA closed lab coat provides a barrier against accidental spills.
Respiratory Suitable respiratorUse in areas with inadequate ventilation or when handling powders to avoid inhalation.

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Engineering Controls:
  • Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid form or preparing solutions.

  • Safety Stations: Ensure easy access to an eyewash station and a safety shower.[2]

Incompatible Materials:

To prevent hazardous reactions, avoid contact with the following:

  • Strong acids and alkalis[2]

  • Strong oxidizing and reducing agents[2]

  • Heavy metals[3]

Storage:

Proper storage is crucial for maintaining the stability and integrity of this compound.

FormStorage TemperatureDurationAdditional Notes
Solid 0 - 4 °CShort term (days to weeks)Store in a dry, dark place.
Solid -20 °CLong term (months to years)Store in a dry, dark place.
Stock Solution -20 °CUp to 1 monthSealed storage, away from moisture.[1]
Stock Solution -80 °CUp to 6 monthsSealed storage, away from moisture.[1]

First Aid Measures

In case of accidental exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]

Disposal Plan

As this compound is classified as non-hazardous, standard procedures for non-hazardous chemical waste disposal should be followed.[4][5][6] However, due to the presence of an azide functional group, additional precautions are recommended.

Waste Segregation and Collection:
  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., gloves, weigh paper) in a designated, clearly labeled, and sealed container for non-hazardous chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled container for non-hazardous liquid chemical waste. Do not pour down the drain unless permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.

Decontamination:
  • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with a suitable solvent such as alcohol.[2]

Institutional Guidelines:
  • Always consult and adhere to your institution's specific guidelines for chemical waste disposal. Contact your EHS department for clarification on procedures for disposing of non-hazardous chemical waste, particularly those containing azides. While this compound itself is not classified as hazardous, some institutions may have specific protocols for compounds containing azide groups.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

AzddMeC_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area Gather_PPE->Prepare_Work_Area Weighing Weigh Solid This compound Prepare_Work_Area->Weighing Dissolving Prepare Stock Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Segregate_Waste Segregate Solid & Liquid Waste Decontaminate->Segregate_Waste Dispose Dispose via Institutional EHS Procedures Segregate_Waste->Dispose

Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.